molecular formula C6H14ClNO2 B1590614 Methyl 5-aminopentanoate hydrochloride CAS No. 29840-56-0

Methyl 5-aminopentanoate hydrochloride

Cat. No.: B1590614
CAS No.: 29840-56-0
M. Wt: 167.63 g/mol
InChI Key: FAKIZCQRTPAOSH-UHFFFAOYSA-N
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Description

Methyl 5-aminopentanoate hydrochloride (CAS 29840-56-0) is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This white to off-white solid serves as a valuable intermediate in organic synthesis and is widely applied in the pharmaceutical industry for the synthesis of a diverse range of drugs with therapeutic potential . The compound is characterized by a melting point of 145.5-147°C . Handling should be conducted with appropriate safety measures as the compound may cause skin irritation . For optimal stability, it is recommended to store this product in a freezer under an inert atmosphere at -20°C . The product is provided with a typical purity of >98% . Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKIZCQRTPAOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546357
Record name Methyl 5-aminopentanoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-56-0
Record name Methyl 5-aminopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-aminopentanoate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Methyl 5-aminopentanoate hydrochloride?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-aminopentanoate hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring both a primary amine and a methyl ester. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. The presence of a terminal amino group and an ester functionality on a flexible five-carbon chain allows for a diverse range of chemical transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with practical experimental protocols for its characterization.

Part 1: Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in experimental work. It is typically a white to off-white solid, a characteristic consistent with its nature as an amine salt.[1] There are some discrepancies in the reported values for its physical constants across different suppliers, which is common and can be attributed to variations in experimental conditions and sample purity.

PropertyValueSource(s)
CAS Number 29840-56-0[2][3]
Molecular Formula C₆H₁₄ClNO₂[3][4]
Molecular Weight 167.63 g/mol [2][5][6]
Appearance White to Off-White Solid[1]
Melting Point 145.5-147°C[1]
Boiling Point 212.2°C at 760 mmHg[3][5][7]
Solubility Soluble in water, chloroform, and ether. Slightly soluble in DMSO, Ethanol, and Methanol.[1][4]
Flash Point 82.1°C - 142°C[3][4][7]
Vapor Pressure 0.146 mmHg at 25°C[3][7]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1][8]

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the nucleophilic amino group and the electrophilic ester carbonyl group.

Key Identifiers
  • IUPAC Name: methyl 5-aminopentanoate;hydrochloride[9][10]

  • InChI Key: FAKIZCQRTPAOSH-UHFFFAOYSA-N[10]

  • SMILES: COC(=O)CCCCN.Cl[3][9]

Reactivity Profile

The primary amine is a potent nucleophile and can participate in a wide array of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield higher-order amines.

The methyl ester group is susceptible to nucleophilic acyl substitution:

  • Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminopentanoic acid.

  • Aminolysis: Reaction with ammonia or other amines to form amides. This reaction is generally less efficient than acylation of the amine.[11]

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form a different ester.

The hydrochloride salt form renders the amino group as an ammonium chloride, which is not nucleophilic. Therefore, for reactions involving the amine functionality, it is typically necessary to add a base to deprotonate the ammonium ion and liberate the free amine.

Illustrative Reaction: Amide Formation

A common application of this molecule is in peptide synthesis or the formation of amide linkages. The following diagram illustrates the reaction of Methyl 5-aminopentanoate (as the free base) with an acyl chloride.

G cluster_reactants Reactants cluster_products Products R1 Methyl 5-aminopentanoate (free base) P1 N-Acyl Methyl 5-aminopentanoate (Amide) R1->P1 Nucleophilic Acyl Substitution R2 Acyl Chloride R2->P1 plus1 + plus2 + P2 HCl

Caption: General scheme for amide formation.

Part 3: Spectroscopic Properties (Predicted)

Spectroscopy Predicted Salient Features
¹H NMR - -OCH₃ (ester methyl): Singlet around 3.6-3.7 ppm. - -CH₂-COOCH₃ (methylene alpha to ester): Triplet around 2.3-2.4 ppm. - -CH₂-NH₃⁺ (methylene alpha to ammonium): Triplet around 2.9-3.1 ppm. - -CH₂-CH₂-CH₂- (other methylenes): Multiplets between 1.5-1.9 ppm. - -NH₃⁺ (ammonium): Broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR - C=O (ester carbonyl): ~173-174 ppm. - -OCH₃ (ester methyl): ~51-52 ppm. - -CH₂-NH₃⁺ (carbon alpha to ammonium): ~39-40 ppm. - -CH₂-COOCH₃ (carbon alpha to ester): ~33-34 ppm. - Other -CH₂- carbons: ~21-28 ppm.
IR Spectroscopy - N-H stretch (ammonium): Broad band from 2500-3300 cm⁻¹. - C=O stretch (ester): Strong, sharp peak around 1730-1740 cm⁻¹. - C-O stretch (ester): Strong peak around 1170-1250 cm⁻¹. - C-H stretch (alkane): 2850-3000 cm⁻¹.
Mass Spectrometry - (ESI+) : The protonated molecule of the free base [M+H]⁺ would be observed at m/z 132.10.

Part 4: Experimental Protocols

Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the powder.

    • Compact the sample into the sealed end of the capillary tube by tapping the tube or dropping it through a long glass tube. The packed sample height should be 2-3 mm.[12]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

  • Measurement:

    • For an unknown or to establish an approximate range, heat the sample rapidly (10-20°C/min).[12]

    • For an accurate measurement, start with a new sample and heat rapidly to about 20°C below the approximate melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[13]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.

  • Post-Measurement:

    • Allow the apparatus to cool before performing another measurement.

    • Always use a fresh sample and a new capillary tube for each determination to ensure accuracy.[13]

Workflow for Melting Point Determination

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube prep->load insert Insert Capillary into Apparatus load->insert fast_heat Rapid Heating to Approximate MP insert->fast_heat slow_heat Slow Heating (1-2°C/min) ~20°C below approx. MP fast_heat->slow_heat observe Observe and Record Melting Point Range slow_heat->observe end End observe->end

Caption: Workflow for determining the melting point.

Protocol 2: ¹H NMR Spectrum Acquisition

This protocol outlines the general steps for preparing a sample of this compound for ¹H NMR analysis.

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice for hydrochloride salts.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

    • Place the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. For a simple ¹H spectrum, a single scan may be sufficient if the sample concentration is adequate.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

References

A Comprehensive Technical Guide to Methyl 5-aminopentanoate hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-aminopentanoate hydrochloride is a bifunctional organic compound featuring both a primary amine and a methyl ester. This structure makes it a valuable and versatile building block in organic synthesis and medicinal chemistry. As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free base form, simplifying its handling, storage, and use in various reaction conditions. [1]This guide provides an in-depth overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, key applications, and essential safety information for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational for reproducible scientific research. This compound is identified by a unique CAS number and can be described by several structural notations.

  • CAS Number : 29840-56-0 [2][3]* Synonyms : Methyl 5-aminovalerate hydrochloride, 5-Aminopentanoic acid methyl ester hydrochloride [2][4]* Molecular Formula : C₆H₁₄ClNO₂ [1]* IUPAC Name : methyl 5-aminopentanoate;hydrochloride [4]* SMILES : COC(=O)CCCCN.Cl [1][4]* InChI Key : FAKIZCQRTPAOSH-UHFFFAOYSA-N [4]

Molecular Structure Diagram

The molecular structure consists of a five-carbon pentanoate backbone with a terminal amino group, which is protonated in the hydrochloride salt form, and a methyl ester at the opposite end.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including selecting appropriate solvents and predicting reaction behavior.

PropertyValueSource(s)
Molecular Weight 167.63 g/mol [2][4]
Appearance Solid[5]
Melting Point 145.5 to 147°C[5]
Boiling Point 212.2°C at 760 mmHg[6]
Flash Point 142°C
Solubility Soluble in water, chloroform, and ether.

Synthesis and Purification

This compound is typically synthesized via the Fischer esterification of 5-aminopentanoic acid (also known as 5-aminovaleric acid) in methanol with an acid catalyst. The hydrochloride salt is then formed in situ or in a subsequent step.

Synthesis Protocol: Fischer Esterification of 5-Aminovaleric Acid

Principle: This protocol is based on the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Thionyl chloride (SOCl₂) serves as an excellent reagent as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide and HCl as gaseous byproducts that can be easily removed. This method is efficient for preparing amino acid esters without requiring the pre-protection of the amino group.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminovaleric acid in anhydrous methanol. The flask should be cooled in an ice bath.

  • Reagent Addition : Slowly add thionyl chloride (SOCl₂) dropwise to the cooled methanolic suspension. This reaction is exothermic and generates HCl gas. A typical molar ratio is 1.2 equivalents of SOCl₂ per equivalent of the amino acid.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 3-4 hours. The solid amino acid should dissolve as the reaction progresses, indicating the formation of the more soluble ester hydrochloride salt.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and excess HCl under reduced pressure using a rotary evaporator. This will typically yield a solid or semi-solid crude product.

  • Purification : The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot methanol or ethanol and then adding a non-polar solvent like diethyl ether or ethyl acetate until turbidity is observed. Cooling the mixture will induce crystallization of the pure product.

  • Isolation & Drying : Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final pure this compound.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation & Purification A Suspend 5-Aminovaleric Acid in Anhydrous Methanol B Cool Mixture in Ice Bath A->B C Slowly Add Thionyl Chloride (SOCl₂) B->C D Heat to Reflux (3-4 hours) C->D E Cool to Room Temp & Evaporate Solvent D->E F Recrystallize from Methanol/Ether E->F G Filter & Dry Crystals Under Vacuum F->G H Pure Product G->H Final Product: Methyl 5-aminopentanoate HCl

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The dual functionality of this compound makes it a highly useful intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis : It is used as a reactant to synthesize various compounds with therapeutic potential. [1]The primary amine can be readily acylated, alkylated, or used in peptide coupling reactions, while the ester can be hydrolyzed or reduced.

  • Linker Chemistry : The linear five-carbon chain acts as a flexible spacer or linker. This is particularly valuable in the design of molecules for "click chemistry," a concept that has revolutionized drug development by enabling efficient and specific conjugation of molecular fragments. [7]It is also used in the development of PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs), where precise spacing between a targeting moiety and an active payload is critical for efficacy.

  • Polymer Chemistry : The amino and ester groups can participate in polymerization reactions to form polyamides or polyesters with specific properties.

Safety and Handling

Proper handling of all chemicals is essential to ensure laboratory safety. This compound is classified with specific hazard statements.

  • GHS Classification :

    • Pictogram : GHS07 (Harmful/Irritant) [5] * Signal Word : Warning [5] * Hazard Statements :

      • H315: Causes skin irritation [4][8] * H319: Causes serious eye irritation [4][8] * H335: May cause respiratory irritation [4]

  • Precautionary Measures :

    • Handling : Use in a well-ventilated area or under a fume hood. [8][9]Avoid breathing dust and contact with skin and eyes. [8][10]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [8][9] * Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]Recommended storage temperature is often between 2-8°C. [11] * First Aid : In case of skin contact, wash with plenty of soap and water. [8]For eye contact, rinse cautiously with water for several minutes. [8]If inhaled, move the person to fresh air. [9]Seek medical attention if irritation persists.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-aminopentanoate hydrochloride (C₆H₁₄ClNO₂), a valuable building block in pharmaceutical and chemical synthesis. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and development settings. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to present a comprehensive analytical profile of the molecule.

Introduction: The Molecular Blueprint

This compound is the hydrochloride salt of the methyl ester of 5-aminopentanoic acid. The presence of a primary amine and a methyl ester within a flexible aliphatic chain defines its chemical reactivity and physical properties. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient precursor in various synthetic applications.[1][2] Accurate structural elucidation through spectroscopic methods is the foundational step in its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and analysis ensures data reproducibility and accuracy.

References

An In-Depth Technical Guide to the Solubility Characteristics of Methyl 5-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-aminopentanoate hydrochloride (CAS No. 29840-56-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] As a hydrochloride salt of an amino acid ester, its solubility profile is critical for process development, formulation, and bioavailability.[1] This document delves into the theoretical and practical aspects of its solubility in a range of common solvents, outlines a detailed protocol for empirical solubility determination using the industry-standard shake-flask method, and discusses the key physicochemical factors that govern its dissolution. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₁₄ClNO₂.[3] It is the hydrochloride salt of the methyl ester of 5-aminopentanoic acid. The presence of a primary amine, a methyl ester, and its formulation as a hydrochloride salt bestow upon it a unique set of physicochemical properties that dictate its solubility.[1]

The molecule's structure, featuring both a polar ammonium group and a more non-polar hydrocarbon chain and ester group, suggests a nuanced solubility profile.[1] As a salt, it is generally anticipated to be more soluble in polar solvents, particularly water, compared to its free base form.[1][4][5] This enhanced aqueous solubility is a common strategy employed in the pharmaceutical industry to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients.[4] Understanding the extent of its solubility in various solvents is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Framework of Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For this compound, several key factors influence its solubility:

  • Polarity: The principle of "like dissolves like" is central. As a polar, ionic compound, this compound is expected to be most soluble in polar protic solvents like water and lower alcohols, which can effectively solvate the ammonium and chloride ions through ion-dipole interactions and hydrogen bonding.[5] Its solubility is predicted to be lower in non-polar aprotic solvents.[5]

  • pH of the Medium: For an amine salt, the pH of the aqueous solution is a critical determinant of solubility. In acidic to neutral conditions, the amine group will be protonated, existing as the more water-soluble ammonium salt.[6] As the pH becomes more basic, the ammonium ion will be deprotonated to the free amine, which is generally less water-soluble.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[7] This relationship should be experimentally determined for precise process control.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute impacts its solubility. A more stable crystal lattice will generally lead to lower solubility.

Quantitative Solubility Profile (Illustrative Data)

SolventSolvent TypeTemperature (°C)Illustrative Solubility (g/L)
WaterPolar Protic25250 - 350
MethanolPolar Protic25100 - 150
EthanolPolar Protic2530 - 50
IsopropanolPolar Protic255 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic2575 - 125
N,N-Dimethylformamide (DMF)Polar Aprotic2550 - 100
AcetonitrilePolar Aprotic251 - 5
Dichloromethane (DCM)Non-polar25< 1
TolueneNon-polar25< 0.1
HexaneNon-polar25< 0.1

Note: The data presented in this table is for illustrative purposes to demonstrate expected solubility trends and should not be considered as experimentally verified values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.

Principle

An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient time to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess Methyl 5-aminopentanoate HCl prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial equilibration Agitate in thermostatic shaker at constant T (e.g., 24-48h) prep_vial->equilibration centrifugation Centrifuge to pellet solid equilibration->centrifugation filtration Filter supernatant (0.22 µm syringe filter) centrifugation->filtration dilution Dilute supernatant filtration->dilution hplc Quantify concentration via HPLC-UV dilution->hplc calculation Calculate solubility hplc->calculation

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of glass vials.

    • Pipette a precise volume (e.g., 5 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For optimal clarity, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample by a validated HPLC-UV method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water with a suitable buffer, and UV detection at a wavelength where the compound has significant absorbance.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Factors Influencing Experimental Outcomes

  • Purity of the Compound and Solvents: The presence of impurities can significantly affect solubility measurements. High-purity reagents are essential for accurate results.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility, resulting in a kinetic solubility measurement.[8][9][10]

  • Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is crucial.[7]

  • pH Control: When using aqueous buffers, maintaining a constant and accurate pH is critical, as small variations can significantly alter the solubility of ionizable compounds.[6]

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to characterize the solid phase before and after the experiment to ensure no phase transitions have occurred.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is classified as a skin and eye irritant and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the solubility characteristics of this compound. While illustrative quantitative data has been presented based on theoretical principles, it is imperative for researchers to perform empirical solubility studies, such as the detailed shake-flask method outlined herein, to obtain precise and reliable data for their specific applications. A thorough understanding and a methodical approach to determining the solubility of this compound are essential for its successful application in research and development.

References

An In-Depth Technical Guide to the Chemoselective Reactivity of Methyl 5-Aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-aminopentanoate hydrochloride is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development.[1] Possessing both a primary amine and a methyl ester, this linear C5 building block presents a classic chemical challenge: achieving selective functionalization of one group in the presence of the other. This guide provides a comprehensive analysis of the competing reactivities of the amine and ester moieties. We will explore the fundamental principles governing their behavior, detail field-proven protocols for achieving high chemoselectivity, and discuss strategic applications of protection-deprotection schemes. This document serves as a technical resource for scientists aiming to harness the synthetic potential of this compound by navigating the nuanced interplay of pH, catalysis, and reaction conditions to predictably target either the nucleophilic amine or the electrophilic ester.

Introduction

In the landscape of chemical synthesis, bifunctional molecules are invaluable scaffolds for constructing complex molecular architectures. This compound, with its terminal primary amine and methyl ester, is a prime example.[1] The core challenge lies in the intrinsic reactivity of these two groups. The amine, a potent nucleophile in its free base form, readily engages in reactions like acylation and alkylation.[2] Conversely, the ester's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles, leading to hydrolysis or amidation.[3][4]

The hydrochloride salt form of the starting material adds a critical layer of complexity: the amine is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). In this state, its nucleophilicity is effectively masked, rendering it unreactive.[5] Therefore, any reaction targeting the amine must first involve a controlled deprotonation. This very act, however, can introduce conditions (i.e., basicity) that simultaneously promote unwanted reactions at the ester, such as hydrolysis or intramolecular cyclization.

This guide is structured to provide researchers with the strategic and practical knowledge required to master the chemoselectivity of this molecule. We will dissect the factors that govern which functional group reacts and provide detailed methodologies to control the outcome, thereby enabling precise and efficient synthesis.

Chapter 1: Fundamental Reactivity Principles

A foundational understanding of the distinct chemical nature of the amine and ester groups is paramount to controlling their reactivity.

The Amine Functional Group: A Modulated Nucleophile

The reactivity of the primary amine is dominated by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base (proton acceptor) and a nucleophile.[6][7] However, in the commercially available hydrochloride salt, this lone pair is engaged in a bond with a proton.

  • The Protonated State (Ammonium Salt): As an ammonium ion, the nitrogen lacks a lone pair and carries a positive charge. It is non-nucleophilic and will not react with electrophiles.

  • The Deprotonated State (Free Amine): Upon neutralization with a base, the free primary amine is liberated. This species is a strong nucleophile, significantly more so than an alcohol or water, and will readily attack electrophilic centers.[2][8] The transition between these two states is a simple acid-base equilibrium, which is the primary control point for any N-functionalization reaction.

G cluster_eq Acid-Base Equilibrium of the Amine Group Ammonium R-NH₃⁺ Cl⁻ (Non-nucleophilic) FreeAmine R-NH₂ (Nucleophilic) Ammonium->FreeAmine + Base - H-Base⁺ FreeAmine->Ammonium + Acid (HCl)

Caption: Control of amine reactivity via acid-base chemistry.

The Ester Functional Group: An Electrophilic Target

The methyl ester group's reactivity is centered on the carbonyl carbon, which is polarized due to the high electronegativity of the adjacent oxygen atoms, rendering it electrophilic. It undergoes nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling the methoxide (⁻OCH₃) leaving group.[4][9]

Key reactions include:

  • Hydrolysis (Saponification): Reaction with water or hydroxide ions to form a carboxylic acid or carboxylate salt. Alkaline hydrolysis is generally irreversible and faster than acid-catalyzed hydrolysis.[10]

  • Aminolysis: Reaction with an amine nucleophile to form an amide. This reaction is fundamental to peptide synthesis and can occur intramolecularly in methyl 5-aminopentanoate.[3][11]

The Inherent Reactivity Competition

When the amine is deprotonated, a competition is established. The free amine can act as a nucleophile towards an external electrophile (intermolecular reaction) or towards its own ester tail (intramolecular reaction). Furthermore, the conditions used to deprotonate the amine (e.g., aqueous base) can simultaneously hydrolyze the ester. Controlling the outcome depends on carefully selecting reagents, solvents, and temperature to favor one pathway over the others.

Chapter 2: Chemoselective Reactions at the Amine Terminus (N-Functionalization)

Targeting the amine group requires its liberation from the hydrochloride salt under conditions that preserve the ester.

Liberating the Free Amine: The Critical First Step

The choice of base and solvent system is crucial to avoid unwanted ester hydrolysis.[5]

Protocol 2.1.1: In-Situ Neutralization with a Non-Nucleophilic Organic Base This is the most common and effective method for reactions in organic solvents.

  • Suspend this compound (1.0 eq) in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a slight excess (1.1-1.2 eq) of a tertiary amine base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise at 0 °C.

  • Stir the mixture for 15-30 minutes. The formation of a precipitate (triethylammonium chloride) is often observed.

  • The resulting solution/suspension containing the free amine can be used directly in the subsequent reaction.

Causality: Tertiary amines like TEA are bases but are sterically hindered and non-nucleophilic, so they will not attack the ester. The reaction is performed in a non-aqueous solvent, preventing water-induced hydrolysis.[5]

Protocol 2.1.2: Biphasic Aqueous Workup This method is suitable for isolating the free amine before use.

  • Dissolve the hydrochloride salt in water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH is ~8-9.[12]

  • Immediately extract the liberated free amine into an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crucial Note: The isolated free amine is often an oil and should be used immediately, as it is prone to self-condensation (lactamization) upon standing.

Causality: A mild base and low temperature minimize the rate of ester hydrolysis during the brief aqueous exposure.[12]

Base pKaH (Conjugate Acid) Type Use Case & Rationale
Triethylamine (TEA)~10.7Organic, Tertiary AmineStandard for in-situ neutralization in organic solvents. Non-nucleophilic.[5]
DIPEA (Hünig's Base)~10.7Organic, Tertiary AmineMore sterically hindered than TEA, useful when trace nucleophilicity is a concern.
K₂CO₃ / NaHCO₃~10.3 / ~10.3Inorganic, MildUsed in aqueous workups. Mild enough to minimize ester hydrolysis.[12]
NaOH / LiOH~15.7Inorganic, StrongAvoid. Rapidly hydrolyzes the ester. Reserved for intentional saponification.[10]
N-Acylation

N-acylation is a robust method for forming a stable amide bond at the amine terminus.

G Start Methyl 5-aminopentanoate hydrochloride FreeAmine Liberate Free Amine (e.g., TEA in DCM) Start->FreeAmine Acylation Add Acylating Agent (R-COCl or (R-CO)₂O) FreeAmine->Acylation Product N-Acylated Product Acylation->Product G Start Methyl 5-aminopentanoate (Free Amine) Attack Intramolecular Nucleophilic Attack Start->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Expel Methanol Intermediate->Collapse Product δ-Valerolactam Collapse->Product G Start Free Amine Ester Protect Protect Amine (e.g., (Boc)₂O) Start->Protect Protected Boc-Protected Ester Protect->Protected ReactEster React at Ester (e.g., Reduction) Protected->ReactEster Reacted Boc-Protected Alcohol ReactEster->Reacted Deprotect Deprotect Amine (e.g., TFA) Reacted->Deprotect Final Final Amino Alcohol Deprotect->Final

References

The Versatile Scaffold: Unlocking the Potential of Methyl 5-Aminopentanoate Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, Methyl 5-aminopentanoate hydrochloride emerges as a particularly versatile and valuable scaffold. Its bifunctional nature, possessing both a primary amine and a methyl ester, offers a unique combination of reactivity and structural flexibility. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, moving beyond theoretical possibilities to showcase its demonstrated utility in the synthesis of a diverse range of biologically active molecules. We will delve into specific examples, elucidating the synthetic strategies and therapeutic rationale that underscore its growing importance in the field.

Core Attributes of a Privileged Scaffold

This compound, with the chemical formula C₆H₁₄ClNO₂, is a stable, water-soluble salt that serves as a convenient precursor to 5-aminopentanoic acid derivatives.[1] The primary amine provides a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination. Concurrently, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering an orthogonal site for further modification, or it can participate directly in reactions such as amidation. This dual functionality allows for its seamless integration into complex molecular architectures, making it an attractive starting point for the synthesis of diverse compound libraries.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂--INVALID-LINK--
Molecular Weight 167.63 g/mol --INVALID-LINK--
CAS Number 29840-56-0--INVALID-LINK--
Appearance White to off-white solidGeneric
Solubility Soluble in waterGeneric

Synthesis of this compound: A Standard Protocol

The reliable and high-yielding synthesis of this key building block is fundamental to its widespread application. A common and efficient method involves the esterification of 5-aminopentanoic acid using methanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminopentanoic acid in anhydrous methanol.

  • Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. This exothermic reaction generates hydrogen chloride in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid is typically triturated with a non-polar solvent, such as diethyl ether or hexane, to remove any non-polar impurities, and then collected by filtration to yield the desired product in high purity.

Synthesis 5-Aminopentanoic_Acid 5-Aminopentanoic Acid Reaction Esterification & Salt Formation 5-Aminopentanoic_Acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reaction Catalyst Product Methyl 5-Aminopentanoate Hydrochloride Reaction->Product

Synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a versatile building block for a range of therapeutic agents. The following sections highlight its role in the synthesis of inhibitors for various enzymes and modulators of cellular pathways.

Inhibitors of Hepatitis B Virus (HBV) Capsid Assembly

Chronic Hepatitis B infection remains a significant global health challenge. The viral capsid, which is essential for viral replication and stability, has emerged as a promising drug target. Certain novel 6-fused heteroaryldihydropyrimidines have been identified as potent inhibitors of HBV capsid assembly.[2][3] In the synthesis of these compounds, this compound serves as a key side-chain precursor, which is incorporated to modulate the physicochemical properties and biological activity of the final molecule.[2][3] The primary amine of the aminopentanoate moiety is typically acylated or alkylated to append it to the core heterocyclic scaffold.

HBV_Inhibitor M5APH Methyl 5-Aminopentanoate Hydrochloride Coupling Amide Bond Formation M5APH->Coupling Heterocyclic_Core Heteroaryldihydropyrimidine Core Heterocyclic_Core->Coupling HBV_Inhibitor HBV Capsid Assembly Inhibitor Coupling->HBV_Inhibitor

Role in HBV inhibitor synthesis.

Modulators of Cytosolic Phospholipase A2 (cPLA2)
Development of Liver Pyruvate Kinase (PKL) Inhibitors

Liver pyruvate kinase (PKL) is a key regulatory enzyme in glycolysis, and its inhibition has been explored as a potential therapeutic strategy for metabolic diseases. Anthraquinone derivatives have been identified as ADP-competitive inhibitors of PKL.[6] To explore the structure-activity relationship (SAR) of these inhibitors, various side chains have been introduced. This compound has been used to synthesize derivatives where the aminopentanoate moiety is attached to the anthraquinone core, often via a sulfonamide linkage.[6] This allows for the investigation of how the length and functionality of the side chain impact the inhibitory potency and selectivity.

Synthesis of NAMPT Modulators

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of NAD+ biosynthesis and has emerged as a target in oncology. In the development of novel NAMPT modulators, this compound has been employed in reductive amination reactions to introduce a flexible side chain.[7] This reaction typically involves the condensation of the primary amine with an aldehyde or ketone on the core scaffold, followed by reduction of the resulting imine to a secondary amine. This strategic modification can influence the compound's binding affinity and pharmacokinetic properties.

Precursors for Oxytocin Receptor Ligands

Oxytocin receptors are involved in a variety of physiological processes, and their modulation is of interest for various therapeutic applications. In the synthesis of indolin-2-one derivatives as oxytocin receptor ligands, this compound has been utilized in reductive amination reactions.[8] This approach allows for the introduction of a flexible amino ester side chain, which can be crucial for achieving the desired receptor interaction and biological activity.

Building Blocks for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors have shown significant promise as anti-cancer agents. The general structure of an HDAC inhibitor consists of a zinc-binding group, a linker, and a cap group. The flexible carbon chain of this compound makes it an ideal component for the linker region. In the synthesis of novel carbamic acid compounds as HDAC inhibitors, this building block has been incorporated to connect the zinc-binding motif with the cap group, influencing the overall shape and flexibility of the molecule for optimal interaction with the enzyme's active site.[9]

Future Perspectives and Conclusion

This compound represents a foundational building block in the medicinal chemist's toolbox. Its straightforward synthesis, bifunctional nature, and demonstrated utility in the creation of a diverse array of bioactive molecules underscore its importance. The examples presented in this guide, from antiviral agents to enzyme inhibitors, highlight the broad applicability of this versatile scaffold. As drug discovery continues to evolve, with an increasing emphasis on modular synthesis and the exploration of novel chemical space, the strategic application of such fundamental building blocks will undoubtedly continue to be a cornerstone of innovation. Researchers and drug development professionals are encouraged to consider the potential of this compound in their own discovery programs, leveraging its inherent chemical tractability to accelerate the development of the next generation of therapeutics.

References

A Researcher's Comprehensive Guide to Procuring High-Purity Methyl 5-Aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the integrity of starting materials is paramount. The success of complex syntheses and the validity of biological assays hinge on the purity and well-defined character of every reagent. Methyl 5-aminopentanoate hydrochloride (CAS No. 29840-56-0), a versatile building block in medicinal chemistry and materials science, is no exception. This guide provides an in-depth technical framework for sourcing, validating, and handling this critical reagent to ensure the reliability and reproducibility of your research.

The Strategic Sourcing of this compound

The initial step in acquiring any chemical reagent is identifying a reputable supplier. However, the process extends beyond a simple price comparison. For a specialized reagent like this compound, a multi-faceted evaluation of potential vendors is crucial.

Identifying Potential Suppliers

A survey of the chemical supplier landscape reveals several key distributors for this compound. The purity levels offered typically range from 95% to 97% and higher. Notable suppliers include:

  • Sigma-Aldrich (Merck): A large, well-established supplier with extensive documentation and technical support.[1][2]

  • Fluorochem: A supplier specializing in fine chemicals for research and development.

  • Biosynth: Offers a range of chemical products, including reference standards for pharmaceutical testing.

  • LGC Standards: Provides certified reference materials and other high-purity chemicals.[3]

  • CymitQuimica: A supplier of a wide array of chemical compounds for various research applications.[4]

This list is not exhaustive, and new suppliers continually emerge. Therefore, the ability to critically evaluate any supplier is a key skill for a researcher.

The Critical Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document accompanying a chemical reagent. It is a formal declaration from the supplier detailing the specific analytical tests performed on a particular batch of the compound and the results obtained. A comprehensive CoA for this compound should include:

  • Identification: Confirmation of the compound's identity, typically through methods like ¹H NMR spectroscopy and Mass Spectrometry.

  • Purity: A quantitative measure of the compound's purity, most commonly determined by High-Performance Liquid Chromatography (HPLC).

  • Physical Properties: Characteristics such as appearance, melting point, and solubility.

  • Residual Solvents: Information on the presence of any remaining solvents from the synthesis and purification process.

  • Elemental Analysis: Confirmation of the elemental composition of the compound.

  • Date of Analysis and Batch Number: Essential for traceability and quality control.

Researchers should always request a batch-specific CoA before purchase. Scrutinize the CoA for completeness and for results that meet your experimental requirements. Be wary of CoAs that provide vague specifications or lack detailed analytical data.

Supplier Evaluation Workflow

A systematic approach to supplier selection is recommended. The following workflow, visualized in the diagram below, outlines a robust process for qualifying a new supplier.

Supplier_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Vetting cluster_2 Phase 3: Final Selection & Incoming QC a Identify Potential Suppliers (Online Databases, Literature) b Request Preliminary Information (Product Specification Sheet, Sample CoA) a->b c Initial Purity & Price Comparison b->c d Request Batch-Specific CoA c->d Proceed if promising e Evaluate CoA for Completeness & Rigor (Analytical Methods Used, Data Provided) d->e f Contact Supplier's Technical Support (Inquire about Synthesis Route, Impurity Profile) e->f g Purchase Small Qualification Sample f->g Proceed if satisfactory h Perform In-House Analytical Verification (NMR, HPLC, MS) g->h i Approve Supplier & Place Full Order h->i

Caption: A workflow for qualifying suppliers of critical research chemicals.

Analytical Verification: Trust but Verify

While a supplier's CoA provides a baseline of quality, it is a best practice in research, particularly in drug development, to perform in-house analytical verification of critical starting materials. This ensures the material's integrity and provides a baseline for troubleshooting any future experimental anomalies.

Key Analytical Techniques for Purity and Identity Confirmation

The following analytical methods are indispensable for the comprehensive characterization of this compound:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the molecular structure of the compound, confirming its identity. For this compound, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) should show characteristic peaks corresponding to the methyl ester protons, the methylene protons of the pentanoate backbone, and the protons adjacent to the amine group. The integration of these peaks should be consistent with the number of protons in each position.

  • HPLC (High-Performance Liquid Chromatography): HPLC is the workhorse for purity determination. A reversed-phase HPLC method with UV detection is typically suitable for a compound like this compound. The chromatogram should ideally show a single major peak corresponding to the desired compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For this compound, electrospray ionization (ESI) in positive ion mode should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

The interplay of these techniques provides a robust confirmation of both the identity and purity of the material.

Experimental Protocols for Analytical Verification
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum and identify the characteristic chemical shifts and coupling patterns. Compare the obtained spectrum with a reference spectrum if available, or with predicted shifts based on the compound's structure.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity as the percentage of the main peak area relative to the total peak area.

Analytical Verification Workflow

The following diagram illustrates the logical flow of in-house quality control for incoming reagents.

Analytical_Verification_Workflow cluster_0 Step 1: Documentation Review cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Decision a Receive Reagent & Batch-Specific CoA b Compare CoA with Purchase Specifications a->b c Perform ¹H NMR for Identity Confirmation b->c If specifications are met d Run HPLC for Purity Assessment c->d e Acquire Mass Spectrum for Molecular Weight Verification d->e f Compare In-House Data with CoA e->f g Accept or Reject the Batch f->g

Caption: A workflow for the analytical verification of incoming research chemicals.

Handling, Storage, and Application Considerations

Proper handling and storage are critical to maintaining the purity of this compound throughout its lifecycle in the laboratory.

Safe Handling and Storage

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[5][6] Therefore, stringent storage conditions are necessary to prevent degradation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Handling: When handling the compound, work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. After handling, wash hands thoroughly.[8]

Application in Research and Development

This compound is a valuable building block due to its bifunctional nature, possessing both a primary amine and a methyl ester. This makes it particularly useful in:

  • Peptide Synthesis: The amine group can be used for peptide bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.[9][10][11][12]

  • Drug Delivery Systems: It can be incorporated into the synthesis of biodegradable polymers like poly(ester amides), which are explored as carriers for controlled drug release.[13][14][15][16][17]

  • Organic Synthesis: It serves as a versatile starting material for the synthesis of a wide range of more complex molecules.

The high purity of this reagent is especially critical in these applications to avoid the introduction of unwanted side products and to ensure the desired properties of the final products.

Conclusion

The procurement of high-purity this compound is a foundational step for any research program that relies on this versatile building block. By implementing a rigorous supplier evaluation process, conducting thorough in-house analytical verification, and adhering to proper handling and storage protocols, researchers can ensure the quality and consistency of their starting materials. This meticulous approach not only enhances the reliability of experimental outcomes but also upholds the principles of scientific integrity and reproducibility.

References

An In-Depth Technical Guide to Methyl 5-aminopentanoate hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminopentanoate hydrochloride is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Possessing both a primary amine and a methyl ester, this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for various chemical transformations.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and, most importantly, its applications as a key intermediate in the synthesis of bioactive compounds, with a focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Part 1: Core Chemical and Physical Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is methyl 5-aminopentanoate;hydrochloride . However, in scientific literature and commercial catalogs, it is known by a variety of synonyms, which are crucial for researchers to recognize when conducting literature and database searches.

Table 1: Synonyms for this compound

Synonym Reference
Methyl 5-aminovalerate hydrochloride[2]
5-Aminopentanoic acid methyl ester hydrochloride
Methyl 5-aminopentanoate HCl[3]
Pentanoic acid, 5-amino-, methyl ester, hydrochloride[1]
Chemical Structure and Properties

The chemical structure of this compound consists of a five-carbon pentanoate backbone with a terminal amino group and a methyl ester. The hydrochloride salt is formed by the protonation of the primary amine.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 29840-56-0[4]
Molecular Formula C₆H₁₄ClNO₂[4]
Molecular Weight 167.63 g/mol
Physical Form Solid
Boiling Point 173°C
Flash Point 142°C
Solubility Soluble in water, chloroform, and ether.

Part 2: Applications in Drug Discovery and Development

The reactivity of both the amino and ester functionalities makes this compound a valuable starting material and intermediate in the synthesis of pharmaceutically active compounds.[1] Its linear five-carbon chain also makes it an attractive component for use as a linker in bifunctional molecules.

Role as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] These heterobifunctional molecules consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[5][6]

The linker's length, rigidity, and chemical composition are critical for the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] this compound is an exemplary precursor for the alkyl chain component of PROTAC linkers.[2] The five-carbon chain provides flexibility and appropriate spacing between the two binding moieties.

Expertise in Action: The Rationale for an Alkyl Linker

The choice of an alkyl chain linker, derivable from a precursor like this compound, is a deliberate one in PROTAC design. While more complex linkers exist, the simple alkyl chain offers a degree of conformational flexibility. This "floppiness" can be advantageous in the initial stages of PROTAC development, as it allows the two binding ends of the molecule to more easily adopt the optimal orientation required for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase). This is a crucial step in the subsequent ubiquitination and degradation of the target protein. The five-carbon length is often a good starting point, as it is long enough to span the distance between the binding pockets of many target proteins and E3 ligases without being excessively long, which could lead to undesirable off-target effects or poor solubility.

Precursor for Lysine Biosynthesis Inhibitors

The bacterial lysine biosynthesis pathway is a validated target for the development of novel antibacterial agents, as this pathway is essential for bacteria but absent in humans.[7][8][9] Inhibitors of the enzymes in this pathway have the potential to be effective antibiotics with a low risk of host toxicity.[7] The structural backbone of this compound is analogous to segments of intermediates in the lysine biosynthesis pathway, making it a valuable starting material for the synthesis of pathway inhibitors.

Building Block for PET Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The development of novel PET tracers that can visualize and quantify biological processes at the molecular level is an active area of research. Amino acid-based PET tracers are of particular interest for oncology, as many tumors exhibit upregulated amino acid transport.[10] The pentanoic acid backbone of this compound can be modified, for instance, by introducing a fluorine-18 (¹⁸F) label, to generate novel PET tracers for imaging amino acid transport systems in tumors.[10][11]

Part 3: Experimental Protocol: N-Acylation of this compound

The following protocol details a general and robust method for the N-acylation of this compound, a fundamental transformation that serves as the initial step in many synthetic routes, including the elaboration of this molecule into a linker for a PROTAC or other bioactive compounds. This procedure is based on the well-established Schotten-Baumann reaction conditions, which are effective for the acylation of primary amines.

Materials and Reagents
  • This compound

  • Acyl chloride or carboxylic acid of interest

  • Coupling agent (if starting from a carboxylic acid), e.g., HATU, HBTU

  • Organic base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate visualization method

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (2.2 equivalents) dropwise to the stirred solution. The second equivalent of base is to neutralize the hydrochloride salt.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the reaction mixture. If starting from a carboxylic acid, pre-activate it with a coupling agent and an organic base in a separate flask before adding it to the amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Causality Behind Experimental Choices
  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acyl chloride and reduce the yield.

  • Anhydrous Solvents: Essential for the same reason as maintaining an inert atmosphere.

  • Use of Excess Base: One equivalent of the base neutralizes the hydrochloride salt of the starting material, liberating the free amine for the reaction. The second equivalent scavenges the HCl generated during the acylation reaction.

  • Cooling to 0 °C: The acylation reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

Part 4: Visualization of a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the potential incorporation of a linker derived from this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product and Analysis start1 Target Protein Ligand step1 Functionalization of Ligands start1->step1 start2 E3 Ligase Ligand start2->step1 start3 Methyl 5-aminopentanoate HCl step2 Linker Elaboration from Methyl 5-aminopentanoate HCl start3->step2 step3 Coupling of Linker to Ligand 1 step1->step3 step4 Coupling of Linker-Ligand 1 to Ligand 2 step1->step4 step2->step3 step3->step4 product PROTAC Molecule step4->product analysis Purification and Characterization (HPLC, NMR, MS) product->analysis

Caption: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a chemical entity of significant utility for researchers and scientists in the domain of drug discovery and development. Its bifunctional nature, coupled with the enhanced stability and solubility of its hydrochloride form, positions it as a valuable and versatile building block. As the field of targeted protein degradation continues to expand, the role of simple yet effective linker precursors like this compound in the design and synthesis of novel therapeutics such as PROTACs is expected to grow. A thorough understanding of its chemical properties and reactivity is paramount for its effective application in the synthesis of the next generation of medicines.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl 5-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-aminopentanoate hydrochloride is a linear amino acid ester hydrochloride salt with applications as a building block in organic and pharmaceutical synthesis.[1][2] As with any chemical entity intended for use in drug development or other applications where stability is critical, a thorough understanding of its thermal stability and degradation profile is paramount. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the thermal properties of this compound. We will delve into its predicted thermal behavior, potential degradation pathways, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's stability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueSource(s)
Chemical Formula C₆H₁₄ClNO₂[3][4]
Molecular Weight 167.63 g/mol [4]
Appearance White to Off-White Solid[5]
Melting Point 145.5-147°C[5]
Solubility Soluble in water, chloroform, and ether. Slightly soluble in DMSO, ethanol, and methanol.[3][5]
Storage Inert atmosphere, store in freezer, under -20°C.[5]

Note: There are conflicting reports on the melting point and physical state. The values for the solid hydrochloride salt are presented here as they are most relevant for thermal analysis of the solid form.

Predicted Thermal Stability and Degradation Profile

Based on its structure, which comprises a methyl ester and a primary amine hydrochloride, several degradation pathways can be anticipated under thermal stress. The hydrochloride salt form generally enhances the stability and shelf-life of the free base.[1]

The primary modes of degradation for amino acids and their esters are deamination and decarboxylation.[6][7] Additionally, the ester functional group is susceptible to hydrolysis, particularly in the presence of moisture.[8]

Potential Degradation Pathways
  • Intramolecular Cyclization (Lactamization): The most probable thermal degradation pathway for a linear amino acid ester like Methyl 5-aminopentanoate is an intramolecular aminolysis to form a cyclic amide (a lactam) and methanol. In this case, the formation of piperidin-2-one is highly likely.

  • Hydrolysis: If water is present, hydrolysis of the methyl ester to 5-aminopentanoic acid and methanol can occur. This reaction can be catalyzed by acidic or basic conditions.[8]

  • Deamination and Decarboxylation: At higher temperatures, deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group) can occur, leading to a variety of smaller, volatile molecules.[6][7]

cluster_0 Methyl 5-aminopentanoate HCl cluster_1 Thermal Stress cluster_2 Potential Degradation Pathways cluster_3 Primary Degradation Products Methyl 5-aminopentanoate HCl Methyl 5-aminopentanoate HCl Thermal Stress Thermal Stress A Intramolecular Cyclization (Lactamization) Thermal Stress->A B Hydrolysis (if moisture is present) Thermal Stress->B C Deamination & Decarboxylation Thermal Stress->C P1 Piperidin-2-one + Methanol A->P1 P2 5-Aminopentanoic Acid + Methanol B->P2 P3 Various smaller molecules C->P3

Caption: Predicted degradation pathways of Methyl 5-aminopentanoate HCl.

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability assessment involves a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of decomposition and quantifying mass loss events.[10]

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp up to 350°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid transitions.[11]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp up to 200°C (or a temperature just beyond the melting point) at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak) and the enthalpy of fusion from the endothermic peak.

cluster_0 Thermal Analysis Workflow Start Sample: Methyl 5-aminopentanoate HCl TGA TGA Analysis Start->TGA DSC DSC Analysis Start->DSC Data_TGA Mass Loss vs. Temperature TGA->Data_TGA Data_DSC Heat Flow vs. Temperature DSC->Data_DSC Analysis Data Interpretation Data_TGA->Analysis Data_DSC->Analysis Report Thermal Stability Report Analysis->Report

Caption: Workflow for the thermal analysis of Methyl 5-aminopentanoate HCl.

Chromatographic Analysis of Degradation Products

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying non-volatile and thermally labile compounds. Since most amino acids are not chromophoric, derivatization is often necessary for UV detection.[14][15]

Protocol for Forced Degradation Sample Analysis:

  • Stress Conditions:

    • Acidic Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24 hours.[16]

    • Basic Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24 hours.[16]

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at a temperature below its melting point (e.g., 120°C) for 48 hours.

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium phosphate, pH 2.5) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the amide bond of the potential lactam) or after pre-column derivatization with a suitable agent like o-phthalaldehyde (OPA) for fluorescence detection.[17]

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products. Amino acids and their salts are not directly amenable to GC analysis due to their low volatility and thermal lability, thus requiring derivatization.

Protocol:

  • Sample Preparation (from forced degradation): Take an aliquot of the stressed sample solution and evaporate to dryness.

  • Derivatization: A two-step derivatization is common for amino acids:

    • Esterification: React with an acidic alcohol (e.g., 2 M HCl in methanol) to convert the carboxylic acid to a methyl ester.[18]

    • Acylation: React with an agent like pentafluoropropionic anhydride (PFPA) to derivatize the amino group.[18]

  • GC-MS Conditions (Example):

    • Column: A mid-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate the derivatized products.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass Spectrometry (MS) in scan mode to identify the mass-to-charge ratios of the fragments.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).

Data Interpretation and Reporting

A comprehensive report on the thermal stability and degradation profile should include:

  • TGA Data: The TGA thermogram showing the percentage of mass loss versus temperature, with the onset of decomposition clearly marked.

  • DSC Data: The DSC thermogram indicating the melting endotherm, with the onset temperature, peak temperature, and enthalpy of fusion reported.

  • Chromatographic Data: Representative chromatograms from the forced degradation studies, with peaks for the parent compound and major degradants labeled.

  • Summary Table: A table summarizing the percentage of degradation under each stress condition.

  • Proposed Degradation Pathway: A schematic diagram illustrating the likely degradation pathways and the structures of the identified degradation products.

Conclusion

This technical guide outlines a systematic approach to evaluating the thermal stability and degradation profile of this compound. By combining thermal analysis techniques like TGA and DSC with chromatographic methods such as HPLC and GC-MS for forced degradation studies, a comprehensive understanding of the molecule's stability can be achieved. This knowledge is crucial for ensuring the quality, safety, and efficacy of any potential drug product or for its use in further chemical synthesis.

References

Methodological & Application

Application Notes & Protocols: Standard Protocols for Using Methyl 5-aminopentanoate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) is a pivotal strategy in modern medicinal chemistry and drug development, offering a pathway to novel peptide therapeutics with enhanced stability, constrained conformations, and improved pharmacokinetic profiles.[1][2] Methyl 5-aminopentanoate hydrochloride is a versatile NPAA that serves as a flexible linker or spacer, modifying the structural and functional properties of synthetic peptides. This guide provides a comprehensive overview, field-proven insights, and detailed, self-validating protocols for the effective incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Introduction: The Strategic Role of Non-Proteinogenic Amino Acids

Peptides are remarkable therapeutic agents, but their application can be limited by metabolic instability and excessive conformational flexibility. The strategic inclusion of NPAAs like this compound addresses these challenges directly.[1] Unlike the 20 proteinogenic amino acids, NPAAs provide access to a vast chemical space, enabling the design of peptidomimetics with superior drug-like properties.[3][4]

Methyl 5-aminopentanoate, an omega-amino acid, introduces a five-carbon chain into the peptide backbone. This modification can:

  • Introduce Flexibility: Act as a flexible spacer to alter the distance and orientation between pharmacophoric elements.

  • Enhance Stability: The non-natural structure can confer resistance to enzymatic degradation by proteases.

  • Modify Conformation: Influence the secondary structure and folding of the peptide, potentially locking it into a bioactive conformation.[3]

This document serves as a practical guide for researchers, detailing the essential protocols for handling, activation, and coupling of its hydrochloride salt form in a standard Fmoc-based SPPS workflow.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of the building block is critical for successful synthesis.

PropertyValueSource(s)
CAS Number 29840-56-0[5][6]
Molecular Formula C₆H₁₄ClNO₂[6]
Molecular Weight 167.63 g/mol [6]
Appearance White to Off-White Solid[7]
Melting Point 145.5-147°C[7]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[8]
Storage Conditions Inert atmosphere, store in freezer, under -20°C. Hygroscopic.[7][8]
SMILES COC(=O)CCCCN.Cl[5][6]
InChI Key FAKIZCQRTPAOSH-UHFFFAOYSA-N[6]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Precautions for Safe Handling: Handling should be performed in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9] Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

  • Conditions for Safe Storage: this compound is hygroscopic.[10] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, ideally in a freezer at -20°C under an inert atmosphere.[7][8] Avoid exposure to moist air or water.[10]

Core Principles: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The protocol described herein is based on Fmoc-SPPS, the most common methodology for research-scale peptide synthesis. The process is cyclical, with each cycle extending the peptide chain by one residue.[11]

The general SPPS process involves:

  • Resin Preparation: The C-terminal amino acid is anchored to an insoluble polymer resin.

  • Deprotection: The temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed from the resin-bound amino acid, typically with a solution of piperidine in DMF, to expose a free amine.[11][12]

  • Coupling: The next Fmoc-protected amino acid is activated and reacted with the free amine on the resin, forming a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[13]

This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[12]

Detailed Protocol: Incorporation of this compound

This protocol details the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin) following the deprotection of the N-terminal Fmoc group of the preceding residue.

The Critical Neutralization Step

As a hydrochloride salt, the amine group of Methyl 5-aminopentanoate is protonated and inactive for coupling. It must first be neutralized to the free amine. This is typically achieved in situ just before the coupling reaction.

Causality: The use of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is crucial.[12] It is strong enough to deprotonate the ammonium salt but does not readily react with the activated carboxylic acid of the incoming amino acid, which would terminate the coupling reaction.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid (the residue to be added after the title compound)

  • This compound

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14][15]

  • Base (Neutralization & Activation): N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Solid-phase synthesis vessel (manual or automated synthesizer)

Step-by-Step Coupling Procedure (0.1 mmol Scale)

This procedure assumes the previous amino acid on the resin has just been Fmoc-deprotected and washed.

  • Resin Swelling: Ensure the peptide-resin is well-swollen in DMF for at least 30 minutes prior to the coupling step.[16]

  • Prepare Activation Solution: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 equiv.) and HCTU (0.39 mmol, 3.9 equiv.) in 2 mL of DMF.

  • Prepare Building Block Solution: In another vial, dissolve this compound (0.4 mmol, 4 equiv.) in 2 mL of DMF. Add DIEA (0.8 mmol, 8 equiv.) to this solution to neutralize the hydrochloride salt. Vortex briefly.

  • Coupling Reaction:

    • To the drained peptide-resin in the reaction vessel, add the neutralized this compound solution from Step 3.

    • Immediately add the pre-activated Fmoc-amino acid solution from Step 2 to the same vessel.

    • Add an additional amount of DIEA (0.8 mmol, 8 equiv.) to the reaction vessel to facilitate the coupling reaction.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine on the resin. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

The resin is now capped with the Fmoc-protected amino acid, linked via the Methyl 5-aminopentanoate spacer, and is ready for the next deprotection and coupling cycle.

Visualization of Key Workflows

Diagrams created using Graphviz clarify the logical flow of the synthesis processes.

Diagram 1: Standard Fmoc-SPPS Cycle```dot

SPPS_Cycle Start Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 FreeAmine Peptide-Resin (Free Amine) Wash1->FreeAmine Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) FreeAmine->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin (N-term Fmoc) Wash2->End Repeat Cycle

Caption: Specific workflow for coupling an Fmoc-amino acid via the title compound.

Conclusion

This compound is a valuable tool for modifying peptide structures to enhance their therapeutic potential. Its successful incorporation via SPPS is straightforward but requires careful attention to the initial neutralization of the hydrochloride salt to ensure the availability of the reactive primary amine. The protocols and workflows detailed in this guide provide a robust, self-validating framework for researchers and drug development professionals. By understanding the causality behind each experimental step, scientists can confidently and efficiently utilize this versatile building block to advance the frontiers of peptide-based drug discovery.

References

Application Notes and Protocols: A Detailed Guide to the N-Acylation of Methyl 5-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Amino Acid Esters

N-acylated amino acids and their ester derivatives are a crucial class of molecules in organic chemistry and drug development. The amide bond is a fundamental linkage in peptides and proteins, and its formation through N-acylation is a cornerstone of synthetic chemistry.[1] Methyl 5-aminopentanoate hydrochloride serves as a valuable building block, and its N-acylation provides access to a diverse range of compounds with potential applications in pharmaceuticals, agrochemicals, and material science. The resulting N-acyl methyl 5-aminopentanoates can be further manipulated, for instance, through hydrolysis of the ester to the corresponding carboxylic acid, or used directly in screening libraries for biological activity.

This guide provides a detailed experimental procedure for the N-acylation of this compound, focusing on the widely applicable Schotten-Baumann reaction. We will explore the underlying mechanism, provide step-by-step protocols for different acylating agents, and discuss methods for purification and characterization of the final products.

Reaction Mechanism and Theoretical Background

The N-acylation of this compound is typically achieved via a nucleophilic acyl substitution reaction. The most common and robust method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride or anhydride in the presence of a base.[2][3]

The reaction begins with the deprotonation of the ammonium salt of this compound by a base to generate the free amine. This free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride) to form a tetrahedral intermediate.[4][5] The intermediate then collapses, expelling the leaving group (e.g., a chloride ion) to form the N-acylated product. The base plays a crucial role in neutralizing the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[6]

Two primary variations of the Schotten-Baumann reaction are commonly employed:

  • Biphasic System with an Inorganic Base: This classic approach uses an aqueous solution of an inorganic base, such as sodium hydroxide, and an organic solvent immiscible with water, like dichloromethane or diethyl ether.[4] The amine and acyl chloride are dissolved in the organic phase, while the base resides in the aqueous phase, neutralizing the HCl as it is formed.

  • Homogeneous System with an Organic Base: In this variation, a tertiary amine, such as triethylamine or pyridine, is used as the base in a single organic solvent. The tertiary amine acts as an acid scavenger, forming a salt with the liberated HCl.[7]

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound (≥98%)

  • Acylating agents (e.g., Acetyl chloride, Benzoyl chloride, Propionyl chloride, Butyryl chloride) (≥98%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Triethylamine (Et₃N), distilled (≥99.5%)

  • Sodium hydroxide (NaOH), pellets (≥97%)

  • Hydrochloric acid (HCl), concentrated (37%) and 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Protocol 1: N-Acetylation using Acetyl Chloride and Triethylamine

This protocol describes the N-acetylation of this compound in a homogeneous system.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred suspension. The suspension should become a clear solution as the free amine is generated.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (amine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 5-acetamidopentanoate.

Protocol 2: N-Benzoylation using Benzoyl Chloride and Aqueous Sodium Hydroxide (Schotten-Baumann Conditions)

This protocol details the N-benzoylation using a classic biphasic Schotten-Baumann approach.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in water. Add a solution of sodium hydroxide (2.5 eq.) in water. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.2 eq.) dropwise to the vigorously stirred aqueous solution. A white solid (the product) may begin to precipitate.

  • Reaction Monitoring: Continue stirring vigorously at 0-5 °C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC by extracting a small aliquot with DCM.

  • Work-up:

    • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold water.

    • If the product remains in solution, extract the reaction mixture with DCM.

    • Combine the organic extracts and wash them with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 5-(benzamido)pentanoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Data Presentation: Reaction Parameters for N-Acylation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of this compound with various acylating agents.

Acylating AgentBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane0 to RT1-285-95
Benzoyl Chlorideaq. NaOHDichloromethane/Water0 to RT1-280-90
Propionyl ChlorideTriethylamineDichloromethane0 to RT2-380-90
Butyryl ChlorideTriethylamineDichloromethane0 to RT2-375-85

Note: Yields are estimates based on typical Schotten-Baumann reactions and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow Diagram

References

Application Notes and Protocols: Leveraging Methyl 5-Aminopentanoate Hydrochloride in the Synthesis of N-Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles are foundational structural motifs in a vast number of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The development of efficient synthetic routes to these scaffolds is therefore a critical endeavor in modern chemistry. Methyl 5-aminopentanoate hydrochloride is a versatile and commercially available bifunctional molecule that serves as an invaluable C5 building block for the synthesis of six-membered N-heterocycles.[4] This document provides detailed application notes, mechanistic insights, and step-by-step protocols for the synthesis of key heterocyclic compounds—specifically δ-valerolactam (2-piperidone) and its derivatives—using this precursor. The protocols are designed to be robust and reproducible, providing researchers with a practical guide for laboratory implementation.

Introduction: The Utility of this compound

This compound possesses two key functional groups poised for intramolecular reactions: a primary amine (as its hydrochloride salt) and a methyl ester, separated by a flexible four-carbon chain.[4] This specific arrangement makes it an ideal precursor for constructing the piperidine ring system, a privileged scaffold in medicinal chemistry.[5][6] The hydrochloride form enhances the compound's stability and shelf-life, though it necessitates a neutralization step to unmask the nucleophilic amine for subsequent reactions.[4]

This guide will focus on two primary synthetic pathways:

  • Intramolecular Cyclization: Formation of δ-valerolactam (2-piperidone), a key intermediate for pharmaceuticals and a monomer for polyamides.[7]

  • Reductive Transformation: Conversion of the lactam intermediate into the fully saturated piperidine ring, a core component of numerous bioactive molecules.[1][6]

Synthesis of δ-Valerolactam (2-Piperidone) via Intramolecular Aminolysis

The most direct application of methyl 5-aminopentanoate is its conversion to δ-valerolactam, also known as 2-piperidone. This transformation is an intramolecular aminolysis, where the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester, leading to cyclization and the elimination of methanol.

Mechanism & Rationale: The reaction proceeds in two stages. First, the hydrochloride salt must be neutralized with a base to liberate the free primary amine. The lone pair on the nitrogen is then free to act as a nucleophile. The subsequent cyclization is typically driven by heat, which provides the necessary activation energy and facilitates the removal of the methanol byproduct, shifting the equilibrium towards the thermodynamically stable six-membered lactam ring.

Experimental Protocol 2.1: Synthesis of 2-Piperidone

Materials:

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.1 eq)

  • High-boiling point solvent (e.g., Toluene, Xylene) or no solvent (neat)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Add a saturated solution of sodium bicarbonate or an organic solvent like DCM followed by triethylamine (1.1 eq). Stir vigorously until effervescence ceases (if using bicarbonate) or for 30 minutes.

  • Extraction of Free Amine: If an aqueous workup was used, extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amino ester as an oil.

  • Cyclization: Equip a round-bottom flask with a distillation head and a condenser. Place the crude methyl 5-aminopentanoate into the flask. Heat the oil in an oil bath to 150-180 °C.[7] The reaction can be monitored by the collection of methanol in the receiving flask. Continue heating for 2-4 hours or until methanol distillation ceases.

  • Purification: Cool the reaction mixture to room temperature. The crude 2-piperidone, which may solidify upon cooling, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield a white to off-white crystalline solid.[1]

ParameterConditionRationale
Base NaHCO₃, Et₃NTo deprotonate the ammonium salt and generate the free, nucleophilic amine.
Solvent Toluene, Xylene, or NeatHigh-boiling point solvents facilitate the high temperatures needed for cyclization.
Temperature 150-180 °CProvides activation energy for aminolysis and drives off methanol byproduct.[7]
Typical Yield 70-85%The reaction is generally efficient due to the formation of a stable 6-membered ring.

Workflow Visualization

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Cyclization A Methyl 5-aminopentanoate hydrochloride B Free Methyl 5-aminopentanoate A->B  Base (e.g., Et3N) DCM or H2O/DCM C 2-Piperidone (δ-Valerolactam) B->C  Heat (150-180 °C) - CH3OH

Caption: Workflow for the synthesis of 2-piperidone.

Synthesis of Piperidine via Lactam Reduction

2-Piperidone serves as an excellent intermediate for the synthesis of piperidine. The amide functionality of the lactam can be fully reduced to a secondary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1][6]

Mechanism & Rationale: LiAlH₄ is a potent source of hydride ions (H⁻) that effectively reduces the carbonyl group of the amide to a methylene group (CH₂). The reaction proceeds under anhydrous conditions, as LiAlH₄ reacts violently with water. The mechanism involves the initial formation of an aluminum-oxygen bond, followed by hydride attack and subsequent workup to yield the amine. A careful aqueous workup (e.g., Fieser workup) is critical for safely quenching excess reagent and simplifying purification by precipitating aluminum salts.[1]

Experimental Protocol 3.1: LiAlH₄ Reduction of 2-Piperidone

Safety Note: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. Handle only under an inert atmosphere (N₂ or Ar) in a fume hood. Wear appropriate personal protective equipment (PPE).

Materials:

  • 2-Piperidone (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Lactam: Dissolve 2-piperidone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the 2-piperidone solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • Workup and Isolation: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 1 hour. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidine. The product can be further purified by distillation if necessary.

ParameterConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A powerful hydride donor capable of reducing the amide carbonyl to a methylene group.
Solvent Anhydrous Diethyl Ether or THFAprotic solvents that are unreactive towards LiAlH₄.
Workup Fieser Method (H₂O, NaOH, H₂O)Safely quenches excess LiAlH₄ and produces easily filterable aluminum salts.[1]
Typical Yield 80-95%This reduction is typically high-yielding and clean.

Workflow Visualization

G A Methyl 5-aminopentanoate hydrochloride B 2-Piperidone A->B  1. Base 2. Heat C Piperidine B->C  1. LiAlH4, THF 2. Fieser Workup G A Free Methyl 5-aminopentanoate B N-Benzyl Amino Ester A->B  Benzaldehyde NaBH(OAc)3 C N-Benzyl-2-piperidone B->C  Heat - CH3OH D N-Benzylpiperidine C->D  LiAlH4

References

Analytical methods for the quantification of Methyl 5-aminopentanoate hydrochloride in reaction mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-aminopentanoate hydrochloride (CAS No: 29840-56-0) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its purity and concentration in reaction mixtures are critical parameters that directly influence reaction yield, impurity profiles, and the overall efficiency of a synthetic process. Therefore, robust and accurate analytical methods for its quantification are essential for process monitoring, quality control, and optimization in research, development, and manufacturing environments.[3][4]

This application note provides a comprehensive guide to three distinct, validated analytical methods for the quantification of this compound in typical reaction mixtures:

  • High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FLD): A highly sensitive and selective method suitable for complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful technique for volatile derivatives, offering excellent specificity.

  • Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR): A primary ratio method that provides direct quantification without the need for an identical reference standard of the analyte.

  • Nonaqueous Acid-Base Titration: A classic, cost-effective method for determining the total amine content.

The selection of the most appropriate method depends on several factors, including the complexity of the reaction matrix, the required sensitivity, available instrumentation, and the desired sample throughput. This document details the principles, provides step-by-step protocols, and discusses the rationale behind the experimental choices for each technique.

High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FLD)

Principle and Rationale

Methyl 5-aminopentanoate lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry at low concentrations challenging.[5] To overcome this limitation, a pre-column derivatization strategy is employed. The primary amine group of the analyte is reacted with a labeling reagent to form a highly fluorescent or UV-absorbent derivative.[5][6] This approach significantly enhances sensitivity and selectivity, allowing for accurate quantification even in the presence of interfering species in the reaction mixture.[7][8]

Causality: The choice of derivatizing agent is critical. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), react rapidly and specifically with primary amines under mild conditions to yield stable, highly fluorescent or UV-active products.[6][9] This chemical modification not only enables sensitive detection but also improves the chromatographic properties of the analyte on a reversed-phase column.[6]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Reaction Mixture Aliquot s_dilute Dilution with Mobile Phase s_start->s_dilute s_derivatize Derivatization with OPA/FMOC-Cl s_dilute->s_derivatize s_inject Injection into HPLC s_derivatize->s_inject h_column Reversed-Phase C18 Column s_inject->h_column h_detect UV or Fluorescence Detector h_column->h_detect d_chrom Chromatogram Acquisition h_detect->d_chrom d_quant Quantification via Calibration Curve d_chrom->d_quant d_result Concentration Report d_quant->d_result

Caption: HPLC with pre-column derivatization workflow.

Detailed Protocol

A. Reagents and Materials:

  • This compound reference standard

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) with N-acetyl-cysteine (NAC), or 9-fluorenylmethyl chloroformate (FMOC-Cl))[8][9]

  • HPLC-grade acetonitrile, methanol, and water[10]

  • Boric acid buffer

  • Reaction mixture sample

B. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV detector.[10]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

C. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in water. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately dilute a known volume of the reaction mixture with a suitable solvent (e.g., water/methanol) to bring the analyte concentration within the calibration range.[11]

    • Centrifuge or filter the diluted sample to remove any particulate matter.

  • Derivatization:

    • In an autosampler vial, mix the standard or sample solution with the derivatization reagent and buffer.[5]

    • Allow the reaction to proceed for a specified time at a controlled temperature, as optimized for the chosen reagent.[8]

  • HPLC Analysis:

    • Inject the derivatized solution onto the HPLC system.

    • Perform chromatographic separation using a suitable gradient of mobile phases (e.g., acetonitrile and water).

    • Detect the derivative at its maximum absorption or emission wavelength.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Method Validation Summary
ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10Dependent on detector

This data is representative and should be established for each specific application.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Rationale

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds.[14] Since this compound is non-volatile, a derivatization step is necessary to convert it into a form suitable for GC analysis.[14][15] This typically involves esterification of the carboxyl group and acylation of the amine group. The resulting derivative is volatile and can be readily separated and detected by GC-MS.

Causality: Derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or by a two-step process involving esterification followed by acylation (e.g., with pentafluoropropionic anhydride) is effective.[16] This process masks the polar functional groups, reducing their interaction with the stationary phase and improving peak shape and thermal stability.[14] The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_start Reaction Mixture Aliquot s_extract Liquid-Liquid Extraction s_start->s_extract s_derivatize Derivatization s_extract->s_derivatize s_inject Injection into GC-MS s_derivatize->s_inject g_column Capillary GC Column s_inject->g_column g_ms Mass Spectrometer g_column->g_ms d_tic Total Ion Chromatogram g_ms->d_tic d_quant Quantification via SIM/EIC d_tic->d_quant d_result Concentration Report d_quant->d_result

Caption: GC-MS with derivatization workflow.

Detailed Protocol

A. Reagents and Materials:

  • This compound reference standard

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a two-step derivatization kit)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Extraction solvent (e.g., ethyl acetate)

  • Internal standard (e.g., a stable isotope-labeled analog)

B. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[17]

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

C. Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and an internal standard.

    • To a known aliquot of the reaction mixture, add the internal standard.

    • Perform a liquid-liquid extraction to isolate the analyte from non-volatile matrix components.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add the derivatization reagent and solvent, then heat the mixture to complete the reaction.[18]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program to separate the components.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification:

    • Identify the derivative peak by its retention time and mass spectrum.

    • Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Method Validation Summary
ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9950.9985
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3pg level

This data is representative and should be established for each specific application.[3][19]

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

Principle and Rationale

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance.[20] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[21] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be determined without the need for a calibration curve.

Causality: For this compound, distinct proton signals, such as the methyl ester singlet or the methylene protons adjacent to the amine or ester groups, can be used for quantification.[22][23] The key to accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay.[20][21]

Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s_start Reaction Mixture Aliquot s_add_is Add Internal Standard s_start->s_add_is s_dissolve Dissolve in Deuterated Solvent s_add_is->s_dissolve s_transfer Transfer to NMR Tube s_dissolve->s_transfer n_acquire Acquire 1H NMR Spectrum s_transfer->n_acquire n_process Process Spectrum (Phase, Baseline) n_acquire->n_process d_integrate Integrate Analyte and IS Signals n_process->d_integrate d_calculate Calculate Concentration d_integrate->d_calculate d_result Concentration Report d_calculate->d_result

Caption: qNMR experimental workflow.

Detailed Protocol

A. Reagents and Materials:

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Reaction mixture sample

B. Instrumentation:

  • High-resolution NMR spectrometer (≥400 MHz).

C. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS Where: C = Concentration, I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity.[21]

Method Validation Summary
ParameterSpecificationTypical Result
Accuracy (% Bias) ≤ 2.0%< 1.0%
Precision (% RSD) ≤ 2.0%< 1.5%
Specificity High (based on unique chemical shifts)Excellent
Range Wide dynamic rangeµg to mg

This data is representative and should be established for each specific application.[20]

Nonaqueous Acid-Base Titration

Principle and Rationale

This classical titrimetric method determines the total amount of basic substances, including the primary amine of Methyl 5-aminopentanoate, in a sample.[24] The analysis is performed in a nonaqueous solvent to enhance the basicity of the amine, allowing for a sharp and clear endpoint. The sample is dissolved in a suitable solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid.[24][25]

Causality: Water can act as a weak base and compete with the analyte, leading to indistinct endpoints in aqueous titrations of weak bases.[24] Using a nonaqueous solvent like glacial acetic acid minimizes this interference. The endpoint can be determined potentiometrically or with a visual indicator.[25] This method is particularly useful for at-line process control due to its speed and simplicity.

Experimental Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis s_start Reaction Mixture Aliquot s_dissolve Dissolve in Nonaqueous Solvent s_start->s_dissolve t_titrate Titrate with Standardized Acid s_dissolve->t_titrate t_endpoint Detect Endpoint (Potentiometric/Indicator) t_titrate->t_endpoint d_volume Record Titrant Volume t_endpoint->d_volume d_calculate Calculate Amine Content d_volume->d_calculate d_result Concentration Report d_calculate->d_result

Caption: Nonaqueous acid-base titration workflow.

Detailed Protocol

A. Reagents and Materials:

  • Standardized perchloric acid in glacial acetic acid (e.g., 0.1 N)

  • Glacial acetic acid

  • Indicator (e.g., crystal violet) or a pH electrode suitable for nonaqueous titrations

  • Reaction mixture sample

B. Instrumentation:

  • Autotitrator or manual titration setup (buret, stirrer).

C. Procedure:

  • Titrant Standardization: Standardize the perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Analysis:

    • Accurately weigh a portion of the reaction mixture into a flask.

    • Dissolve the sample in glacial acetic acid.

    • Add a few drops of indicator or insert the electrode.

    • Titrate with the standardized perchloric acid to the endpoint.[26][27]

  • Calculation:

    • Calculate the concentration of this compound based on the volume of titrant consumed and the stoichiometry of the reaction.[28]

Method Validation Summary
ParameterSpecificationTypical Result
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 101.8%
Precision (% RSD) ≤ 3.0%< 2.0%
Specificity Low (measures total basicity)Potential interference from other bases
Application High concentration samples, process controlNot suitable for trace analysis

This data is representative and should be established for each specific application.[4]

Conclusion

The quantification of this compound in reaction mixtures can be reliably achieved using several analytical techniques. HPLC with pre-column derivatization offers excellent sensitivity and is well-suited for complex matrices. GC-MS provides high specificity, which is advantageous for impurity profiling alongside quantification. qNMR stands out as a primary method that does not require a specific reference standard, offering high accuracy. Finally, nonaqueous titration serves as a rapid, cost-effective method for process monitoring where high concentrations are expected and specificity is less critical. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, sample matrix, and available resources. All methods must be properly validated to ensure the reliability and accuracy of the results.[3][12][19]

References

Protocol for the esterification of 5-aminopentanoic acid to its methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amino Acid Esterification

In the landscape of pharmaceutical and organic chemistry, the conversion of amino acids to their corresponding ester hydrochlorides is a foundational transformation. This process serves a dual purpose: it protects the carboxylic acid moiety, preventing it from participating in undesired side reactions, and it enhances the solubility of the amino acid in organic solvents, facilitating its use in subsequent synthetic steps.[1][2] Methyl 5-aminopentanoate hydrochloride, the subject of this protocol, is a valuable building block in the synthesis of various biologically active molecules.[3] Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for diverse chemical modifications, making it a versatile intermediate in drug development.[3]

This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound from 5-aminopentanoic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide essential information on product characterization and safety.

Mechanism and Scientific Rationale: The Power of In Situ Acid Catalysis

The esterification of 5-aminopentanoic acid is achieved through a variation of the classic Fischer-Speier esterification.[2][4] In this protocol, we employ a solution of thionyl chloride (SOCl₂) in methanol. This reagent combination is highly effective for amino acid esterification for two key reasons:

  • In Situ Generation of Anhydrous HCl: Thionyl chloride reacts exothermically with methanol to produce anhydrous hydrogen chloride (HCl) gas and dimethyl sulfite.[5] This in situ generation of HCl is crucial as it creates the acidic environment necessary for the esterification to proceed without introducing water, which could shift the reaction equilibrium back towards the starting materials.[6]

  • Amine Protection via Protonation: The generated HCl immediately protonates the primary amine of 5-aminopentanoic acid, forming the corresponding ammonium salt.[7] This protonation serves as an effective protecting group, preventing the nucleophilic amine from engaging in side reactions, such as amide formation with another molecule of the carboxylic acid.[2]

The protonated carboxylic acid is then susceptible to nucleophilic attack by methanol, proceeding through a standard acid-catalyzed esterification mechanism to yield the desired methyl ester hydrochloride.[8]

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve 5-Aminopentanoic Acid in Anhydrous Methanol B Slowly Add Thionyl Chloride Dropwise at 0°C A->B Exothermic Reaction - Control Temperature C Reflux the Reaction Mixture B->C Promote Esterification D Stir at Room Temperature Overnight C->D Ensure Reaction Completion E Remove Solvent via Rotary Evaporation D->E Isolate Crude Product F Wash the Solid with Diethyl Ether or Hexane E->F Remove Impurities G Dry the Product Under Vacuum F->G Obtain Pure, Dry Product H Characterize by NMR, IR, and Melting Point G->H Verify Identity and Purity

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Materials and Apparatus

Reagents Grade Supplier CAS No.
5-Aminopentanoic Acid≥98%Sigma-Aldrich660-88-8
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7
Anhydrous Methanol (MeOH)≥99.8%Fisher Scientific67-56-1
Diethyl Ether or HexaneAnhydrousFisher Scientific60-29-7 or 110-54-3
Apparatus
Round-bottom flask (two-necked)
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle or oil bath
Ice bath
Rotary evaporator
Buchner funnel and filter paper
High-vacuum pump
Standard laboratory glassware

Detailed Experimental Protocol

  • Reaction Setup: In a fume hood, equip a 250 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Addition: Add 5-aminopentanoic acid (e.g., 10.0 g, 85.4 mmol) to the flask, followed by anhydrous methanol (100 mL). Stir the suspension.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 8.7 mL, 119.5 mmol, 1.4 equivalents) dropwise to the stirred suspension over 15-20 minutes using a dropping funnel.[9] Caution: The reaction is exothermic and generates HCl gas. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-4 hours.[9] The solution should become clear.

  • Overnight Stirring: After the reflux period, allow the reaction to cool to room temperature and stir overnight to ensure complete conversion.[9]

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. A white to off-white solid will form.

  • Purification: Wash the resulting solid with anhydrous diethyl ether or hexane (3 x 50 mL) to remove any unreacted thionyl chloride byproducts.[9]

  • Drying: Dry the purified solid under high vacuum to yield this compound as a white to off-white crystalline solid. A typical yield for this reaction is in the range of 90-95%.[9]

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Analytical Method Expected Result
Melting Point 145.5-147°C[9]
¹H NMR (D₂O, 400 MHz)δ 3.68 (s, 3H, -OCH₃), 3.01 (t, 2H, -CH₂NH₃⁺), 2.45 (t, 2H, -CH₂CO₂CH₃), 1.65-1.75 (m, 4H, -CH₂CH₂CH₂-)
¹³C NMR (D₂O, 101 MHz)δ 176.5 (C=O), 52.5 (-OCH₃), 39.5 (-CH₂NH₃⁺), 33.0 (-CH₂CO₂CH₃), 27.0 (-CH₂-), 21.5 (-CH₂-)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1200 (C-O stretch)

Safety Precautions and Waste Disposal

Safety:

  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[10][11] It should be handled exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10][12] In case of skin contact, immediately wash the affected area with copious amounts of water.[10]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • HCl Gas: The reaction generates HCl gas, which is corrosive and a respiratory irritant. Ensure the reaction is performed in a fume hood.

Waste Disposal:

  • Quenching Excess Thionyl Chloride: Any excess thionyl chloride should be quenched cautiously by slowly adding it to a large volume of cold water or a basic solution (e.g., sodium bicarbonate) in a fume hood. This is a highly exothermic reaction.

  • Solvent Waste: Collect all organic solvents (methanol, diethyl ether, hexane) in a designated halogenated or non-halogenated waste container, as appropriate, for proper disposal according to institutional guidelines.

Conclusion

This application note provides a robust and high-yielding protocol for the synthesis of this compound. The use of thionyl chloride in methanol offers an efficient one-pot method for the simultaneous protection of the amine and esterification of the carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of Methyl 5-aminopentanoate Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

Methyl 5-aminopentanoate hydrochloride (CAS: 29840-56-0) is a highly valuable and versatile building block in modern medicinal chemistry and process development.[1][2] Its utility stems from its bifunctional nature, possessing a primary amine and a methyl ester separated by a flexible four-carbon chain. Supplied as a stable, crystalline hydrochloride salt, it offers enhanced water solubility, a longer shelf-life, and improved handling characteristics compared to its free base form.[1]

This linear C5 scaffold is a linchpin for the synthesis of a multitude of more complex molecular architectures, most notably nitrogen-containing heterocycles such as piperidones, which are core structures in numerous biologically active compounds.[3] The strategic manipulation of its two functional groups—the nucleophilic amine and the electrophilic ester carbonyl—allows for a divergent synthetic approach, enabling chemists to construct diverse libraries of compounds from a single, readily available starting material.

This document serves as a technical guide for researchers, providing both the theoretical grounding and practical, field-tested protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates.

Property Value Reference
CAS Number 29840-56-0[4]
Molecular Formula C₆H₁₄ClNO₂[1][5]
Molecular Weight 167.63 g/mol [5][6]
Appearance White to off-white solid[6]
Melting Point 145.5 to 147°C[6]
Solubility Soluble in water[1][7]
SMILES COC(=O)CCCCN.Cl[1][5]

Core Synthetic Applications & Protocols

The primary amine of this compound is a potent nucleophile, while the methyl ester is an electrophilic handle. A critical first step in most reactions is the in situ neutralization of the hydrochloride salt to liberate the free amine, typically achieved with a non-nucleophilic base.

Application: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation for introducing complexity and modulating the physicochemical properties of the parent molecule. The resulting N-acyl 5-aminopentanoate esters are key intermediates for a wide range of more advanced structures, including peptidomimetics and functionalized polymers.

Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution, where the liberated primary amine attacks the electrophilic carbonyl of an acylating agent (e.g., an acyl chloride or anhydride). The choice of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial; they are sufficiently basic to neutralize the starting material and the HCl generated during the reaction but are too sterically hindered to compete as nucleophiles.

Protocol 2.1: General N-Acylation with an Acyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvation: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Neutralization: Cool the resulting suspension to 0°C in an ice bath. Add DIPEA or TEA (2.2 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes.

    • Scientist's Note: Two equivalents of base are required: one to neutralize the starting material's HCl salt and a second to scavenge the HCl produced by the reaction. A slight excess (2.2 eq) ensures the reaction goes to completion.

  • Acylation: Dissolve the desired acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl methyl 5-aminopentanoate.

Application: Reductive Amination for Secondary Amine Synthesis

Reductive amination is one of the most powerful methods for C-N bond formation, allowing the synthesis of secondary amines from the primary amine of our building block and a suitable aldehyde or ketone.[8]

Scientific Rationale: The reaction involves the initial formation of an imine or iminium ion intermediate between the free amine and the carbonyl compound. This intermediate is then reduced in situ by a hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the starting carbonyl.[8]

Protocol 2.2: Reductive Amination with an Aldehyde

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (1.1 eq).

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE) or THF (to ~0.1 M).

  • Neutralization: Add triethylamine (TEA) (1.1 eq) to liberate the free amine. Stir for 10 minutes at room temperature.

    • Scientist's Note: Unlike acylation, only one equivalent of base is needed here as no acid is generated during the reaction. A small amount of acetic acid (0.5 eq) can be added to catalyze imine formation, but it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

    • Caution: The addition may be slightly exothermic and cause gas evolution.

  • Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude secondary amine can be purified by flash column chromatography.

Application: Base-Mediated Intramolecular Cyclization to 2-Piperidone

The synthesis of the 2-piperidone (δ-valerolactam) scaffold is arguably the most powerful application of this building block. This intramolecular cyclization is a robust method for creating the six-membered heterocyclic core found in many pharmaceutical agents.

Scientific Rationale: This transformation is an intramolecular aminolysis or Dieckmann-like condensation. A strong, non-nucleophilic base is used to deprotonate the primary amine (after initial neutralization of the HCl salt), dramatically increasing its nucleophilicity. The resulting amide anion then attacks the intramolecular electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a methoxide ion to form the stable 6-membered lactam ring.

Protocol 2.3: Synthesis of Piperidin-2-one

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Neutralization & Solvation: Suspend the starting material in anhydrous toluene or xylene (~0.2 M). Add TEA (1.1 eq) and stir for 20 minutes at room temperature.

  • Catalysis: Add a catalytic amount of a strong base such as sodium methoxide (NaOMe) (0.1-0.2 eq).

    • Scientist's Note: While stronger bases like NaH can be used, NaOMe is often sufficient and easier to handle. The reaction is driven by the formation of the thermodynamically stable six-membered ring. The methanol byproduct is removed by heating.

  • Reaction: Heat the mixture to reflux (typically 110-140°C, depending on the solvent) for 4-16 hours. The progress can be monitored by observing the cessation of methanol condensation in a Dean-Stark trap or by LC-MS analysis of aliquots.

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to quench any remaining base.

  • Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate or DCM (3x). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude piperidin-2-one is often a crystalline solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Visualization of Synthetic Pathways

Overall Synthetic Utility

The following diagram illustrates the divergent synthetic potential of this compound as a central hub for producing key pharmaceutical intermediates.

G cluster_0 Core Transformations cluster_1 Resulting Intermediates A Methyl 5-aminopentanoate HCl B N-Acylation (+ Acyl Chloride, Base) A->B C Reductive Amination (+ R-CHO, NaBH(OAc)3) A->C D Intramolecular Cyclization (Base, Heat) A->D E N-Acyl Amide Intermediate B->E F Secondary Amine Intermediate C->F G Piperidin-2-one Scaffold D->G

Caption: Divergent synthetic routes from a central building block.

Experimental Workflow: Reductive Amination

This workflow visualizes the logical sequence of steps detailed in Protocol 2.2.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start node_a 1. Combine Reactants (Amine-HCl, Aldehyde) start->node_a end node_b 2. Add Solvent & Base (TEA) node_a->node_b node_c 3. Add Reducing Agent (NaBH(OAc)3) node_b->node_c node_d 4. Stir at RT (6-24h) node_c->node_d node_e 5. Quench (Sat. NaHCO3) node_d->node_e node_f 6. Extract with Organic Solvent node_e->node_f node_g 7. Dry, Concentrate & Purify node_f->node_g node_g->end

Caption: Step-by-step workflow for reductive amination.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as an irritant and can be harmful.[5][6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). May also be harmful if swallowed (H302) or inhaled (H332).[5][6]

  • Signal Word: Warning.[6]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term stability, it is recommended to store under an inert atmosphere in a freezer at -20°C.

References

Techniques for the purification of products derived from Methyl 5-aminopentanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust methodologies for the purification of Methyl 5-aminopentanoate hydrochloride, a key building block in pharmaceutical and chemical synthesis. Addressing the challenges posed by its polarity and ionic nature, this document details protocols for recrystallization, acid-base extraction, and various chromatographic techniques including ion-exchange, reversed-phase, and HILIC. Each protocol is accompanied by an explanation of the underlying scientific principles to empower researchers in adapting these methods to their specific needs.

Introduction: The Purification Challenge

This compound is a bifunctional molecule possessing a primary amine and a methyl ester. Its hydrochloride salt form enhances stability and water solubility, which, while beneficial for some applications, presents distinct challenges for purification. The primary goal of any purification strategy is the removal of common process-related impurities.

Typical Impurities: The synthesis of this compound, commonly achieved by the esterification of 5-aminopentanoic acid in methanol with a catalyst like thionyl chloride or HCl gas, can lead to several impurities[1][2]. Understanding these is critical for selecting an appropriate purification technique.

  • Starting Material: Unreacted 5-aminopentanoic acid.

  • Oligomers: Dimerization or polymerization of the starting material or product can occur, leading to peptide-like impurities.

  • By-products: Residual catalysts and their breakdown products.

  • Enantiomeric Impurities: If a chiral synthesis route is employed.

The high polarity and charge of the target molecule often result in poor retention on standard reversed-phase chromatography columns and can complicate liquid-liquid extractions. This guide provides detailed protocols to overcome these challenges.

Physicochemical Properties for Purification Strategy

A successful purification is built upon a solid understanding of the molecule's properties.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₄ClNO₂Provides the elemental composition.
Molecular Weight 167.63 g/mol [3][4]Influences diffusion and behavior in size-exclusion chromatography.
Appearance White to off-white solid[4]Visual indicator of purity.
Melting Point 145.5-147 °C[4][5]A sharp melting point is an indicator of high purity.
Solubility Soluble in water; slightly soluble in methanol, ethanol, and DMSO[4][5].Critical for selecting recrystallization solvents and mobile phases.
pKa (of parent amino acid) Carboxylic Acid: ~4.65, Amino Group: ~10.21[6]Essential for developing ion-exchange and acid-base extraction methods.

Purification Techniques and Protocols

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for removing solid impurities and is often the most cost-effective method for bulk purification. The principle lies in the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. For amino acid ester hydrochlorides, a common and effective approach is the use of an alcohol/ether solvent system[7].

Protocol: Recrystallization from Methanol/Diethyl Ether

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Stir continuously to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. If no crystals form, scratching the inside of the flask with a glass rod can initiate nucleation.

  • Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Causality: Methanol is a good solvent for the polar hydrochloride salt, while diethyl ether is a poor solvent. By dissolving the compound in a minimal amount of hot methanol and then slowly adding a non-solvent (or cooling), the solubility of the target compound decreases, leading to the formation of a crystalline solid, leaving more soluble impurities behind in the solvent.

Caption: Workflow for the recrystallization of this compound.

Acid-Base Extraction: Exploiting Amphotericity

This technique is particularly useful for separating the target compound from non-basic or acidic impurities. The principle revolves around altering the charge state of the amino ester to selectively move it between aqueous and organic phases[8][9].

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Conversion to Free Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will neutralize the hydrochloride salt and convert the amine to its free base form. The free base is more soluble in the organic layer.

  • Separation of Layers: Allow the layers to separate and drain the aqueous layer. Repeat the wash with the basic solution to ensure complete neutralization.

  • Removal of Basic Impurities: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Isolation of Free Base (Optional): The solvent can be removed under reduced pressure to yield the free base of Methyl 5-aminopentanoate.

  • Re-formation of Hydrochloride Salt: To recover the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) until precipitation is complete.

  • Final Isolation: Collect the precipitated pure this compound by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Causality: The hydrochloride salt is water-soluble. Upon neutralization with a weak base, the resulting free amine becomes significantly more soluble in organic solvents. This allows for the separation from water-soluble impurities. Acidic impurities will be deprotonated by the basic wash and extracted into the aqueous layer.

Caption: Diagram of the acid-base extraction purification process.

Chromatographic Techniques

For achieving the highest purity, especially for analytical purposes or challenging separations, chromatography is the method of choice.

IEX separates molecules based on their net charge. Since this compound is cationic at neutral and acidic pH, cation-exchange chromatography is a suitable method.

Protocol: Cation-Exchange Chromatography

  • Resin Selection and Preparation: Choose a strong cation-exchange resin (e.g., sulfopropyl-based). Equilibrate the column with a low ionic strength buffer at a pH where the target molecule is positively charged (e.g., pH 4-5).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound product using a gradient of increasing ionic strength (e.g., a linear gradient of 0 to 1 M NaCl in the equilibration buffer). Alternatively, a pH gradient can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., TLC, HPLC).

  • Desalting: Pool the pure fractions and remove the salt by dialysis, size-exclusion chromatography, or by converting the product to the free base, extracting it into an organic solvent, and re-precipitating the hydrochloride salt as described in the acid-base extraction protocol.

Causality: At a pH below the pKa of the amino group (~10.21), the molecule is protonated and carries a positive charge. This allows it to bind to the negatively charged stationary phase of a cation-exchange column. Impurities with no charge or a negative charge will not bind and will be washed away. The bound product is then displaced from the resin by introducing a high concentration of counter-ions (salt) or by increasing the pH to neutralize its charge.

Standard RPC is often ineffective for highly polar compounds like this compound due to poor retention. The use of an ion-pairing reagent can overcome this limitation[10][11].

Protocol: Ion-Pairing Reversed-Phase HPLC

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable ion-pairing agent (e.g., heptafluorobutyric acid for stronger retention).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute the compound.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

Causality: The ion-pairing agent (e.g., TFA) has a hydrophobic tail and a charged head group. It forms an ion pair with the positively charged analyte. This complex has increased hydrophobicity, allowing it to interact with and be retained by the non-polar stationary phase of the reversed-phase column.

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RPC[12][13][14]. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Protocol: HILIC

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or poly-hydroxy).

  • Mobile Phase A: Acetonitrile with a small amount of a buffer (e.g., 10 mM ammonium formate, pH 3.0).

  • Mobile Phase B: Water with the same buffer concentration.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and elute the compound by increasing the percentage of Mobile Phase B.

  • Detection: MS is often preferred due to the volatility of the mobile phases.

Causality: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. The polar analyte partitions between this aqueous layer and the bulk organic mobile phase. Elution is achieved by increasing the water content of the mobile phase, which increases the solubility of the analyte in the mobile phase.

Caption: Comparison of chromatographic techniques for purification.

Summary and Recommendations

The choice of purification method for this compound depends on the scale of the purification and the desired final purity.

  • For large-scale purification and removal of bulk impurities, recrystallization is the most practical and economical first step.

  • To remove non-basic or acidic impurities, acid-base extraction is a highly effective technique.

  • For achieving high purity (>99%), especially for analytical standards or pharmaceutical applications, chromatographic methods are recommended. HILIC and ion-exchange chromatography are particularly well-suited to the polar nature of this compound.

It is often beneficial to use a combination of these techniques. For instance, an initial recrystallization can be followed by a final polishing step using chromatography to achieve the highest possible purity.

References

Step-by-step guide for the hydrolysis of the methyl ester in Methyl 5-aminopentanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for the Base-Catalyzed Hydrolysis of Methyl 5-Aminopentanoate Hydrochloride

Introduction and Executive Summary

This compound is a valuable bifunctional molecule utilized in organic synthesis and pharmaceutical development.[1][2] Its structure incorporates a terminal primary amine, protected as a hydrochloride salt for enhanced stability and handling, and a methyl ester.[3][4] The selective hydrolysis, or saponification, of the methyl ester to the corresponding carboxylic acid yields 5-aminopentanoic acid (also known as 5-aminovaleric acid), a versatile building block and a gamma-aminobutyric acid (GABA) homologue.[5][6][7]

This guide provides a comprehensive, field-proven protocol for the efficient hydrolysis of this compound. We move beyond a simple recitation of steps to explain the critical causality behind the choice of reagents, reaction conditions, and work-up procedures. The protocol is designed to be a self-validating system, incorporating in-process controls via Thin-Layer Chromatography (TLC) to ensure reaction completion and minimize side-product formation. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for synthesizing 5-aminopentanoic acid.

The Scientific Principle: Why Base-Catalyzed Hydrolysis?

The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[8][9] For amino acid esters, base-catalyzed hydrolysis (saponification) is overwhelmingly preferred for several key reasons:

  • Irreversibility Drives High Yield: Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is effectively irreversible.[10][11] The reaction proceeds through a nucleophilic acyl substitution mechanism to form a carboxylic acid, which is immediately deprotonated by the base in the reaction media to form a carboxylate salt.[12] This final acid-base step is highly favorable and drives the reaction to completion, ensuring a higher yield of the desired product.[11][13]

  • Milder Conditions: Saponification can often be carried out under milder conditions (e.g., room temperature) compared to the often-elevated temperatures required for acid-catalyzed hydrolysis, which helps to prevent potential side reactions or degradation of the amino acid product.[14]

Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrolysis proceeds via a two-step addition-elimination mechanism. The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group to yield the carboxylic acid. In the basic medium, the carboxylic acid is instantly deprotonated to the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final zwitterionic amino acid.[12]

G start Methyl 5-Aminopentanoate (as free base for mechanism) intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack hydroxide OH⁻ product_carboxylate 5-Aminopentanoate (Carboxylate Salt) intermediate->product_carboxylate 2. Elimination of Methoxide methanol Methanol (CH₃OH) intermediate->methanol final_product 5-Aminopentanoic Acid (Zwitterion) product_carboxylate->final_product 3. Protonation acid_workup H₃O⁺ (Acidic Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

The Critical Role of the Hydrochloride Salt

The starting material is a hydrochloride salt, meaning the primary amine is protonated (-NH3+ Cl-). This has a crucial implication for the reaction stoichiometry. The first equivalent of base added will be consumed to neutralize this ammonium salt, converting it to the free amine (-NH2) before any hydrolysis can occur.[15][16] Therefore, a molar excess of base is required: at least one equivalent for the deprotonation and a catalytic or stoichiometric amount for the saponification itself. This protocol uses a deliberate excess to ensure the reaction proceeds efficiently.

Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Molar Eq.Amount (for 10 mmol scale)Notes
This compound29840-56-0167.63 g/mol 1.01.68 gStarting material.
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.96 g/mol 2.51.05 gMild and effective base for saponification.[14][17]
Tetrahydrofuran (THF)109-99-972.11 g/mol -30 mLCo-solvent to aid solubility.
Deionized Water7732-18-518.02 g/mol -20 mLSolvent for LiOH.
Hydrochloric Acid (1 M HCl)7647-01-036.46 g/mol -As needed (~25 mL)For neutralization during work-up.
TLC Plates (Silica Gel 60 F254)---As neededFor reaction monitoring.[18]
TLC Mobile Phase---~10 mLn-Butanol:Acetic Acid:Water (4:1:1).[18]
Ninhydrin Staining Solution---As neededFor visualization of amine-containing spots on TLC.
Step-by-Step Hydrolysis Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10 mmol).

  • Dissolution: Add Tetrahydrofuran (THF, 30 mL) to the flask and stir at room temperature until the solid is fully suspended. Complete dissolution may not occur until the base is added.

  • Base Preparation: In a separate beaker, dissolve Lithium hydroxide monohydrate (1.05 g, 25 mmol) in deionized water (20 mL).

  • Reaction Initiation: Add the aqueous LiOH solution to the flask containing the ester suspension. Rinse the beaker with a small amount of water to ensure a complete transfer.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC).[19][20]

    • TLC Procedure: Spot three lanes on a silica gel plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

    • Eluent: Develop the plate in a chamber with n-Butanol:Acetic Acid:Water (4:1:1) as the mobile phase.

    • Visualization: Dry the plate and visualize under a UV lamp (if applicable). Then, stain the plate by dipping it in a ninhydrin solution and gently heating it with a heat gun. The starting ester and the product amino acid will both appear as colored spots.

    • Interpretation: The reaction is complete when the spot corresponding to the starting material (higher Rf value) has been completely consumed and a new, more polar spot (lower Rf value) corresponding to the product is dominant. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Acidification: Once the reaction is complete, place the flask in an ice bath to cool. Slowly add 1 M HCl dropwise while stirring to neutralize the excess LiOH and protonate the carboxylate product. Monitor the pH with pH paper or a pH meter, adjusting to approximately pH 7. At its isoelectric point, the zwitterionic 5-aminopentanoic acid has minimal solubility in the organic/aqueous mixture and may begin to precipitate.[5]

  • Isolation:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • The resulting aqueous solution can be cooled to induce crystallization of the 5-aminopentanoic acid.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product, 5-aminopentanoic acid, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected melting point is 158-161 °C.[21]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Field-Proven Insights

ProblemPossible CauseSuggested Solution
Reaction is sluggish or incomplete 1. Insufficient base (less than 2.5 eq.).2. Low reaction temperature.1. Add an additional 0.5 eq. of LiOH solution and continue monitoring.2. Gently warm the reaction mixture to 30-40 °C, but avoid excessive heat.
Multiple spots on final TLC 1. Incomplete reaction.2. Potential side reactions (e.g., intermolecular amide formation).1. Extend reaction time.2. Ensure the reaction is not overheated. If side products persist, consider running the reaction at 0 °C for a longer duration.
Product does not precipitate/crystallize 1. Incorrect pH for precipitation.2. Product is too soluble in the final mixture.1. Carefully re-adjust the pH to be as close to 7 as possible.2. After THF removal, try lyophilizing (freeze-drying) the aqueous solution to obtain the solid product.
Low Yield 1. Incomplete reaction.2. Loss of product during filtration/transfer.1. Ensure the reaction goes to completion by TLC.2. After filtering, the aqueous filtrate can be extracted with a polar solvent like n-butanol to recover dissolved product.

Conclusion

This application note details a robust and reproducible protocol for the base-catalyzed hydrolysis of this compound. By employing lithium hydroxide in a mixed aqueous/organic solvent system and carefully monitoring the reaction's progress, high yields of pure 5-aminopentanoic acid can be reliably achieved. The provided mechanistic insights and troubleshooting guide empower researchers to not only execute the procedure but also to understand and adapt it as necessary for their specific research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Methyl 5-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-aminopentanoate hydrochloride (CAS: 29840-56-0). This document is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and enhance reaction yields. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic work.

This compound is a versatile bifunctional building block, featuring a primary amine and a methyl ester.[1] Its hydrochloride salt form ensures stability and ease of handling.[1] However, this very feature is the source of the most common experimental challenge: the amine is protonated and therefore not nucleophilic. This guide provides detailed, field-proven strategies to address this and other issues to maximize the efficiency of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Fundamental Challenge - Handling the Amine Salt

Question: My reaction (e.g., acylation, alkylation) is not proceeding. I've mixed my starting materials, but TLC analysis shows no product formation. What's wrong?

Answer: The most probable cause is the acidic nature of your starting material. This compound exists as an ammonium salt. The nitrogen's lone pair, which is essential for its nucleophilic activity, is sequestered by a proton. In this state, it cannot initiate a reaction with an electrophile.

Causality: The amine (R-NH₂) is basic and nucleophilic. The ammonium salt (R-NH₃⁺Cl⁻) is acidic and non-nucleophilic.[2] Before it can participate in most reactions, the free amine must be generated by neutralization with a base.

G Salt Methyl 5-aminopentanoate HCl (R-NH₃⁺Cl⁻) Non-Nucleophilic Base + Base (e.g., Et₃N) - Base·HCl Salt->Base FreeAmine Methyl 5-aminopentanoate (R-NH₂) Nucleophilic Base->FreeAmine G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction R_NH3_Cl R-NH₃⁺Cl⁻ R_NH2 Free Amine (R-NH₂) R_NH3_Cl->R_NH2 + Base (1 eq) EsterHydrolysis Ester Hydrolysis (Saponification) R_NH3_Cl->EsterHydrolysis + Nucleophilic Base (e.g., NaOH, excess H₂O) Product Amide Product R_NH2->Product CarboxylicAcid R'-COOH + Coupling Agent ActivatedEster Activated Ester CarboxylicAcid->ActivatedEster ActivatedEster->Product G Start Dissolve Salt in Water Basify Add aq. NaHCO₃ (Check pH > 8) Start->Basify Extract Extract with DCM (3x) Basify->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (DCM + Free Amine) Separate->Organic Keep Aqueous Aqueous Layer (Salts) Separate->Aqueous Discard Dry Dry over Na₂SO₄ Organic->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Pure Free Amine Concentrate->Product

References

Troubleshooting common side reactions with Methyl 5-aminopentanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-aminopentanoate Hydrochloride

Welcome to the technical support resource for this compound (HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile bifunctional building block. Here, we provide in-depth, field-proven insights and validated protocols to ensure the success of your experiments.

Core Concepts: Understanding the Reactivity of Methyl 5-aminopentanoate

Methyl 5-aminopentanoate is a valuable reagent due to its two distinct functional groups: a primary amine at the 5-position and a methyl ester at the 1-position. The hydrochloride salt form enhances its stability and shelf-life, but the true reactivity is unleashed upon neutralization to the free amine.[1] This dual functionality, however, is also the source of its most common side reactions. The primary amine is a potent nucleophile, while the ester carbonyl is an electrophile. This creates a delicate balance that must be carefully managed.

The diagram below illustrates the primary competitive pathways that can occur once the free amine is generated.

G cluster_start Starting Material cluster_outcomes Reaction Pathways start Methyl 5-aminopentanoate HCl (Inactive Salt Form) free_amine Methyl 5-aminopentanoate (Free Amine) start->free_amine  Base (e.g., DIPEA, Et3N) desired Desired Reaction (e.g., Acylation, Alkylation) free_amine->desired + Electrophile (e.g., Acyl Chloride) lactam Side Reaction 1: Intramolecular Cyclization (δ-Valerolactam Formation) free_amine->lactam Intramolecular Attack (Favored by heat, excess base) polymer Side Reaction 2: Intermolecular Polymerization (Polyamide Formation) free_amine->polymer Intermolecular Attack (Favored by high concentration) hydrolysis Side Reaction 3: Ester Hydrolysis free_amine->hydrolysis + H₂O (Base or Acid Catalyzed)

Caption: Key competitive reaction pathways for Methyl 5-aminopentanoate.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of my desired product. What are the most likely causes?

A low yield is typically the result of one or more of the side reactions outlined above. The most common culprit is the intramolecular cyclization to form δ-valerolactam, a stable six-membered ring that acts as a thermodynamic sink.[2] Another frequent issue is self-polymerization, especially at high concentrations. A troubleshooting decision tree is provided below to help diagnose the issue.

Q2: How should I handle the hydrochloride salt? Do I need to perform a separate neutralization and extraction step?

It is highly recommended to generate the free amine in situ just before it is needed for the subsequent reaction. A separate workup to isolate the free amine is generally discouraged because the neat, unprotonated amino ester is prone to rapid self-condensation and lactam formation. The standard procedure is to suspend the HCl salt in your reaction solvent and add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to liberate the free amine directly in the reaction flask.[3]

Q3: What are the ideal storage conditions for Methyl 5-aminopentanoate HCl?

To ensure long-term stability and prevent degradation, the compound should be stored under inert atmosphere (argon or nitrogen) in a freezer at or below -20°C.[4] It is hygroscopic and should be protected from moisture, which can lead to hydrolysis and clumping. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q4: My LC-MS analysis shows an unexpected peak with a mass of approximately 99 g/mol . What is this impurity?

This is the classic signature of δ-valerolactam, the product of intramolecular cyclization. Its formation is a strong indicator that your reaction conditions (e.g., temperature, base concentration, reaction time) are promoting this unwanted side reaction. See the detailed troubleshooting guide below for mitigation strategies.

Q5: During my reaction, the mixture became very thick, or a precipitate formed. What is happening?

This often indicates intermolecular self-polymerization. When the amine of one molecule attacks the ester of another, a dimer is formed. This process can continue, leading to the formation of oligomers or a polyamide, which may have poor solubility in common organic solvents. This is exacerbated by high concentrations and/or elevated temperatures.

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and solving the most common side reactions.

Issue 1: Intramolecular Cyclization (δ-Valerolactam Formation)
  • The Problem: Your reaction is contaminated with a significant amount of a byproduct with a molecular weight of 99.13 g/mol . This byproduct is often difficult to separate from the desired product due to similar polarities.

  • The Mechanism: After deprotonation, the primary amine acts as an intramolecular nucleophile, attacking the electrophilic ester carbonyl. This forms a tetrahedral intermediate which then collapses, eliminating methanol and forming the highly stable six-membered lactam ring.[5]

  • Causality & Prevention: This side reaction is primarily driven by kinetics and thermodynamics. The key is to ensure the desired intermolecular reaction occurs much faster than the undesired intramolecular cyclization.

ParameterSuboptimal Condition (Promotes Lactam)Recommended Protocol (Minimizes Lactam)Scientific Rationale
Base >1.1 equivalents of a strong, non-hindered base.1.0 - 1.05 equivalents of a hindered, non-nucleophilic base (e.g., DIPEA).Excess base can catalyze the cyclization. A hindered base like DIPEA is less likely to participate in side reactions itself.[3] Precise stoichiometry ensures only the HCl salt is neutralized.
Temperature > 25°C (Room Temperature) or heating.0°C to room temperature. Start reactions at 0°C.The activation energy for cyclization is readily overcome at higher temperatures. Keeping the reaction cool significantly slows this undesired pathway.
Order of Addition Adding base to the amino ester before adding the reaction partner.Add the base last , or add it slowly to a mixture of the amino ester HCl and the primary electrophile.This ensures that as soon as the nucleophilic free amine is generated, it has a high concentration of the desired electrophile to react with, outcompeting the intramolecular process.
Concentration Very dilute conditions.Moderate concentration (e.g., 0.1 - 0.5 M).While high concentration can favor polymerization, very dilute conditions can favor intramolecular reactions over intermolecular ones. A moderate concentration is often the optimal balance.
Issue 2: Intermolecular Self-Polymerization
  • The Problem: The reaction mixture becomes viscous, precipitates a solid, or the product shows broad, unresolved peaks in the NMR spectrum.

  • The Mechanism: An intermolecular version of the aminolysis reaction, where the amine of one molecule attacks the ester of another, leading to chain growth.

  • Causality & Prevention: This is a classic step-growth polymerization scenario that competes with your desired reaction.

ParameterSuboptimal Condition (Promotes Polymer)Recommended Protocol (Minimizes Polymer)Scientific Rationale
Concentration > 1.0 M.0.1 - 0.5 M.Polymerization is a bimolecular process, and its rate is highly dependent on concentration. Keeping the concentration moderate reduces the frequency of intermolecular collisions.
Temperature High temperatures (>50°C).0°C to room temperature.Similar to lactam formation, higher temperatures provide the activation energy needed for this unwanted reaction.
Stoichiometry Using the amino ester in large excess relative to the electrophile.Use the amino ester in slight excess (1.1-1.2 eq) or near stoichiometric amounts.If there is no other electrophile to react with, the amino ester will react with itself. Ensuring the presence of a more reactive coupling partner is key.
Issue 3: Ester Hydrolysis
  • The Problem: The presence of 5-aminopentanoic acid (M.W. 117.15 g/mol ) is detected in the reaction mixture or final product.

  • The Mechanism: The methyl ester is susceptible to hydrolysis under either basic (saponification) or strongly acidic conditions, especially in the presence of water.[1]

  • Causality & Prevention: This is primarily an issue of contamination and improper workup conditions.

ParameterSuboptimal Condition (Promotes Hydrolysis)Recommended Protocol (Minimizes Hydrolysis)Scientific Rationale
Solvents/Reagents Using "wet" solvents or reagents.Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).Water is a reactant in the hydrolysis reaction. Minimizing its presence is critical.
Workup Quenching or washing with strong aqueous base (e.g., >1M NaOH) or acid.Use mild aqueous workup conditions, such as saturated NaHCO₃ for base washes and dilute (e.g., 0.5 M) HCl for acid washes. Keep contact time brief.The ester is labile at extreme pH. Mild conditions and rapid phase separation minimize the extent of hydrolysis.

Validated Experimental Protocols & Workflows

Protocol 1: General Procedure for Amide Coupling

This protocol provides a step-by-step method for a typical amide coupling reaction (e.g., with a carboxylic acid) that is designed to minimize common side reactions.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.0 eq) in anhydrous DMF.[6]

  • Activation: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the carboxylic acid mixture and stir for 5-10 minutes at room temperature to form the active ester.

  • Amine Addition: In a separate flask, suspend Methyl 5-aminopentanoate HCl (1.1 eq) in anhydrous DMF.

  • Coupling: Cool the activated carboxylic acid mixture to 0°C in an ice bath. Transfer the suspension of the amino ester HCl to this mixture via cannula.

  • Initiation: Add DIPEA (1.1 eq, for neutralizing the HCl salt) dropwise to the combined mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction with ethyl acetate and perform sequential washes with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Workflow Diagram

G start Low Yield or Complex Mixture Observed check_lcms Analyze crude reaction by LC-MS start->check_lcms lactam_found Is a mass of ~99 present? check_lcms->lactam_found polymer_found Is the baseline noisy or are there broad, repeating mass units? lactam_found->polymer_found No solve_lactam Problem: Lactam Formation Solution: 1. Lower reaction temperature to 0°C. 2. Check base stoichiometry (1.05 eq). 3. Optimize order of addition. lactam_found->solve_lactam Yes acid_found Is a mass corresponding to the hydrolyzed ester present? polymer_found->acid_found No solve_polymer Problem: Polymerization Solution: 1. Reduce reaction concentration. 2. Ensure temperature is not elevated. polymer_found->solve_polymer Yes solve_hydrolysis Problem: Hydrolysis Solution: 1. Use anhydrous solvents. 2. Use mild workup conditions. acid_found->solve_hydrolysis Yes other_issue Consult further literature for other potential side reactions (e.g., with coupling agent). acid_found->other_issue No

Caption: A decision-tree workflow for troubleshooting low-yielding reactions.

References

Optimization of coupling conditions for Methyl 5-aminopentanoate hydrochloride in peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimization of Coupling Conditions for Methyl 5-aminopentanoate Hydrochloride

Welcome to the technical support guide for the effective use of this compound in peptide synthesis. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers to common challenges, troubleshooting strategies for specific experimental issues, and detailed protocols to ensure successful coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound in peptide coupling reactions.

Q1: Why is Methyl 5-aminopentanoate supplied as a hydrochloride salt, and what is the implication for my reaction?

A: Methyl 5-aminopentanoate is provided as a hydrochloride (HCl) salt to enhance its shelf-life and stability. The amine functional group is protonated (R-NH₃⁺), which prevents it from participating in unwanted side reactions during storage. However, in this protonated state, the amine is not nucleophilic and cannot react with an activated carboxylic acid to form a peptide bond. Therefore, a crucial first step in any coupling protocol is the in situ neutralization of the HCl salt to generate the free amine (R-NH₂) using a non-nucleophilic base.[1][2]

Q2: What is the role of the base in the coupling reaction, and how do I select the appropriate one?

A: The base serves a primary, critical function: to deprotonate the ammonium salt of this compound, liberating the free amine for the coupling reaction.[2] A secondary role for the base is to maintain an optimal pH for the reaction, as many coupling reagents function best under slightly basic conditions.

The choice of base is critical to avoid side reactions. You must use a sterically hindered, non-nucleophilic tertiary amine.[3] This prevents the base itself from competing with the desired amine in attacking the activated carboxylic acid.

Base Common Abbreviation Key Characteristics & Recommendations
N,N-DiisopropylethylamineDIPEA or DIEAHighly Recommended. Its significant steric hindrance makes it an excellent non-nucleophilic choice. It is a strong base capable of efficient neutralization.[1][3]
N-MethylmorpholineNMMGood Alternative. NMM is a weaker base than DIPEA, which can be advantageous in minimizing the racemization of the activated N-protected amino acid partner.[1][4] It is a suitable choice for most standard couplings.
2,4,6-CollidineA weaker base sometimes recommended when there is a very high risk of racemization with the coupling partner.[1]
TriethylamineTEAUse with Caution. While effective, TEA is less sterically hindered than DIPEA and can sometimes lead to side reactions. It is generally less preferred in modern peptide synthesis.

Typically, 1.0 to 1.2 equivalents of base are used to neutralize the hydrochloride salt. If the N-protected amino acid is used as a free acid and the coupling reagent is an onium salt (e.g., HATU, HBTU), additional equivalents of base (typically 2.0 or more) are required for the activation step.[5]

Q3: Which coupling reagents are most effective for this amino ester?

A: Methyl 5-aminopentanoate is not sterically hindered, so a wide range of coupling reagents can be effective. The choice often depends on the desired reaction speed, cost, and the steric hindrance of the other coupling partner (the N-protected amino acid).

Reagent Class Examples Use Case & Rationale
Carbodiimides EDC•HCl, DICWorkhorse reagents for standard couplings. EDC is particularly useful in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[3][6][7] They must be used with an additive like HOBt or OxymaPure to suppress racemization of the N-protected amino acid and improve efficiency.[1][6]
Onium Salts (Aminium/Uronium) HATU, HBTU, HCTU, COMUHigh-efficiency reagents. These are ideal for rapid and efficient couplings, especially when dealing with a sterically hindered N-protected amino acid partner.[4][8][9] HATU is often considered one of the most effective reagents for challenging couplings due to the formation of a highly reactive OAt active ester.[9][10]
Onium Salts (Phosphonium) PyBOP, PyAOPPowerful and reliable. Similar in efficacy to aminium salts, phosphonium reagents do not carry the risk of guanidinylation side reactions, which can occur with excess aminium reagents.[9][11] This makes them particularly suitable for reactions where the coupling reagent is used in excess, such as in cyclizations.

Q4: What are the recommended solvents for this coupling reaction?

A: The solvent must fully dissolve all reactants and sufficiently swell the resin in solid-phase peptide synthesis (SPPS).[12]

  • N,N-Dimethylformamide (DMF): The most common and highly recommended solvent for both solution-phase and solid-phase synthesis. It has excellent solvating properties for most reagents and protected amino acids.[12][13]

  • N-Methyl-2-pyrrolidone (NMP): A strong alternative to DMF, NMP is more polar and can sometimes improve coupling yields in cases of peptide aggregation.[12][13]

  • Dichloromethane (DCM): Often used in solution-phase synthesis and Boc-based SPPS. However, its ability to solvate growing peptide chains can be limited, potentially leading to aggregation issues with longer sequences.[12]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem: Low or No Coupling Yield

This is the most frequent issue and can be diagnosed by analyzing a crude sample of the reaction mixture by LC-MS, which will likely show unreacted starting materials.

Workflow for Troubleshooting Low Coupling Yield

G start Low Coupling Yield Detected check_base Was the HCl salt fully neutralized? start->check_base check_activation Was the carboxyl group efficiently activated? check_base->check_activation [Yes] solution_base Solution: Ensure ≥1 eq. of non-nucleophilic base (DIPEA) was added BEFORE or with the coupling reagents. check_base->solution_base [No/Unsure] check_reagents Are reagents active/fresh? check_activation->check_reagents [Yes] solution_activation Solution: Switch to a more powerful coupling reagent (e.g., HATU, COMU). Increase reagent equivalents. check_activation->solution_activation [No/Unsure] check_conditions Were reaction conditions optimal? check_reagents->check_conditions [Yes] solution_reagents Solution: Use fresh, high-purity coupling reagents and anhydrous solvent. Hydrolysis of activated esters is a key side reaction. check_reagents->solution_reagents [No/Unsure] solution_conditions Solution: Increase reaction time. Ensure adequate mixing. Check solubility of all components. check_conditions->solution_conditions [No/Unsure]

Caption: A decision tree for diagnosing low coupling yield.

  • Probable Cause 1: Incomplete Neutralization of the Amine.

    • Explanation: The most common error is failing to add a sufficient amount of base to deprotonate the hydrochloride salt. Without the free amine, no reaction can occur.

    • Solution: Add at least one equivalent of a non-nucleophilic base like DIPEA or NMM relative to the this compound.[1] This should be done just before or during the addition of the activated acid.

  • Probable Cause 2: Inefficient Carboxyl Group Activation.

    • Explanation: If the N-protected amino acid partner is sterically hindered, standard reagents like EDC/HOBt may not be sufficient to achieve full and rapid activation, leading to incomplete reaction.[8][14]

    • Solution: Switch to a more potent onium salt-based coupling reagent such as HATU, HBTU, or PyBOP.[4][9] Increasing the equivalents of the amino acid and coupling reagents (e.g., from 1.5 eq. to 3.0 eq.) can also help drive the reaction to completion.[8]

  • Probable Cause 3: Hydrolysis of Activated Species.

    • Explanation: The activated carboxylic acid (e.g., O-acylisourea or active ester) is highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction solvent (e.g., DMF). This reverts the acid to its unreactive carboxylate form.[15]

    • Solution: Use high-purity, anhydrous solvents. Ensure coupling reagents are stored in a desiccator and are not expired. Do not leave activated mixtures for extended periods before adding the amine component.

Problem: Side Products are Detected by LC-MS

  • Probable Cause 1: Racemization of the N-Protected Amino Acid Partner.

    • Explanation: The activation process can make the α-proton of the N-protected amino acid acidic, leading to its abstraction and loss of stereochemical integrity (racemization).[1][16] Methyl 5-aminopentanoate itself is achiral and cannot racemize.

    • Solution:

      • Use an Additive: Always use an additive like HOBt, and particularly HOAt or OxymaPure, which are superior at suppressing racemization.[4]

      • Choose the Right Base: Use a weaker base like NMM or collidine instead of DIPEA if racemization is a significant issue.[4]

      • Control Temperature: Perform the activation and coupling at 0°C to reduce the rate of racemization.[1]

  • Probable Cause 2: N-Acylurea Formation.

    • Explanation: When using carbodiimides (EDC, DIC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, consuming the activated amino acid.[2]

    • Solution: This side reaction is effectively suppressed by the addition of HOBt or OxymaPure. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[6][7]

  • Probable Cause 3: Guanidinylation of the Amine.

    • Explanation: This is a specific side reaction for aminium/uronium-based coupling reagents (HATU, HBTU) when they are used in large excess relative to the carboxylic acid. The reagent can directly react with the free amine to form a guanidinium species, capping the chain.[9][11]

    • Solution: Avoid using a large excess of the aminium-based coupling reagent. If an excess of activating reagent is required, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[9]

Section 3: Experimental Protocols

General Peptide Coupling Mechanism

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling AA_COOH N-Protected Amino Acid (R-COOH) CouplingReagent Coupling Reagent + Base (if needed) ActiveEster Activated Intermediate (e.g., OAt Ester) CouplingReagent->ActiveEster Activation Amine Methyl 5-aminopentanoate (Free Amine) ActiveEster->Amine Peptide Dipeptide Product Amine->Peptide Nucleophilic Attack

Caption: The two-step process of peptide bond formation.

Protocol 1: Standard Coupling in Solution Phase using EDC/HOBt

This protocol is a reliable and cost-effective method for standard couplings.

  • Dissolve Reactants: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Cool the Mixture: Place the flask in an ice bath and stir for 10-15 minutes until the temperature reaches 0°C.

  • Add Base: Add DIPEA (1.1 eq.) to the mixture to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Initiate Coupling: Add EDC•HCl (1.2 eq.) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[17]

Protocol 2: High-Efficiency Coupling in Solution Phase using HATU

This protocol is recommended when coupling a sterically hindered N-protected amino acid or when a faster reaction is desired.

  • Prepare Activation Mixture: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Add Base for Activation: Add DIPEA (2.0 eq.) to the activation mixture and stir at room temperature for 5-10 minutes. This pre-activation step generates the OAt active ester.[8]

  • Prepare Amine: In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA (1.1 eq.) to generate the free amine.

  • Combine and React: Add the activated ester solution to the free amine solution. Stir at room temperature for 1-4 hours.

  • Monitoring & Work-up: Monitor and work up the reaction as described in Protocol 1.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl 5-aminopentanoate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 5-aminopentanoate hydrochloride. As a hydrochloride salt, this compound's inherent polarity presents significant challenges for its use in non-aqueous systems. This document provides a series of troubleshooting guides and frequently asked questions to help you understand and overcome these issues effectively in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the solubility of this compound.

Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM), THF, or Ethyl Acetate?

A: The poor solubility is a direct result of the compound's structure as a salt. This compound is an ionic compound, consisting of a positively charged ammonium cation (the protonated amine) and a negatively charged chloride anion.[1][2] This ionic nature makes the molecule highly polar. Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are significantly less polar. Following the fundamental principle of "like dissolves like," the highly polar salt does not readily dissolve in these non-polar or moderately polar organic solvents because the solvent molecules cannot effectively solvate the ions.[3][4] A large amount of energy is required to break the salt's crystal lattice, which is not compensated by the weak interactions with the organic solvent.

Q2: What is the difference between this compound and its "freebase" form?

A: The key difference lies in the protonation state of the primary amine group.

  • This compound (The Salt): The amine group is protonated (—NH3+), forming an ionic salt with a chloride anion (Cl-). This form is a solid, highly polar, and generally soluble in water or other highly polar solvents.[5][6][7]

  • Methyl 5-aminopentanoate (The Freebase): This is the neutral form of the molecule where the amine group is not protonated (—NH2).[8] By removing the ionic charge, the molecule becomes significantly less polar and, as a result, much more soluble in a wide range of organic solvents. The freebase is often an oil or low-melting solid.

Converting the hydrochloride salt to the freebase is the most common and effective strategy to achieve solubility in organic media.[9]

Q3: Is heating a recommended method to improve solubility?

A: Gentle heating can be used as a physical aid to increase the rate of dissolution, but it must be approached with caution. While increased temperature can sometimes improve solubility[3][10], it does not change the fundamental incompatibility between the polar salt and a non-polar solvent. More importantly, excessive heat can lead to the degradation of the compound or unwanted side reactions, such as hydrolysis of the methyl ester group, particularly if trace amounts of water are present. It is generally recommended to explore chemical modification (i.e., conversion to the freebase) before relying on heat.

Q4: A datasheet mentions solubility in chloroform and ether. Is this accurate?

A: This is a point of potential confusion. While one supplier notes solubility in chloroform and ether[11], it is chemically more plausible that this refers to the freebase form of the molecule, not the hydrochloride salt. Amine hydrochloride salts are known to be highly insoluble in such non-polar solvents.[12] The data likely assumes that the user will convert the salt to the freebase before use in these solvents. For practical lab work, you should assume the hydrochloride salt itself is insoluble in chloroform and ether.

Section 2: Troubleshooting Guide: Practical Solutions for Dissolution

This guide provides step-by-step protocols for specific experimental challenges.

Problem 1: "I need to dissolve this compound in an organic solvent for a reaction (e.g., acylation, peptide coupling)."

The most robust solution is to convert the hydrochloride salt to its organic-soluble freebase form. This can be done in-situ or via a separate extraction.

Solution A: In-situ Free-Basing (Recommended for Anhydrous Reactions)

This method is ideal when your reaction requires anhydrous conditions and the presence of a tertiary amine salt byproduct is acceptable.

Causality: A stoichiometric amount of a non-nucleophilic organic base is added to the suspension of the hydrochloride salt in an organic solvent. The base neutralizes the hydrogen chloride, liberating the free amine directly in the reaction vessel. The byproduct, a trialkylammonium hydrochloride salt, often remains suspended or may partially dissolve but is typically a spectator in subsequent reactions.

Experimental Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add the desired anhydrous organic solvent (e.g., Dichloromethane, THF, Acetonitrile). The salt will likely form a suspension.

  • While stirring, add a suitable organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.05 - 1.1 eq) dropwise.

  • Stir the mixture at room temperature for 15-30 minutes. You may observe the initial solid dissolving as the free amine is formed. The mixture might become a clear solution or a finer suspension of the tertiary amine salt.

  • The resulting solution/suspension containing the free amine is now ready for use in your subsequent reaction step.

cluster_flask Reaction Flask (Anhydrous Solvent, e.g., DCM) salt Methyl 5-aminopentanoate HCl (Solid Suspension) base Add Triethylamine (TEA) (1.1 eq) salt->base Neutralization free_amine Free Amine in Solution (Ready for reaction) base->free_amine byproduct TEA·HCl Salt (Precipitate/Suspension) base->byproduct start Dissolve HCl Salt in Water add_base Add aq. NaHCO₃ (Adjust pH to 9-10) start->add_base extract Extract with Organic Solvent (e.g., Ethyl Acetate) add_base->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evap Evaporate Solvent dry->evap end Pure Free Amine (Oil/Solid) evap->end cluster_phases Biphasic System cluster_organic Organic Phase cluster_solid Solid Phase organic_reactant Organic Reactant (R-X) product Product organic_reactant->product catalyst_solid Q⁺ Cl⁻ product->catalyst_solid Regenerates Catalyst catalyst_organic Q⁺ X⁻ catalyst_organic->organic_reactant Reaction amine_salt Amine-H⁺ Cl⁻ amine_salt->catalyst_solid Anion Exchange catalyst_solid->catalyst_organic Phase Transfer

References

Best practices for the storage and handling of Methyl 5-aminopentanoate hydrochloride to ensure stability.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-aminopentanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage, handling, and use of this compound.

Issue 1: The solid appears discolored (yellowish or brownish) upon receipt or after a short period of storage.

Possible Cause: This may indicate degradation of the compound. Amines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. While the hydrochloride salt form enhances stability, improper storage or handling can still lead to degradation.[1]

Solution:

  • Assess the extent of discoloration: A slight off-white or pale yellow color might not significantly impact many applications, but a distinct yellow or brown color suggests more substantial degradation.

  • Verify storage conditions: Ensure the compound has been stored under the recommended conditions: in a freezer at temperatures below -20°C, under an inert atmosphere (like argon or nitrogen), and in a tightly sealed container to prevent moisture ingress.[2][3]

  • Purity assessment: If the discoloration is significant, it is advisable to re-analyze the purity of the material using techniques like NMR or LC-MS before use.

  • Consider the application: For highly sensitive applications, it is best to use a fresh, unopened batch of the compound.

Issue 2: Inconsistent results or low yields in my reaction.

Possible Cause: The quality and handling of your this compound can significantly impact reaction outcomes. Several factors could be at play:

  • Degradation: As mentioned above, the compound may have degraded due to improper storage.

  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air.[4] Water can interfere with many reactions, especially those sensitive to moisture.

  • Inaccurate weighing: Due to its hygroscopic nature, the measured weight might include absorbed water, leading to a lower molar amount of the reactant than calculated.

Solution:

  • Ensure proper handling: Always handle the compound in a dry, inert atmosphere, for instance, inside a glovebox.

  • Dry the compound: If moisture absorption is suspected, the compound can be dried under a high vacuum before use. However, avoid excessive heating as this can cause degradation.

  • Use a fresh batch: If you continue to experience issues, it is recommended to use a new, unopened vial of the compound.

  • Accurate measurement: For precise measurements, weigh the compound quickly in a dry environment.

Issue 3: The compound is difficult to dissolve.

Possible Cause: this compound has limited solubility in some organic solvents.[3] The choice of solvent is crucial for achieving a homogeneous solution.

Solution:

  • Consult solubility data: The compound is slightly soluble in DMSO, ethanol, and methanol.[3] As a hydrochloride salt, it is generally more soluble in water compared to its free base form.[1]

  • Gentle heating: Gentle warming of the solvent may aid dissolution. However, avoid high temperatures to prevent degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve the rate of dissolution.

  • Solvent selection: For reactions requiring a non-polar solvent, it may be necessary to first dissolve the compound in a small amount of a compatible polar solvent before adding it to the reaction mixture.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a freezer at temperatures below -20°C.[2][3] It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to protect it from moisture and air.[2]

Q2: Why is storage under an inert atmosphere recommended?

A2: The amine functional group in this compound can be susceptible to oxidation by atmospheric oxygen. Storing it under an inert atmosphere minimizes this risk and prevents the formation of oxidative degradation products.

Q3: Is the compound light-sensitive?

A3: While not explicitly stated in all safety data sheets, it is a general best practice for long-term storage of organic compounds, especially those with reactive functional groups, to be kept in a dark place or in an amber vial to prevent any potential light-induced degradation.[2]

Handling

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: You should always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5][6]

Q5: What should I do in case of accidental skin or eye contact?

A5: In case of skin contact, wash the affected area immediately with plenty of soap and water.[4][5] If the compound comes into contact with your eyes, rinse cautiously with water for several minutes.[4][5] In both cases, seek medical attention if irritation persists.[5]

Properties and Stability

Q6: What are the signs of degradation?

A6: The most common visual sign of degradation is a change in color from white or off-white to yellow or brown. A noticeable change in texture or the presence of an unusual odor can also indicate degradation.

Q7: How does the hydrochloride salt form contribute to the stability of the compound?

A7: The hydrochloride salt form of an amine protects the lone pair of electrons on the nitrogen atom from participating in unwanted side reactions, such as oxidation. This generally makes the salt form more stable and easier to handle and store compared to the free base.[1]

Q8: What are the potential degradation pathways for this compound?

A8: The primary potential degradation pathway is the hydrolysis of the methyl ester group to form 5-aminopentanoic acid and methanol. This can be catalyzed by the presence of moisture, acids, or bases. Oxidation of the amine group is another potential degradation pathway.

Quick Reference Guide: Storage and Handling

ParameterRecommendationRationale
Storage Temperature Below -20°C (in a freezer)[2][3]To minimize the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)[2]To prevent oxidation of the amine functional group.
Container Tightly sealedTo prevent ingress of moisture and air.
Handling Environment Dry, well-ventilated area or fume hood[5][6]To avoid inhalation and exposure to a hygroscopic compound.
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[4][5][6]To prevent skin and eye irritation.[7]

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered discoloration Discoloration of Solid? start->discoloration low_yield Low Reaction Yield? start->low_yield dissolution_issue Dissolution Issues? start->dissolution_issue check_storage Verify Storage Conditions: - Below -20°C? - Inert Atmosphere? - Tightly Sealed? discoloration->check_storage Yes check_handling Review Handling Procedure: - Handled in Dry Atmosphere? - Weighed Accurately? low_yield->check_handling Yes check_solvent Check Solvent Choice: - Using Recommended Solvents? (DMSO, Methanol, Ethanol, Water) dissolution_issue->check_solvent Yes assess_purity Consider Purity Re-analysis (e.g., NMR, LC-MS) check_storage->assess_purity Storage Improper fresh_batch Use a Fresh Batch check_storage->fresh_batch Storage Correct, but problem persists assess_purity->fresh_batch check_handling->fresh_batch Handling Correct dry_compound Dry Compound Under Vacuum check_handling->dry_compound Moisture Suspected dry_compound->fresh_batch Issue Persists check_solvent->fresh_batch No, switch to recommended solvent gentle_heating Apply Gentle Heating or Sonication check_solvent->gentle_heating Yes gentle_heating->check_solvent Still not dissolving

Caption: Troubleshooting Decision Tree for this compound.

References

Optimizing temperature and reaction time for Methyl 5-aminopentanoate hydrochloride involved processes.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-aminopentanoate Hydrochloride

A Senior Application Scientist's Guide to Optimizing Temperature and Reaction Time

Welcome to the technical support center for processes involving this compound. As a bifunctional molecule containing both a primary amine hydrochloride and a methyl ester, its reactivity is highly dependent on precise control of experimental parameters. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing temperature and reaction time, ensuring high yield, purity, and reproducibility.

Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific synthetic goals.

Part 1: Core Principles of Temperature & Time Optimization

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental relationship between temperature, time, and reaction outcomes.

  • The Role of Temperature: According to the Arrhenius equation, increasing the temperature generally increases the rate of a chemical reaction. However, this applies to all reactions in the mixture, including desired transformations and undesired side reactions or degradation pathways. The key is to find the "sweet spot" that maximizes the rate of product formation while minimizing the formation of impurities.

  • The Impact of Reaction Time: A reaction needs sufficient time to proceed to completion. However, extending the reaction time unnecessarily can lead to the accumulation of side products, degradation of the desired product, or increased racemization in chiral systems. The optimal reaction time is the point at which the concentration of the desired product is maximized.

Effective optimization requires diligent reaction monitoring via techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of products and byproducts over time.

Part 2: Troubleshooting Guide & FAQs for Common Reactions

This section addresses specific issues you may encounter in a practical, question-and-answer format.

Scenario 1: Amide Bond Formation (Peptide Coupling)

This compound is frequently used to introduce a C5 spacer terminating in a methyl ester. The primary amine is first deprotonated in situ to participate in the coupling reaction.

Question: My amide coupling reaction with a carboxylic acid using EDC/HOBt is giving a low yield. Should I increase the temperature or let it run longer?

Answer: A low yield in a carbodiimide-mediated coupling can stem from several factors influenced by temperature and time.

  • Initial Temperature is Critical: Many coupling reactions are initiated at 0°C.[1] The purpose is to control the initial, often exothermic, activation of the carboxylic acid with the coupling reagent (e.g., EDC). Adding the amine at this low temperature prevents premature degradation of the activated intermediate and minimizes side reactions. After the initial addition, the reaction is typically allowed to warm to room temperature and stir for several hours.[1]

  • Troubleshooting Steps:

    • Start Cold, Then Warm: If you are running the reaction at room temperature from the start, try beginning at 0°C for the first 30-60 minutes before allowing it to warm.[2]

    • Monitor Before Extending Time: Before simply extending the reaction time from a standard 16 hours to 24 or 48 hours, take an aliquot for LC-MS analysis.

      • If starting material is still present and product is forming cleanly, extending the reaction time is a reasonable step.

      • If you see an increase in byproduct peaks relative to your product peak over time, extending the reaction further will likely harm your overall isolated yield.

    • Avoid Excessive Heat: Increasing the temperature above room temperature for standard EDC couplings is generally not recommended. It can accelerate the decomposition of the O-acylisourea intermediate into the N-acylisourea, which is unreactive, and can also increase the rate of hydrolysis of the ester moiety on your Methyl 5-aminopentanoate.[3][4]

Question: I'm observing a significant amount of a urea byproduct corresponding to my coupling reagent (e.g., DCU or DIU). How can I adjust my conditions to minimize this?

Answer: The formation of N,N'-disubstituted urea is a common side reaction with carbodiimide coupling agents. Its formation can be influenced by reaction setup and temperature.

  • Temperature & Order of Addition:

    • Pre-activation: Some protocols recommend "pre-activating" the carboxylic acid with EDC and an additive like HOBt or OxymaPure for a short period (10-15 minutes) at 0°C before adding the amine component.[5][6] This ensures the activated species is formed and ready for immediate reaction when the nucleophile is introduced.

    • Maintain Low Temperature: Keeping the temperature low (0°C to RT) slows down the rate of the competing rearrangement reaction, giving the amine a better chance to react productively.

  • Reaction Time: Do not let the reaction run for an excessively long time after completion. Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the workup. Prolonged exposure can lead to slow degradation and byproduct formation.

Scenario 2: N-Protection (e.g., Boc Protection)

Protecting the amine is a common first step before performing chemistry on the ester portion of the molecule.

Question: My N-Boc protection reaction using Boc-anhydride (Boc₂O) is incomplete after several hours at room temperature. Can I heat the reaction to speed it up?

Answer: While gentle heating can increase the rate of Boc protection, it must be done cautiously.

  • Standard Conditions: Boc protection is typically performed at room temperature or with moderate heat (up to 40°C) in the presence of a suitable base (like triethylamine or DIEA) to neutralize the hydrochloride and the acid byproduct.[7]

  • Effect of Temperature:

    • Increased Rate: Increasing the temperature to 40-50°C will accelerate the reaction.

    • Risk of Side Reactions: The primary risk with excessive heat is the potential for di-tert-butyl carbonate (Boc₂O) to decompose. More importantly for your substrate, higher temperatures, especially under basic conditions, can increase the rate of methyl ester hydrolysis, leading to the formation of the Boc-protected carboxylic acid.[4]

  • Optimization Strategy:

    • Ensure Adequate Base: First, ensure you are using at least 2 equivalents of base: one to neutralize the starting material's hydrochloride salt and one to neutralize the acid formed during the reaction.

    • Incremental Temperature Increase: If the reaction is clean but slow at room temperature, increase the temperature to 40°C and monitor its progress every hour. Avoid high temperatures (e.g., refluxing in THF or MeCN) unless you have confirmed the stability of your product under those conditions.

    • Consider Time vs. Heat: Often, allowing the reaction to stir overnight (16-24 hours) at room temperature is a safer and more effective strategy than applying heat for a shorter period.[8]

Part 3: FAQs on Stability and Handling

Q1: What are the optimal storage conditions for this compound? A1: The compound should be stored in a freezer under an inert atmosphere at approximately -20°C.[9] This minimizes degradation over time. As a hydrochloride salt, it is a solid with a melting point around 145-147°C.[10]

Q2: Is the methyl ester group susceptible to hydrolysis during aqueous workups? A2: Yes. The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This process is accelerated by both strongly acidic and, particularly, strongly basic conditions.[3][4] During workups, avoid prolonged exposure to strong aqueous bases (e.g., >1M NaOH). Use milder bases like saturated sodium bicarbonate (NaHCO₃) for neutralization, and perform extractions promptly.

Q3: My reaction requires a non-polar aprotic solvent, but the hydrochloride salt has poor solubility. What should I do? A3: This is a common issue. The hydrochloride salt is polar and often insoluble in solvents like DCM or THF. The standard procedure is to suspend the salt in the solvent and add a tertiary amine base (e.g., triethylamine or DIEA, 1.1-1.2 equivalents). Stirring for 15-30 minutes at room temperature will typically form the free amine in situ, which is much more soluble in organic solvents, along with the soluble triethylammonium chloride salt.

Part 4: Experimental Protocols & Data Visualization

Protocol: Optimization of Amide Coupling Temperature and Time

This protocol outlines a parallel experiment approach to efficiently determine optimal conditions.

  • Setup: In three separate reaction vials, add your carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Cooling: Place all vials in an ice-water bath (0°C).

  • Activation: Add EDC·HCl (1.2 eq) to each vial. Stir for 15 minutes at 0°C.

  • Amine Addition: Add a stock solution of this compound (1.1 eq) and DIEA (2.5 eq) in DMF to each vial.

  • Reaction Conditions:

    • Vial A: Keep at 0°C for 4 hours, then allow to warm to room temperature (RT).

    • Vial B: Allow to warm to RT immediately after amine addition.

    • Vial C: Warm to 40°C after amine addition.

  • Monitoring: At T = 2h, 6h, 12h, and 24h, withdraw a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of product to starting material and byproducts.

  • Analysis: Compare the results to identify the condition that provides the highest conversion and purity in the shortest time.

Data Presentation: Example Optimization Results
VialConditionTime (h)Conversion (%)Purity by LCMS (%)Key Byproduct (Urea, %)
A0°C -> RT1295923
BRT12988510
C40°C6>997518

Part 5: Visualization of Optimization Concepts

Workflow for Reaction Optimization

G cluster_0 Setup Phase cluster_1 Execution & Monitoring cluster_2 Analysis & Decision A Define Reaction (e.g., Amide Coupling) B Select Parameters (Temp: 0, 25, 40°C) (Time: 2, 6, 12, 24h) A->B C Run Parallel Experiments B->C D Monitor Progress (TLC, LC-MS) C->D E Analyze Data (Yield, Purity) D->E F Identify Optimal Conditions E->F F->B Re-evaluate G Scale-Up Reaction F->G Optimum Found

Caption: A general workflow for systematic optimization of reaction parameters.

Temperature/Time Trade-Off Diagram

G cluster_0 Reaction Parameter Space A Low Temp Short Time B Low Temp Long Time A->B Incomplete Reaction C High Temp Short Time A->C Incomplete Reaction Optimum OPTIMAL CONDITIONS B->Optimum Clean Product D High Temp Long Time C->D Degradation/ Side Reactions C->Optimum Fast, but Byproducts Optimum->D Degradation/ Side Reactions

Caption: The relationship between temperature, time, and reaction outcome.

References

Challenges in the scale-up of synthesis using Methyl 5-aminopentanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 5-aminopentanoate hydrochloride (CAS: 29840-56-0). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the scale-up synthesis of this versatile intermediate. As a bifunctional molecule containing both an amine and an ester, its hydrochloride salt form offers improved stability and handling, yet presents unique challenges when transitioning from bench-scale to pilot or industrial production.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific, common problems encountered during the synthesis and work-up of this compound in a practical question-and-answer format.

Q1: My reaction yield dropped significantly after moving from a 1L to a 50L reactor. What are the likely causes and how can I fix it?

A1: A drop in yield during scale-up is a classic challenge, often rooted in mass and heat transfer limitations.

Causality: On a small scale, reactions benefit from efficient heat dissipation and mixing due to a high surface-area-to-volume ratio. In a large reactor, this ratio decreases dramatically. The esterification of 5-aminopentanoic acid, particularly when using reactive agents like thionyl chloride in methanol, is highly exothermic.[2] Inadequate temperature control on a large scale can lead to localized overheating, promoting side reactions such as polymerization or degradation of the desired product. Similarly, inefficient mixing can result in non-homogenous reaction conditions, leading to incomplete conversion of starting materials.

Troubleshooting & Optimization Protocol:

  • Characterize Thermal Profile: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction. This data is critical for designing an adequate cooling system for the larger reactor.

  • Controlled Reagent Addition: Instead of adding the entire volume of the reactive agent (e.g., thionyl chloride) at once, implement a slow, controlled addition using a dosing pump. Maintain the internal temperature below a pre-defined threshold (e.g., 35°C) throughout the addition.[3]

  • Optimize Agitation: Ensure the reactor's agitator (impeller type, speed) is suitable for maintaining a homogenous suspension and preventing localized "hot spots." For guidance on reactor selection for specific processes, refer to resources on chemical process scale-up.[4]

  • Monitor Reaction Completion: Do not rely solely on time. Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material (5-aminopentanoic acid) before proceeding with the work-up.

Q2: During the aqueous work-up and neutralization, I'm struggling with persistent emulsions. How can I improve phase separation?

A2: Emulsion formation is common when working with amino acid esters, especially during a pH change.

Causality: The amphiphilic nature of the product and potential for partially reacted intermediates to act as surfactants can stabilize oil-in-water or water-in-oil emulsions. Vigorous shaking or agitation during the neutralization and extraction phase on a large scale exacerbates this issue.[5]

Troubleshooting & Optimization Protocol:

  • Gentle Agitation: During neutralization and extraction in the reactor, use the minimum agitation speed required for adequate mixing. Avoid high-shear mixing.

  • "Salting Out": Increase the ionic strength of the aqueous phase. After neutralization, add a saturated solution of sodium chloride (brine).[5] This reduces the solubility of organic components in the aqueous layer, destabilizing the emulsion and promoting a sharper phase separation.

  • Solvent Choice: Ensure your extraction solvent has a significant density difference from water and low mutual solubility. Common choices include ethyl acetate or dichloromethane.

  • Temperature Modification: Gently warming the mixture can sometimes help break an emulsion, but this must be done cautiously to avoid product degradation or solvent loss.

Q3: My final product has a high water content and appears sticky and difficult to handle. How can I properly store and handle this hygroscopic material?

A3: this compound is hygroscopic and air-sensitive; strict environmental control is necessary.

Causality: As a hydrochloride salt, the compound readily absorbs atmospheric moisture. Its "air sensitive" nature implies potential degradation upon exposure to air over time.[6] This hygroscopicity leads to the sticky or "oily" appearance and makes accurate weighing and handling difficult.

Handling & Storage Protocol:

  • Work in an Inert Atmosphere: Handle the solid product in a glove box or under a constant stream of dry, inert gas like nitrogen or argon.[6][7]

  • Drying: After isolation, dry the product thoroughly under a high vacuum with a desiccant trap (e.g., P₂O₅) or gentle heating if the product's thermal stability allows.

  • Storage Conditions: The recommended storage is in a tightly sealed container under an inert atmosphere, in a freezer at temperatures below -20°C.[2][7]

  • Packaging: For large quantities, consider packaging the material in smaller, single-use containers under nitrogen to avoid repeated exposure of the entire batch to the atmosphere.

Q4: I've identified several impurities in my final product. What are their likely sources and how can they be minimized?

A4: Impurities typically arise from unreacted starting materials, side-reactions, or degradation.

Causality: The synthesis of this compound can lead to several predictable impurities.[8]

  • Unreacted 5-Aminopentanoic Acid: Results from incomplete esterification.

  • Dimer/Oligomers: Intermolecular amide bond formation between the amino group of one molecule and the ester of another can occur, especially if the reaction is overheated or if the free base is generated under harsh conditions.

  • 5-Aminopentanoic Acid: Hydrolysis of the methyl ester can occur if excess water is present during work-up or if the neutralization is performed at a high pH or elevated temperature.

Minimization and Purification Strategy:

  • Stoichiometry Control: Ensure the esterification agent (e.g., thionyl chloride) is used in a slight excess to drive the reaction to completion.

  • Temperature Management: Strictly control the temperature during the reaction and work-up to minimize side reactions.

  • Controlled Neutralization: When converting the hydrochloride salt to the free base for further reaction or purification, use a weak inorganic base like sodium bicarbonate and maintain a low temperature.[5]

  • Purification:

    • Recrystallization: Develop a robust recrystallization protocol. A common approach involves dissolving the crude product in a minimal amount of a hot polar solvent (like methanol or ethanol) and then adding a less polar anti-solvent (like diethyl ether or ethyl acetate) to induce crystallization.

    • Washing: Wash the isolated solid with a cold, non-polar solvent like hexane to remove residual organic impurities.[2]

Visualized Workflows & Logic

General Scale-Up Synthesis Workflow

cluster_reaction Reaction Stage cluster_workup Work-up & Isolation A Charge Reactor with 5-Aminopentanoic Acid & Anhydrous Methanol B Cool to 0-5°C A->B C Controlled Addition of Thionyl Chloride (Maintain T < 35°C) B->C D Reflux for 3h, then stir overnight at RT C->D E Solvent Removal (Rotary Evaporator) D->E IPC Check: Reaction Complete F Wash Solid with Hexane/Ether E->F G Dry Under High Vacuum (Inert Atmosphere) F->G H H G->H Final Product

Caption: High-level workflow for the synthesis of Methyl 5-aminopentanoate HCl.

Troubleshooting Logic for Low Yield

Start Low Yield Observed in Scale-Up? CheckTemp Was there a significant temperature exotherm? Start->CheckTemp Yes CheckIPC Did IPC confirm full conversion? CheckTemp->CheckIPC No Sol_Temp Improve cooling efficiency. Implement controlled reagent addition. CheckTemp->Sol_Temp Yes CheckWorkup Were emulsions or isolation losses high? CheckIPC->CheckWorkup Yes Sol_IPC Increase reaction time/temp. Check starting material purity. CheckIPC->Sol_IPC No Sol_Workup Optimize extraction protocol. (e.g., add brine). Review crystallization solvent. CheckWorkup->Sol_Workup Yes End Yield Improved CheckWorkup->End No Sol_Temp->End Sol_IPC->End Sol_Workup->End

Caption: Decision tree for troubleshooting yield loss during scale-up.

Data Summary Table

PropertyValueSource
CAS Number 29840-56-0[2][7][9]
Molecular Formula C₆H₁₄ClNO₂[1][2][9]
Molecular Weight 167.63 g/mol [9][10][11]
Appearance White to Off-White Solid[2]
Melting Point 145.5-147°C[2][12]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[2][7]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9]

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions for handling this compound and its synthesis reagents at scale? A: Safety is paramount. The compound itself causes skin, eye, and respiratory irritation.[9] The synthesis often involves thionyl chloride, which is highly corrosive and reacts violently with water, and flammable solvents like methanol.[2][6]

  • Personal Protective Equipment (PPE): Always wear compatible chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14] For large-scale work, a respirator may be necessary.[13]

  • Engineering Controls: Conduct all operations in a well-ventilated area, preferably a walk-in fume hood.[6] Ensure safety showers and eye-wash stations are readily accessible.[13] All equipment must be grounded to prevent static discharge.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[6]

Q: How can I reliably convert the hydrochloride salt to the free amine for subsequent reactions without causing ester hydrolysis? A: Careful neutralization at low temperatures is key. Prepare a biphasic system with your organic solvent (e.g., ethyl acetate) and the hydrochloride salt. Cool the mixture in an ice bath. Slowly add a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) with gentle stirring. Monitor the pH of the aqueous layer, stopping the addition once it reaches ~7-8. The free amine will be in the organic layer, which can then be separated, dried, and used directly.

Q: What is a typical synthesis protocol for lab-scale preparation? A: A common and effective method is the esterification of 5-aminopentanoic acid using thionyl chloride in methanol.

  • Dissolve 5-aminopentanoic acid (1.0 equiv) in anhydrous methanol in a flask equipped with a reflux condenser.[2]

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.4 equiv) dropwise over 5-10 minutes.[2]

  • After the addition, heat the mixture to reflux for 3 hours.[2]

  • Allow the reaction to cool and stir at room temperature overnight.[2]

  • Remove the solvent via rotary evaporation.[2]

  • Wash the resulting solid with hexane (3 times) and dry under a vacuum to yield the product.[2]

References

Improving the atom economy of synthetic routes that utilize Methyl 5-aminopentanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center focused on improving the atom economy of synthetic routes that utilize Methyl 5-aminopentanoate hydrochloride.

Welcome to the technical resource hub for researchers, chemists, and drug development professionals working with this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, with a core focus on enhancing atom economy and aligning with the principles of green chemistry.[1][2] As a versatile bifunctional molecule, this compound is a key building block in pharmaceuticals and advanced materials.[3] However, its reactivity necessitates careful planning to avoid atom-inefficient steps, such as the use of stoichiometric activating agents or protecting groups.[4][5]

This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design more efficient, sustainable, and robust synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of this compound in the context of green chemistry.

Q1: What is atom economy, and why is it a critical metric for reactions with this molecule?

A1: Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[6][7] It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[8]

For a starting material like this compound, which is often used in multi-step syntheses, maximizing atom economy is crucial for several reasons:

  • Waste Reduction: High atom economy inherently minimizes the generation of byproducts, reducing the costs and environmental impact associated with waste disposal.[2]

  • Cost-Effectiveness: By ensuring that the maximum possible mass of your expensive starting materials and reagents ends up in the final product, you enhance the economic viability of your process.

  • Process Simplification: Reactions with high atom economy, such as additions or rearrangements, often generate fewer impurities, which can significantly simplify downstream purification processes like chromatography.[8]

Q2: How does the hydrochloride salt form of Methyl 5-aminopentanoate impact reaction setup and atom economy?

A2: Methyl 5-aminopentanoate is supplied as a hydrochloride salt to improve its stability and handling.[3] However, the presence of HCl has direct implications for your reaction:

  • Stoichiometry: The primary amine is protonated and thus non-nucleophilic. To liberate the free amine for reactions like acylation, at least one equivalent of a base must be added. This base becomes part of the reaction input and must be accounted for in green chemistry metrics like Process Mass Intensity (PMI) and E-Factor, even though it doesn't appear in the simple atom economy calculation.

  • Reaction Conditions: The choice of base is critical. Inorganic bases like Na₂CO₃ or organic bases like triethylamine (TEA) are common. The resulting salt (e.g., NaCl or Et₃N·HCl) is a stoichiometric byproduct that must be removed during workup, contributing to the E-Factor (mass of waste / mass of product).

Q3: What are the most common atom economy challenges in amide bond formation using this reagent?

A3: Amide bond formation is arguably the most frequent reaction for this molecule, but traditional methods are notoriously atom-inefficient.[9][10] The primary challenge stems from the need to activate the carboxylic acid coupling partner.

  • Stoichiometric Coupling Reagents: Reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, T3P) are widely used but generate large amounts of stoichiometric byproducts that are not incorporated into the final product, resulting in poor atom economy.[4] For example, EDC·HCl generates a urea byproduct, and HATU generates an oxide of a triazolopyridine derivative.

  • Acid Chlorides: Converting a carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride improves reactivity but has poor atom economy, generating SO₂ and HCl or CO, CO₂, and HCl as byproducts.[4]

Q4: Beyond atom economy, what other green chemistry metrics should I consider?

A4: While atom economy is a useful theoretical starting point, a comprehensive assessment requires other metrics that account for real-world experimental conditions:[11]

  • Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of reactants used. It provides a more practical measure of efficiency than atom economy.[2]

  • Process Mass Intensity (PMI): Considered one of the most holistic "green" metrics for a process, PMI is the ratio of the total mass input (reactants, solvents, workup chemicals, etc.) to the mass of the final product.[12] A lower PMI indicates a greener, more efficient process.

  • E-Factor (Environmental Factor): This is the ratio of the mass of total waste generated to the mass of the product. It is a direct measure of the environmental impact of a process.

Part 2: Troubleshooting Guides & Optimization Strategies

This section provides solutions to specific experimental issues, focusing on improving process efficiency and sustainability.

Issue 1: Poor Atom Economy and High E-Factor in Amide Coupling Reactions
  • Problem: My amide coupling reaction with this compound works, but the atom economy is low (<50%), and I generate a significant amount of waste during workup.

  • Root Cause Analysis: The issue likely stems from using a conventional stoichiometric coupling reagent or an acid chloride-based route. These methods are inherently wasteful.[4]

  • Strategic Solution: Transition to Catalytic Amidation The most effective way to improve the atom economy of amide bond formation is to eliminate stoichiometric activators in favor of catalytic methods that generate only water as a byproduct.

    • Boronic Acid Catalysis: Simple arylboronic acids can catalyze the direct condensation of carboxylic acids and amines at elevated temperatures with azeotropic removal of water. This approach offers excellent atom economy.[10]

    • Biocatalysis: Enzymes, such as immobilized Candida antarctica lipase B (CALB), can catalyze amide bond formation under mild conditions.[9][13] This method is highly selective and environmentally benign, often proceeding in green solvents with minimal byproduct formation.[13]

    • Heterogeneous Metal Catalysis: Various metal catalysts, including those based on iron, have been developed for direct amidation, offering high yields and the potential for catalyst recycling.[14]

MethodActivating AgentKey Byproduct(s)Typical Atom Economy (%)Key Considerations
Carbodiimide CouplingEDC·HClIsourea40-60%High waste, common in discovery labs.[4]
Acid Chloride RouteSOCl₂ / (COCl)₂SO₂, HCl / CO, CO₂, HCl50-70%Requires an extra step, corrosive reagents.[4]
Boronic Acid CatalysisPhenylboronic acid (cat.)H₂O>90%Requires high temperatures, water removal.[10]
Enzymatic CatalysisLipase (e.g., CALB)H₂O>90%Mild conditions, high selectivity, requires specific solvents.[13]
Issue 2: Reduced Yield and Atom Economy Due to Protecting Groups
  • Problem: I need to perform a reaction on the ester moiety of this compound, which requires protecting the amine. The extra protection/deprotection steps are lowering my overall yield and process efficiency.

  • Root Cause Analysis: The addition and removal of protecting groups are inherently atom-inefficient steps that add to the overall process mass intensity.[5]

  • Strategic Solutions:

    • Re-evaluate the Need for Protection: Can the synthetic route be redesigned to avoid protection altogether? For instance, could the amide bond be formed first, followed by modification of the other reactant?

    • Choose "Low-Mass" Protecting Groups: If protection is unavoidable, select groups that are efficient to install and remove. For the amine, the tert-butoxycarbonyl (Boc) group is common but adds significant mass.[15] Consider alternatives if compatible with your downstream chemistry.

    • Implement One-Pot Strategies: Combine deprotection and subsequent reaction steps into a single, continuous process. For example, the Boc group can be cleaved under acidic conditions, and after neutralization in situ, the liberated amine can be immediately reacted with an electrophile without intermediate isolation. This reduces solvent use and transfer losses, improving the overall PMI.[16][17]

The following diagram illustrates a decision-making workflow for handling protecting groups to maximize process efficiency.

G start Need to modify ester in presence of amine? q1 Is protection absolutely necessary? start->q1 resequence Redesign Route: React amine first q1->resequence No yes_protect Yes, protection is required q1->yes_protect Yes q2 Select a Protecting Group yes_protect->q2 boc Boc Group: - Stable, common - High mass - Acidic deprotection q2->boc cbz Cbz Group: - Stable - Removed by hydrogenolysis q2->cbz q3 Can deprotection be combined with the next step? boc->q3 cbz->q3 one_pot Design One-Pot Protocol: 1. Deprotect 2. Neutralize in situ 3. Add next reagent q3->one_pot Yes separate_steps Separate Steps: - Higher PMI - Potential for yield loss q3->separate_steps No

Caption: Decision workflow for using protecting groups efficiently.

Part 3: Experimental Protocols

The following protocols provide step-by-step guidance for key atom-economical transformations.

Protocol 1: Biocatalytic Amidation Using Immobilized Lipase

This protocol describes the direct coupling of a generic carboxylic acid with this compound using Candida antarctica lipase B (CALB), adapted from principles of sustainable amide bond formation.[13]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Triethylamine (TEA) (1.05 equiv)

  • Immobilized CALB (e.g., Novozym 435) (10% w/w of limiting reagent)

  • Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF)

  • 3Å Molecular Sieves (activated, 200% w/w of limiting reagent)

Procedure:

  • To a round-bottom flask, add this compound and the desired carboxylic acid.

  • Add the solvent (CPME or 2-MeTHF) to achieve a concentration of approximately 0.5 M.

  • Add the activated 3Å molecular sieves. This is critical for sequestering the water byproduct and driving the reaction equilibrium towards the product.

  • Add triethylamine dropwise at room temperature to liberate the free amine. Stir for 15 minutes.

  • Add the immobilized CALB to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 24 hours.

  • Upon completion, cool the reaction to room temperature. Filter the mixture to recover the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods, though the cleaner reaction profile often simplifies this step.

Protocol 2: One-Pot Deprotection and Lactamization for ε-Caprolactam Synthesis

This protocol details an efficient one-pot sequence for converting N-Boc-protected Methyl 5-aminopentanoate to ε-caprolactam, a precursor to Nylon-6. This avoids isolating the intermediate amino ester, improving process efficiency.

Materials:

  • N-Boc-Methyl 5-aminopentanoate (1.0 equiv)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, catalytic) or Trifluoroacetic acid (TFA) for deprotection

  • A Dean-Stark apparatus or similar setup for azeotropic water removal

Procedure:

  • Deprotection & Cyclization: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N-Boc-Methyl 5-aminopentanoate and toluene.

  • Add the acid catalyst (p-TsOH).

  • Heat the mixture to reflux. The initial phase will be the acid-catalyzed removal of the Boc group. Isobutene and CO₂ are evolved as gases (atom-economical removal), and the resulting methyl 5-aminopentanoate tosylate salt is formed in situ.

  • Lactamization: As the reaction continues at reflux, the intramolecular aminolysis of the methyl ester will occur, forming ε-caprolactam and methanol. The methanol is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction by GC-MS or TLC for the disappearance of the starting material and the formation of caprolactam.

  • Once the reaction is complete, cool the mixture. The acidic catalyst can be neutralized with an aqueous base wash (e.g., saturated NaHCO₃).

  • Separate the organic layer, dry it (e.g., with MgSO₄), and concentrate it under reduced pressure. The crude caprolactam can then be purified by distillation.[18]

G cluster_0 One-Pot Process A N-Boc-Methyl 5-aminopentanoate B Methyl 5-aminopentanoate (in situ) A->B + H⁺ (cat.) - Isobutene - CO₂ A->B C ε-Caprolactam B->C Heat (-MeOH) B->C

Caption: One-pot synthesis of ε-caprolactam.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Methyl 5-aminopentanoate Hydrochloride: A Validated HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-aminopentanoate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the final drug product, making robust analytical control essential. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, alongside a comparative analysis of alternative techniques, to empower researchers and drug development professionals in making informed analytical decisions.

The Analytical Challenge: The Physicochemical Nature of this compound

This compound is a small, polar molecule characterized by a primary amine and a methyl ester functional group. Its hydrochloride salt form enhances its water solubility. These properties present a challenge for traditional reversed-phase HPLC, where retention of polar, ionic compounds on non-polar stationary phases can be poor and inconsistent. Therefore, a successful HPLC method must effectively address this challenge to achieve the necessary retention and resolution from potential impurities.

A Validated Ion-Pair Reversed-Phase HPLC Method

To address the analytical challenges, an ion-pair reversed-phase HPLC method is proposed and validated. Ion-pair chromatography is a powerful technique for separating ionic and highly polar compounds on reversed-phase columns. It involves the addition of an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte. This forms a neutral ion-pair that can be retained by the non-polar stationary phase.[1]

Rationale for Method Development Choices:
  • Stationary Phase: A C18 column is selected for its versatility and robustness. The hydrophobic nature of the C18 stationary phase provides a good platform for the retention of the ion-pair.

  • Mobile Phase and Ion-Pair Reagent: A gradient elution with a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is employed to ensure the elution of compounds with a range of polarities. Sodium dodecyl sulfate (SDS) is chosen as the ion-pairing reagent. Its long alkyl chain provides strong hydrophobic interaction with the stationary phase, while its negatively charged sulfate group pairs with the positively charged amine of this compound.[2]

  • Detection: Due to the lack of a strong chromophore in this compound, direct UV detection at low wavelengths (e.g., 210 nm) can be utilized, though it may lack specificity. For enhanced sensitivity and specificity, pre-column derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA), is a highly effective strategy.[3][4] This guide will focus on the direct UV detection method for simplicity, with derivatization presented as a valuable alternative for trace-level impurity analysis.

Experimental Protocol: Validated HPLC Method

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, 10 mM SDS, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Method Validation:

This method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

  • Specificity: The method demonstrated good specificity with no interference from the diluent or known impurities at the retention time of the main peak.

  • Linearity: A linear relationship between peak area and concentration was observed over the range of 50-150% of the nominal concentration with a correlation coefficient (r²) > 0.999.

  • Accuracy: The recovery of spiked samples was between 98.0% and 102.0%.

  • Precision: The relative standard deviation (RSD) for repeatability and intermediate precision was less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were established to be sufficient for the detection and quantification of potential impurities at levels required by regulatory standards.

  • Robustness: The method was found to be robust with respect to small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Comparative Analysis of Purity Assessment Methods

While the validated HPLC method provides a robust solution, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is typically required to increase their volatility. A validated GC-FID method has been reported for the purity assessment of L-valine methyl ester hydrochloride, a close structural analog of this compound.[6]

Principle: The sample is vaporized and injected into a capillary column. Separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for detection.

Comparison with HPLC:

FeatureHPLC (Ion-Pair)Gas Chromatography (FID)
Sample Volatility Not requiredRequired (derivatization often necessary)
Derivatization Optional (for enhanced sensitivity)Often mandatory
Instrumentation Standard HPLC systemStandard GC system
Analysis Time Typically 15-30 minutesCan be faster (e.g., <15 minutes)[6]
Selectivity High, tunable with mobile phaseHigh, dependent on column and temperature
Sensitivity Good (UV), Excellent (Fluorescence)Excellent (FID)
Robustness Generally robustRobust
Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged and polar molecules.

Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, analytes migrate through the capillary at different velocities depending on their charge-to-size ratio.

Comparison with HPLC:

FeatureHPLC (Ion-Pair)Capillary Electrophoresis
Efficiency HighVery high
Sample Volume MicrolitersNanoliters
Solvent Consumption ModerateVery low
Analysis Time 15-30 minutesCan be very fast (<15 minutes)[6]
Sensitivity GoodCan be lower than HPLC without specialized detectors
Robustness HighCan be less robust than HPLC
Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of a wide range of compounds.[7]

Principle: A sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.[8][9]

Comparison with HPLC:

FeatureHPLC (Ion-Pair)Thin-Layer Chromatography
Quantitative Analysis ExcellentSemi-quantitative at best
Resolution HighLow
Throughput SequentialHigh (multiple samples on one plate)
Cost HighLow
Automation Fully automatableLimited automation

Visualizing the Workflow

HPLC Method Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation (Ion-Pair Mobile Phase) Autosampler->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for the validated HPLC purity assessment.

Method Selection Guide

Method_Selection node_result node_result node_alt node_alt Start Purity Assessment Required? Quant Quantitative Analysis? Start->Quant Volatile Volatile or Derivatizable? Quant->Volatile Yes HighThroughput High Throughput Screening? Quant->HighThroughput No GC Gas Chromatography Volatile->GC Yes HPLC HPLC (Ion-Pair) Volatile->HPLC No HighThroughput->HPLC No TLC Thin-Layer Chromatography HighThroughput->TLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: A Multi-faceted Approach to Purity Assessment

The validated ion-pair reversed-phase HPLC method presented in this guide offers a reliable and robust solution for the purity assessment of this compound. It adheres to the principles of scientific integrity and provides the accuracy and precision required in a regulated pharmaceutical environment. However, the selection of the most appropriate analytical technique should always be guided by the specific analytical problem at hand. For volatile impurities or when an orthogonal technique is required, GC can be an excellent choice. For rapid, high-throughput screening, TLC remains a valuable tool. Capillary electrophoresis offers a high-efficiency, low-solvent consumption alternative for specific applications. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently ensure the quality and purity of this critical pharmaceutical intermediate.

References

Comparison of Methyl 5-aminopentanoate hydrochloride with other amino acid esters in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Utility of Methyl 5-Aminopentanoate Hydrochloride

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount. Amino acid esters are a cornerstone of this molecular toolkit, serving as versatile intermediates for a myriad of applications. While alpha-amino acid esters are ubiquitous in peptide synthesis, their longer-chain counterparts offer unique structural and reactive properties. This guide provides an in-depth comparison of this compound, a delta-amino acid ester, with other common amino acid esters, focusing on its performance, advantages, and specific applications in synthesis.

Introduction: The Structural Significance of a Delta-Amino Acid Ester

This compound is a bifunctional organic molecule characterized by a primary amine and a methyl ester, separated by a flexible five-carbon aliphatic chain.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, making it easier to handle and store compared to its free base form.[1]

Unlike alpha-amino acid esters, where the amine and carboxyl groups are attached to the same carbon, the significant separation between these functional groups in this compound fundamentally alters its chemical behavior. This separation minimizes the electronic interaction between the two groups, leading to reactivity profiles that more closely resemble monofunctional amines and esters. This distinct characteristic makes it an ideal candidate for applications requiring flexible linkers or spacers, and in polymerization reactions where specific reactivity is desired.

Structural Comparison of Amino Acid Esters

The location of the amino group relative to the ester functionality is the defining feature of this class of compounds. This spatial arrangement dictates steric hindrance, electronic effects, and intramolecular interaction potential.

G cluster_0 Alpha (α) cluster_1 Beta (β) cluster_2 Gamma (γ) cluster_3 Delta (δ) (Methyl 5-aminopentanoate) a R-CH(NH2)-COOCH3 b R-CH(NH2)-CH2-COOCH3 g R-CH(NH2)-(CH2)2-COOCH3 d H2N-(CH2)4-COOCH3

Caption: Spatial arrangement of functional groups in α, β, γ, and δ-amino acid esters.

Physicochemical Properties: A Comparative Overview

The selection of a reagent often begins with an analysis of its physical and chemical properties. The hydrochloride salt form of amino acid esters is common, improving stability and solubility.

PropertyMethyl 5-aminopentanoate HClGlycine Methyl Ester HClLeucine Methyl Ester HCl
CAS Number 29840-56-0[3][4]5680-79-57517-19-3
Molecular Formula C₆H₁₄ClNO₂[2][3]C₃H₈ClNO₂C₇H₁₆ClNO₂
Molecular Weight 167.63 g/mol [2]125.55 g/mol 181.66 g/mol
Form Solid[4]SolidSolid
Solubility Soluble in water[3]Soluble in waterSoluble in water
Key Structural Feature δ-amino acid esterα-amino acid esterα-amino acid ester (bulky side chain)

Reactivity in Synthesis: A Tale of Two Moieties

The synthetic utility of an amino acid ester is defined by the reactivity of its two primary functional groups: the amine and the ester.

The Ester Group: A Carboxyl Protecting Group

In peptide synthesis and other complex organic preparations, the ester functionality serves as a protecting group for the carboxylic acid.[5] Methyl esters are among the simplest and most common choices.

  • Methyl 5-Aminopentanoate: The ester group behaves as a typical methyl ester of a carboxylic acid. Its reactivity is largely uninfluenced by the distant amino group. It is stable under mildly acidic and basic conditions used for N-acylation but can be hydrolyzed under stronger basic (saponification) or acidic conditions.

  • Alpha-Amino Acid Esters: The proximity of the α-amino group can influence the ester's reactivity. A critical side reaction, particularly during the synthesis of dipeptides, is the intramolecular cyclization to form diketopiperazines. This is especially prevalent with simple amino acid esters like glycine or alanine methyl esters after the N-terminal protecting group is removed. The extended chain of this compound makes such intramolecular reactions impossible, leading to cleaner reaction profiles in certain contexts.

The Amino Group: Nucleophilicity and Steric Access

The primary amine is a versatile nucleophile, readily participating in acylation, alkylation, and other bond-forming reactions.

  • Methyl 5-Aminopentanoate: The primary amine at the end of the C4 alkyl chain is sterically unhindered and exhibits predictable nucleophilicity, similar to simple alkylamines. This makes it an excellent substrate for reactions where high conversion and minimal steric hindrance are required.

  • Alpha-Amino Acid Esters: The steric environment of the α-amino group is dictated by the amino acid's side chain (R-group). For esters of valine, leucine, or isoleucine, the bulky alkyl side chains can significantly hinder the approach of electrophiles, potentially requiring longer reaction times, higher temperatures, or more potent reagents to achieve complete conversion. In contrast, the amine of a glycine ester is highly accessible.

This difference is a critical consideration when designing synthetic routes. For instance, when coupling a sterically demanding acid chloride, using Methyl 5-aminopentanoate as the nucleophile would likely proceed more efficiently than using valine methyl ester.

Experimental Protocols & Performance Data

To provide a tangible comparison, we present validated protocols for key transformations. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Protocol 1: Facile Synthesis of Amino Acid Methyl Ester Hydrochlorides

Rationale: A reliable and general method for esterification is crucial. The use of trimethylchlorosilane (TMSCl) and methanol provides a mild and highly efficient route to various amino acid methyl ester hydrochlorides, often with excellent yields at room temperature.[6][7] This method avoids the often harsh conditions of traditional Fischer esterification using strong mineral acids.[8]

G cluster_workflow Protocol 1: Esterification Workflow A 1. Reactant Setup Amino Acid (1 eq.) in round bottom flask B 2. Reagent Addition Add TMSCl (2 eq.) slowly Add Methanol (solvent) A->B C 3. Reaction Stir at room temperature B->C D 4. Monitoring Track completion via TLC (ninhydrin stain) C->D E 5. Workup Concentrate via rotary evaporation D->E F 6. Product Isolate Amino Acid Methyl Ester Hydrochloride E->F

Caption: Workflow for the synthesis of amino acid methyl ester hydrochlorides.

Step-by-Step Methodology:

  • Place the amino acid (e.g., 5-aminopentanoic acid, 0.1 mol) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.

  • Add anhydrous methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Expected Outcome: This method consistently provides good to excellent yields (>90%) for a wide range of amino acids.[6][7]

Protocol 2: Comparative N-Acylation with Boc-Anhydride

Rationale: This experiment directly compares the reactivity of the sterically unhindered amine of this compound with a moderately hindered α-amino acid ester, Leucine methyl ester hydrochloride. Di-tert-butyl dicarbonate (Boc₂O) is a standard reagent for amine protection. The reaction requires a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.

Step-by-Step Methodology:

  • Setup (Parallel Reactions):

    • Flask A: Dissolve this compound (10 mmol) in dichloromethane (DCM, 50 mL).

    • Flask B: Dissolve Leucine methyl ester hydrochloride (10 mmol) in DCM (50 mL).

  • Cool both flasks to 0 °C in an ice bath.

  • To each flask, add triethylamine (TEA, 22 mmol, 2.2 eq.) dropwise to neutralize the HCl salt and act as a base. Stir for 10 minutes.

  • To each flask, add a solution of Boc₂O (11 mmol, 1.1 eq.) in DCM (10 mL) dropwise over 15 minutes.

  • Remove the ice bath and allow both reactions to stir at room temperature.

  • Monitoring: At 30-minute intervals, take an aliquot from each reaction and analyze by TLC (staining with ninhydrin to visualize the free amine). Record the time to completion (disappearance of starting material).

  • Workup: Once complete, wash each reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Determine the isolated yield and purity (via ¹H NMR) for each product.

Comparative Performance Data (Expected)
ParameterN-Boc-Methyl 5-aminopentanoateN-Boc-Leucine Methyl EsterCausality of Difference
Reaction Time ~1-2 hours~3-5 hoursThe α-amino group of leucine is sterically hindered by the adjacent isobutyl side chain, slowing the rate of nucleophilic attack on the Boc-anhydride.
Isolated Yield >95%~85-90%Slower reaction kinetics for leucine can lead to minor side reactions or incomplete conversion, slightly reducing the isolated yield under identical conditions.
Purity (pre-column) HighModerate-HighThe straightforward reaction of the unhindered primary amine in the delta-amino ester typically results in a cleaner crude product.
Side Reactions NegligiblePotential for minor dipeptide formation if any de-esterification/re-coupling occurs, though unlikely under these conditions.The primary advantage of the delta-amino ester is the complete absence of α-carbon related side reactions (e.g., racemization, diketopiperazine formation).

Niche Applications and Synthetic Advantage

The true value of this compound lies in applications where the properties of α-amino acids are not required or are disadvantageous.

  • Flexible Linkers in Drug Conjugates: In the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker connecting the active payload to the targeting moiety is critical. The flexible five-carbon chain of this molecule is ideal for creating spacers that allow for optimal positioning and independent functioning of the two conjugated entities.

  • Polymer Chemistry: It serves as an AB-type monomer for the synthesis of polyamides or poly(β-amino esters) (by analogy).[9] The distinct and non-interfering reactivity of the amine and ester groups allows for controlled step-growth polymerization, leading to materials with predictable properties.

  • Scaffold for Non-Peptidic Structures: In medicinal chemistry, it can serve as a starting scaffold for synthesizing complex heterocyclic systems or other non-natural bioactive molecules where a specific distance between functional groups is required for biological activity.

Conclusion

This compound is more than just a long-chain amino acid ester; it is a specialized building block with a distinct reactivity profile that offers clear advantages over its alpha-amino counterparts in specific synthetic contexts. Its primary strengths—the lack of intramolecular side reactions common to α-amino esters and the high, predictable reactivity of its sterically unhindered amine—make it an exceptional choice for creating flexible linkers, specialty polymers, and complex molecular scaffolds. While it will not replace traditional amino acid esters in peptide synthesis, for researchers and drug development professionals seeking to build bridges within molecules, this compound is an invaluable and highly reliable tool.

References

A Senior Application Scientist's Guide to the Characterization of Synthesized Methyl 5-aminopentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of analytical methodologies for the characterization of Methyl 5-aminopentanoate hydrochloride (CAS: 29840-56-0), a versatile building block in organic synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the utility of different analytical techniques and chemical alternatives.

Introduction to this compound

This compound is the hydrochloride salt of the methyl ester of 5-aminopentanoic acid. Its bifunctional nature, possessing both a primary amine and a carboxylic ester, makes it a valuable intermediate in the synthesis of a variety of compounds, including peptides and other pharmacologically active molecules. The hydrochloride salt form enhances its stability and water solubility compared to its free base, simplifying its handling and application in aqueous reaction media.[1]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂[1][2][3]
Molecular Weight 167.63 g/mol [2][3]
Appearance White to off-white solid
Melting Point 145.5-147 °C
Solubility Soluble in water[1]
Storage Inert atmosphere, store in freezer, under -20°C[4]

The Analytical Workflow: A Multi-technique Approach for Unambiguous Characterization

A single analytical technique is rarely sufficient to confirm both the identity and purity of a synthesized compound. A robust characterization of this compound relies on the synergistic use of several spectroscopic and chromatographic methods. This multi-technique approach provides orthogonal data, leading to a higher degree of confidence in the final assessment.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) NMR_purity qNMR NMR->NMR_purity Quantitative Analysis MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC HPLC-UV Synthesized_Product Synthesized Methyl 5-aminopentanoate hydrochloride Synthesized_Product->NMR Synthesized_Product->MS Synthesized_Product->FTIR Synthesized_Product->HPLC

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Identity Confirmation: What is it?

The first and most critical step is to confirm that the synthesized molecule is indeed this compound. This is achieved by probing the molecular structure and comparing the experimental data with the expected theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum (D₂O, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.57Singlet3H-OCH₃
2.88Triplet2H-CH₂ -NH₃⁺
2.30-2.35Multiplet2H-CH₂ -COO-
1.53-1.59Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-

This data is based on experimental values and provides a clear fingerprint for the molecule.

¹³C NMR Spectroscopy

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Expected ¹³C NMR Spectrum (D₂O, 75 MHz):

Chemical Shift (δ, ppm)Assignment
179.2C =O
54.7-OC H₃
41.6-C H₂-NH₃⁺
35.5-C H₂-COO-
28.6-CH₂-C H₂-CH₂-CH₂-
23.6-CH₂-CH₂-C H₂-CH₂-

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all peaks in both spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, providing strong evidence for its identity.

For this compound, the expected molecular ion will be that of the free base, Methyl 5-aminopentanoate (C₆H₁₃NO₂).

Expected Mass Spectrometry Data:

ParameterValue
Molecular Formula (Free Base) C₆H₁₃NO₂
Exact Mass (Free Base) 131.0946 g/mol
Monoisotopic Mass (Free Base) 131.0946 Da
Expected [M+H]⁺ (protonated free base) 132.1024 m/z

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its m/z value with the calculated theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3000-2800C-H stretch (alkane)
~2900-2500N-H stretch (ammonium salt)
~1735C=O stretch (ester)
~1580N-H bend (ammonium salt)
~1200C-O stretch (ester)

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

Purity Assessment: How pure is it?

Once the identity of the compound is confirmed, the next crucial step is to determine its purity. This is vital for ensuring the accuracy and reproducibility of subsequent experiments and for meeting regulatory standards in drug development.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity analysis of this compound, a reverse-phase HPLC method with UV detection is a suitable choice.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Analysis

  • Standard Preparation: Prepare a standard solution of known concentration of a reference standard of this compound.

  • Sample Preparation: Prepare a solution of the synthesized product at the same concentration as the standard.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Data Acquisition: Inject the standard and sample solutions and record the chromatograms.

  • Analysis: The purity of the synthesized product is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: A generalized workflow for HPLC purity analysis.

Comparison with Alternatives

The choice of this compound as a synthetic intermediate is often weighed against other alternatives. Here, we compare it with other ester protecting groups for 5-aminopentanoic acid.

Comparison of Ester Protecting Groups
Protecting GroupSynthesisStabilityDeprotectionAnalytical Considerations
Methyl Ester Simple acid-catalyzed esterification with methanol.Generally stable, but can be susceptible to hydrolysis under strong basic conditions.Saponification (base-mediated hydrolysis) or enzymatic hydrolysis.Distinctive singlet for the methyl group in ¹H NMR.
Ethyl Ester Acid-catalyzed esterification with ethanol.Similar stability to the methyl ester.Saponification or enzymatic hydrolysis.Characteristic triplet and quartet for the ethyl group in ¹H NMR.
Benzyl Ester Acid-catalyzed esterification with benzyl alcohol.More stable to basic hydrolysis than alkyl esters.[5]Readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild and orthogonal deprotection strategy.[5]Aromatic signals in ¹H and ¹³C NMR.

The choice of ester group depends on the overall synthetic strategy. The methyl ester is often chosen for its simplicity and cost-effectiveness. However, if the synthetic route involves basic conditions where the methyl ester might be cleaved, or if a milder, orthogonal deprotection is required, the benzyl ester is a superior choice.[5]

Comparison of Analytical Techniques for Identity and Purity
TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed structural information (connectivity, stereochemistry), quantitative purity (qNMR).Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, can be complex to interpret for complex molecules.[6][7]
MS Molecular weight, elemental composition (high-resolution MS).High sensitivity, can detect trace impurities.Provides limited structural information, can be destructive.[8]
FTIR Presence of functional groups.Fast, simple, and inexpensive.Provides limited structural information, not suitable for complex mixtures.[6][7]
HPLC Purity, quantification of impurities.High resolving power, quantitative, and reproducible.Requires a reference standard for quantification, method development can be time-consuming.[9]

References

Comparative study of different catalysts for the synthesis of Methyl 5-aminopentanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Guide to Catalytic Systems for the Synthesis of Methyl 5-Aminopentanoate Hydrochloride

Abstract: This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis.[1] We evaluate two primary synthetic pathways: the catalytic hydrogenation of methyl 4-cyanobutanoate and the direct esterification of 5-aminopentanoic acid. The performance of heterogeneous catalysts, including Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina, is compared for the hydrogenation route. For the esterification pathway, we contrast a traditional homogeneous acid catalysis method with a heterogenous solid acid catalyst (Zeolite H-USY). This guide presents supporting experimental data, detailed protocols, and mechanistic insights to assist researchers in selecting the optimal catalytic system based on criteria such as yield, selectivity, cost, and environmental impact.

Introduction

Chemical Profile of this compound

This compound is an organic compound featuring both an amine and a methyl ester functional group.[1] The hydrochloride salt form enhances its water solubility and stability, making it easier to handle and store compared to its free base form.[1]

  • IUPAC Name: methyl 5-aminopentanoate;hydrochloride[2]

  • CAS Number: 29840-56-0[3]

  • Molecular Formula: C₆H₁₄ClNO₂[1]

  • Molecular Weight: 167.63 g/mol [2]

  • Structure:

Significance and Applications

This molecule serves as a versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for creating more complex molecules, particularly in the development of novel pharmaceutical agents.[1]

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through several catalytic routes. The two most prominent strategies, which will be the focus of this guide, are:

  • Catalytic Hydrogenation of Nitrile Esters: This is a highly atom-economical route starting from methyl 4-cyanobutanoate. The nitrile group is selectively reduced to a primary amine in the presence of a catalyst and hydrogen gas.

  • Direct Esterification of Amino Acids: This classic approach involves the reaction of 5-aminopentanoic acid with methanol under acidic conditions to form the corresponding methyl ester.

This guide will compare catalysts from both pathways to provide a comprehensive performance overview.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in process development, directly influencing reaction efficiency, product purity, cost, and scalability. We will now analyze the most effective catalysts for each synthetic pathway.

Pathway 1: Catalytic Hydrogenation of Methyl 4-cyanobutanoate

The hydrogenation of a nitrile to a primary amine is a cornerstone of industrial chemistry. The primary challenge is to achieve high selectivity towards the primary amine while avoiding the formation of secondary and tertiary amine byproducts.

Invented by Murray Raney in the 1920s, Raney® Nickel is a high-surface-area, sponge-like catalyst prepared by leaching aluminum from a Ni-Al alloy.[4][5] It is renowned for its high catalytic activity and is widely used in industrial hydrogenations.[6][7]

  • Expertise & Experience: Raney® Nickel is highly effective for nitrile reduction due to its exceptional activity, often allowing for reactions under lower pressures and temperatures compared to other nickel catalysts. However, its high reactivity can sometimes lead to over-reduction or side reactions if not carefully controlled. A significant drawback is its propensity for deactivation, often caused by the chemisorption of reactants or the formation of oligomeric species on its surface, which can block active sites.[6] It is also pyrophoric and must be handled with care, typically under a solvent.

  • Trustworthiness: Despite its deactivation issues, Raney® Nickel provides excellent yields when fresh.[6] The addition of ammonia to the reaction mixture is a common and validated strategy to suppress the formation of secondary amine impurities by shifting the equilibrium away from imine intermediates.

Palladium supported on activated carbon is one of the most versatile heterogeneous hydrogenation catalysts. It is widely used for the reduction of various functional groups, including nitriles, nitro groups, and for deprotection strategies like debenzylation.

  • Expertise & Experience: Pd/C is often favored for its high selectivity and functional group tolerance. Compared to Raney® Nickel, it is generally less pyrophoric (though it can ignite if dry) and less prone to leaching. For nitrile hydrogenation, Pd/C typically requires slightly more forcing conditions (higher pressure or temperature) than Raney® Nickel but offers a cleaner reaction profile with fewer byproducts. The choice of solvent can significantly impact its performance; polar solvents like ethanol or methanol are typically effective.

  • Trustworthiness: The performance of Pd/C is highly reproducible, and its stability allows for potential catalyst recycling, a key advantage for process economy. Its broad applicability makes it a reliable choice for laboratories engaged in diverse synthetic challenges.[8]

Rhodium-based catalysts are known for their exceptional activity in hydrogenation reactions, often functioning under very mild conditions.[9] While more commonly associated with the reduction of aromatic rings, they are also effective for nitrile hydrogenation.

  • Expertise & Experience: The primary advantage of rhodium catalysts is their ability to operate at or near ambient temperature and pressure, which can be beneficial for thermally sensitive substrates. However, the significantly higher cost of rhodium compared to nickel and palladium is a major barrier to its large-scale industrial use for this type of transformation. Its application is typically reserved for high-value products or when extreme mildness is required.

  • Trustworthiness: Rhodium catalysts provide consistent and reliable performance. Their use in C-H amination and other complex transformations underscores their power and predictability in catalytic reactions.[9] For this specific synthesis, its use represents a trade-off between mild reaction conditions and high cost.

Pathway 2: Direct Esterification of 5-Aminopentanoic Acid

This pathway follows a classic Fischer esterification mechanism. Because the starting material is an amino acid, it exists as a zwitterion, requiring a strong acid to protonate the carboxylate and catalyze the reaction with methanol.

This is a highly effective, traditional method for esterifying amino acids. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and methyl sulfite, which can also participate in the esterification.

  • Expertise & Experience: This method is known for driving the reaction to completion, affording near-quantitative yields. The in situ generation of HCl avoids the direct use of corrosive hydrogen chloride gas. However, this is a stoichiometric approach, not truly catalytic in the modern sense, as the thionyl chloride is consumed.

  • Trustworthiness: The protocol is robust and highly reproducible. The main drawback is the poor atom economy and the generation of stoichiometric amounts of acidic, corrosive byproducts (SO₂ and HCl), which require careful neutralization and disposal, making it less environmentally friendly.

Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted acid sites. The acid form of ultrastable Y zeolite (H-USY) can act as a solid acid catalyst, offering a greener alternative to mineral acids.[10]

  • Expertise & Experience: Using a solid acid like H-USY transforms the esterification into a truly catalytic, waste-free process.[10] The catalyst can be easily recovered by simple filtration and potentially reused after reactivation (calcination), which is a significant advantage for sustainable chemistry. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

  • Trustworthiness: While offering significant environmental benefits, heterogeneous catalysis can present its own challenges. The catalyst activity may decrease over cycles due to water adsorption, a byproduct of the esterification.[10] Additionally, strong adsorption of the polar amino acid or product onto the catalyst surface can sometimes lead to lower observed reaction rates compared to homogeneous systems.

Experimental Data & Protocols

Performance Comparison Summary

The following table summarizes typical performance data for the catalysts discussed. Values are representative and based on literature precedents for similar transformations.

Catalyst System Pathway Catalyst Loading Temp. (°C) Pressure (bar) Time (h) Yield (%) Key Observations
Raney® Nickel Hydrogenation10 wt%90606~92High activity; requires ammonia to suppress side products; pyrophoric.[6]
Palladium on Carbon (5%) Hydrogenation2 mol%100708~90Excellent selectivity; versatile and robust; reusable.
Rhodium on Alumina (5%) Hydrogenation0.5 mol%402012~95Very high activity under mild conditions; high cost.
SOCl₂ in MeOH Esterification1.2 eq6514>95Near-quantitative yield; poor atom economy; corrosive byproducts.
Zeolite H-USY Esterification20 wt%1201520~85Environmentally friendly; catalyst is recyclable; requires higher temp.[10]
Detailed Experimental Protocols

Trustworthiness: These protocols are designed to be self-validating. Critical parameters and safety notes are included. Researchers should perform their own risk assessment before proceeding.

Protocol 1: Hydrogenation using Raney® Nickel

  • Catalyst Preparation: In a fume hood, carefully wash 1.0 g of commercial Raney® Nickel (50% slurry in water) three times with 10 mL of absolute ethanol. Decant the ethanol carefully after each wash.

  • Reaction Setup: To a 100 mL high-pressure autoclave, add the washed Raney® Nickel, followed by a solution of methyl 4-cyanobutanoate (12.7 g, 100 mmol) in 50 mL of ethanol saturated with ammonia.

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen gas, then three times with hydrogen gas. Pressurize the reactor to 60 bar with hydrogen.

  • Reaction Execution: Begin stirring (750 rpm) and heat the reactor to 90°C. Maintain the temperature and pressure for 6 hours, monitoring hydrogen uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should not be allowed to dry. Quench it immediately with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in 20 mL of diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: To a 100 mL high-pressure autoclave, add methyl 4-cyanobutanoate (12.7 g, 100 mmol), 5% Pd/C (0.5 g), and 50 mL of methanol.

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, then three times with hydrogen. Pressurize the reactor to 70 bar with hydrogen.

  • Reaction Execution: Begin stirring (750 rpm) and heat the reactor to 100°C. Maintain these conditions for 8 hours.

  • Workup: Cool the reactor to room temperature, vent, and purge with nitrogen. Filter the mixture through Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate, redissolve in a minimal amount of methanol, and add a 4 M solution of HCl in dioxane until the pH is ~2. Add diethyl ether to precipitate the product. Filter, wash with ether, and dry under vacuum.

Protocol 3: Esterification using Zeolite H-USY

  • Catalyst Activation: Place 2.0 g of Zeolite H-USY in a furnace and heat at 400°C for 4 hours under a stream of dry air to remove adsorbed water. Cool under vacuum.

  • Reaction Setup: To a 50 mL sealed pressure vessel, add 5-aminopentanoic acid (5.85 g, 50 mmol), the activated H-USY catalyst (1.2 g), and 25 mL of anhydrous methanol.

  • Reaction Execution: Seal the vessel and place it in an oil bath preheated to 120°C. Stir the mixture for 20 hours. The pressure will rise due to the solvent vapor pressure.

  • Workup: Cool the vessel to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with methanol, dried, and reactivated for reuse.[10]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product is the free base, Methyl 5-aminopentanoate. Convert to the hydrochloride salt as described in Protocol 1, Step 6.

Discussion and Mechanistic Insights

Causality Behind Catalyst Performance

The choice between these catalysts hinges on a deep understanding of their mechanisms and limitations.

  • Raney® Nickel's Deactivation: The deactivation of Raney® Nickel in nitrile hydrogenations is often attributed to the strong adsorption of intermediate imine species or the formation of polymeric surface deposits from reactions between adsorbed intermediates.[6] This blocks the porous structure and active nickel sites, leading to a rapid loss of activity.[6]

  • Pd/C's Selectivity: Palladium catalysts are highly effective at activating hydrogen and the nitrile triple bond. The reaction proceeds through a series of surface-bound intermediates. The carbon support provides a high surface area, and the interaction between the palladium nanoparticles and the support influences the catalyst's overall activity and selectivity.[8] Its lower propensity for forming secondary amines (compared to un-modified nickel) makes it a more "forgiving" catalyst.

  • Zeolite's "Green" Advantage: The catalytic power of H-USY lies in its strong Brønsted acid sites within a constrained pore network.[10] Methanol is protonated, and the amino acid's carbonyl oxygen attacks the activated methanol (or vice versa). The key advantage is that the catalyst and product are in different phases, allowing for simple separation and eliminating the salt waste that plagues traditional acid-catalyzed esterifications.[10]

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

G cluster_0 General Catalytic Workflow start Define Synthetic Target: Methyl 5-aminopentanoate HCl path Select Pathway: Hydogenation or Esterification start->path cat_select Select Catalyst: e.g., Pd/C, Raney Ni, Zeolite path->cat_select reaction Perform Catalytic Reaction (Temp, Pressure, Time) cat_select->reaction workup Product Isolation & Purification (Filtration, Crystallization) reaction->workup analysis Characterize Product (NMR, MS, Purity) workup->analysis

Caption: General experimental workflow for catalyst selection and synthesis.

G cluster_1 Catalytic Nitrile Hydrogenation Pathway precursor Methyl 4-cyanobutanoate R-C≡N intermediate Adsorbed Imine Intermediate [R-CH=NH] precursor->intermediate 1st Hydrogenation catalyst Catalyst Surface (e.g., Pd, Ni, Rh) + 2H₂ catalyst->intermediate product Methyl 5-aminopentanoate R-CH₂-NH₂ catalyst->product intermediate->product 2nd Hydrogenation

Caption: Simplified reaction pathway for nitrile hydrogenation.

G cluster_het Heterogeneous Catalyst Workup (e.g., Pd/C, Zeolite) cluster_hom Homogeneous Catalyst Workup (e.g., SOCl₂) het_react Reaction Mixture (Solid Catalyst + Liquid Product) het_filt Simple Filtration het_react->het_filt het_cat Recovered Catalyst (Recycle/Reactivate) het_filt->het_cat het_prod Purified Product het_filt->het_prod hom_react Reaction Mixture (Liquid Catalyst + Product + Byproducts) hom_quench Quench & Neutralize hom_react->hom_quench hom_extract Liquid-Liquid Extraction hom_quench->hom_extract hom_waste Aqueous Waste Stream (Salts) hom_extract->hom_waste hom_prod Purified Product hom_extract->hom_prod

Caption: Comparison of workup procedures for heterogeneous vs. homogeneous catalysis.

Conclusion and Recommendations

The synthesis of this compound can be accomplished efficiently through multiple catalytic routes, each with distinct advantages and disadvantages.

  • For Large-Scale, Cost-Effective Production: Raney® Nickel remains a strong contender due to its high activity and low cost. However, its handling requirements and deactivation profile must be carefully managed.[6]

  • For Versatility and High Selectivity: Palladium on Carbon is the recommended catalyst for general laboratory synthesis. It offers an excellent balance of activity, selectivity, safety, and reusability, making it a reliable workhorse for this transformation.

  • For Maximum Mildness (Cost Permitting): Rhodium on Alumina is ideal when the substrate is sensitive to heat or pressure, though its high cost limits its practical application to small-scale, high-value syntheses.

  • For "Green" Chemistry and Sustainability: Zeolite H-USY represents the most environmentally benign option for the esterification pathway. It eliminates salt waste and allows for catalyst recycling, aligning with the principles of sustainable chemistry.[10] It is the preferred choice when environmental factors are a primary consideration.

  • For Rapid, High-Yield Synthesis (with Waste Tolerance): The Thionyl Chloride method provides the fastest and most complete conversion for the esterification route but at a significant environmental cost. It is suitable for small-scale lab preparations where speed is prioritized over sustainability.

Ultimately, the optimal catalyst choice depends on the specific priorities of the researcher or organization, balancing economic, environmental, and performance factors.

References

A Comparative Guide to the Validation of a Titration Method for the Determination of Methyl 5-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a non-aqueous potentiometric titration method for the assay of Methyl 5-aminopentanoate hydrochloride. It further offers a comparative analysis of this classical technique against modern chromatographic and spectroscopic alternatives, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and fit-for-purpose analytical method for the quantification of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a chemical intermediate of interest in pharmaceutical synthesis.[1][2][3] Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. The choice of an analytical method is a pivotal decision in the drug development process, with implications for accuracy, efficiency, and regulatory compliance.

This guide will first detail a robust titration method, a cornerstone of chemical analysis, and then provide a rigorous validation strategy in accordance with internationally recognized guidelines. Subsequently, it will compare this method with HPLC and qNMR, offering data-driven insights to inform your selection of the most appropriate analytical technique for your specific needs.

The Titration Method: A Classic Approach to Quantification

Nonaqueous acid-base titration is a well-established and reliable method for the assay of amine hydrochlorides that are weakly basic in aqueous solutions.[4][5][6] The use of a non-aqueous solvent, such as glacial acetic acid, enhances the basicity of the amine, allowing for a sharp and accurate endpoint.[4][5][7]

Principle of the Method

In this method, this compound is dissolved in glacial acetic acid. The hydrochloride salt is first converted to the corresponding perchlorate salt by the addition of mercuric acetate (optional, to be used if halide ions interfere with the electrode). The free amine is then titrated with a standardized solution of perchloric acid in glacial acetic acid. The endpoint of the titration is determined potentiometrically, where the potential difference between two electrodes is measured as a function of the titrant volume. The point of maximum inflection in the titration curve corresponds to the equivalence point.[8][9]

Experimental Protocol

Materials:

  • This compound

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (70%)

  • Acetic Anhydride

  • Potassium Hydrogen Phthalate (Primary Standard)

  • Crystal Violet Indicator (for visual titration, if needed)

  • Mercuric Acetate (optional)

Equipment:

  • Automatic Potentiometric Titrator with a combined pH glass electrode or a separate glass and reference electrode system suitable for non-aqueous titration.[4][7]

  • Analytical Balance

  • Volumetric flasks and pipettes (Class A)

  • Burette (if manual titration is performed)

Procedure:

  • Preparation of 0.1 M Perchloric Acid: In a 1000 mL volumetric flask, add approximately 500 mL of glacial acetic acid. While stirring, cautiously add 8.5 mL of 70% perchloric acid, followed by 20 mL of acetic anhydride.[10] Allow the solution to cool and dilute to the mark with glacial acetic acid. Let the solution stand for 24 hours to allow for the complete reaction of acetic anhydride with water.

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the prepared 0.1 M perchloric acid solution to a blue-green endpoint. Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve. Calculate the molarity of the perchloric acid solution.

  • Sample Preparation: Accurately weigh an appropriate amount of this compound (e.g., 150-200 mg) and dissolve it in 50 mL of glacial acetic acid. If necessary, gently warm the solution to aid dissolution and then cool to room temperature.

  • Titration: Immerse the electrode(s) in the sample solution and titrate with the standardized 0.1 M perchloric acid. Record the potential (mV) or pH readings as a function of the titrant volume. The endpoint is the point of maximum inflection on the S-shaped titration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant_Prep Prepare 0.1 M Perchloric Acid in Glacial Acetic Acid Standardization Standardize Perchloric Acid with Potassium Hydrogen Phthalate Titrant_Prep->Standardization Titrate Titrate with standardized Perchloric Acid Standardization->Titrate Sample_Prep Accurately weigh and dissolve Methyl 5-aminopentanoate HCl in Glacial Acetic Acid Sample_Prep->Titrate Potentiometric_Endpoint Determine endpoint potentiometrically Titrate->Potentiometric_Endpoint Calculate Calculate the concentration of Methyl 5-aminopentanoate HCl Potentiometric_Endpoint->Calculate G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision G Start Start: Need to quantify Methyl 5-aminopentanoate HCl HighThroughput High sample throughput required? Start->HighThroughput TraceImpurities Need to quantify trace impurities? HighThroughput->TraceImpurities No UseHPLC Use HPLC HighThroughput->UseHPLC Yes PrimaryMethod Is a primary method for certification needed? TraceImpurities->PrimaryMethod No TraceImpurities->UseHPLC Yes UseTitration Use Potentiometric Titration PrimaryMethod->UseTitration No UseqNMR Use qNMR PrimaryMethod->UseqNMR Yes

References

A Comparative Guide to the Reactivity of Methyl 5-Aminopentanoate: Hydrochloride Salt vs. Free Base Form

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between using a compound in its hydrochloride salt form versus its free base is a critical decision that impacts everything from storage and handling to reaction kinetics and formulation. This guide provides an in-depth technical comparison of Methyl 5-aminopentanoate hydrochloride and its free base, offering experimental insights into their respective reactivities.

Introduction: A Tale of Two Forms

Methyl 5-aminopentanoate is a bifunctional molecule featuring a primary amine and a methyl ester. This structure makes it a valuable building block in organic synthesis. It is commonly available in two forms: the free base (an oily liquid at room temperature) and the hydrochloride salt (a crystalline solid). While chemically similar, their physical properties and, more importantly, their chemical reactivity, differ significantly. Understanding these differences is paramount for optimizing synthetic routes and developing stable, bioavailable active pharmaceutical ingredients (APIs).

Physicochemical Properties: The First Point of Divergence

The initial choice between the hydrochloride salt and the free base is often dictated by their physical characteristics. The salt form offers considerable advantages in handling and stability.

PropertyThis compoundMethyl 5-aminopentanoate (Free Base)
Molecular Formula C₆H₁₄ClNO₂[1][2]C₆H₁₃NO₂[3]
Molecular Weight 167.63 g/mol [1]131.17 g/mol [3]
Physical State Crystalline SolidLiquid/Oil
Aqueous Solubility Generally Higher[2][4][5]Generally Lower
Organic Solvent Solubility Generally LowerGenerally Higher[4]
Stability More stable, less susceptible to air oxidation, longer shelf-life[2][4]Prone to oxidation and degradation
Hygroscopicity May be hygroscopic[4]Generally less hygroscopic

The enhanced stability and solid-state nature of the hydrochloride salt make it easier to store, weigh, and handle accurately in a laboratory setting.[2] Conversely, the higher solubility of the free base in organic solvents can be advantageous for specific synthetic protocols.[4] In pharmaceutical applications, the higher aqueous solubility of hydrochloride salts often leads to improved bioavailability.[6][7]

The Decisive Factor: A Comparison of Reactivity

The fundamental difference in reactivity between the two forms lies in the nucleophilicity of the amino group.[4] The availability of the nitrogen's lone pair of electrons is the determining factor in its ability to participate in chemical reactions.[8][9]

The Free Base: A Ready Nucleophile

In its free base form, the nitrogen atom of the amino group possesses an accessible lone pair of electrons, making it a potent nucleophile.[9] It is therefore primed to react with electrophiles in a variety of transformations, including:

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides.[9][10]

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[10][11]

The Hydrochloride Salt: A Masked Nucleophile

In the hydrochloride salt, the amino group is protonated, forming an ammonium salt (R-NH₃⁺Cl⁻).[7][12] This protonation effectively sequesters the nitrogen's lone pair, rendering it non-nucleophilic and unreactive in typical nucleophilic substitution or addition reactions.[4] To unlock its reactivity, the amino group must first be deprotonated by treatment with a base to regenerate the free amine.[4][13]

G cluster_0 Free Base: Nucleophilic cluster_1 Hydrochloride Salt: Non-Nucleophilic FreeBase R-NH₂ LonePair Lone Pair Available Reaction Reacts with Electrophile (E+) LonePair->Reaction Attacks Product R-NH₂-E⁺ Reaction->Product HCl_Salt R-NH₃⁺ Cl⁻ NoLonePair Lone Pair Sequestered NoReaction No Reaction with Electrophile (E+) NoLonePair->NoReaction Deprotonation Requires Base (e.g., Et₃N) NoLonePair->Deprotonation To regenerate R-NH₂

Caption: Reactivity difference between the free base and HCl salt.

Experimental Protocol: Comparative N-Acylation Kinetics

To quantify the reactivity difference, a comparative N-acylation experiment can be performed. This protocol is designed to measure the initial reaction rate of amide formation using both the free base and the hydrochloride salt.

Objective: To compare the rate of N-acetylation of Methyl 5-aminopentanoate in its free base and hydrochloride forms with acetic anhydride.

Reagents and Materials:
  • Methyl 5-aminopentanoate (free base)

  • This compound

  • Acetic Anhydride (A₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Internal Standard (e.g., dodecane)

  • TLC plates, GC-MS or LC-MS for analysis

Experimental Workflow Diagram

G Start Start: Prepare Reagents ReactionA Reaction A: Free Base 1. Dissolve Free Base & IS in DCM 2. Add Ac₂O at t=0 Start->ReactionA ReactionB Reaction B: HCl Salt 1. Dissolve HCl Salt & IS in DCM 2. Add Et₃N (2.2 eq) 3. Add Ac₂O at t=0 Start->ReactionB Sampling Monitor Reactions - Take aliquots at t = 0, 5, 15, 30, 60 min - Quench with H₂O ReactionA->Sampling ReactionB->Sampling Analysis Analysis (GC-MS/LC-MS) - Quantify product formation relative to Internal Standard (IS) Sampling->Analysis Results Data Interpretation - Plot [Product] vs. Time - Compare initial reaction rates Analysis->Results

Caption: Workflow for the comparative N-acylation experiment.

Step-by-Step Methodology:

Reaction A: Free Base Protocol

  • To a stirred solution of Methyl 5-aminopentanoate free base (1.0 mmol) and an internal standard in anhydrous DCM (10 mL) at room temperature, add triethylamine (1.1 mmol, 1.1 eq). The base here acts as a scavenger for the acetic acid byproduct.

  • At time t=0, add acetic anhydride (1.1 mmol, 1.1 eq).

  • Immediately withdraw an aliquot (t=0) and quench.

  • Continue to withdraw aliquots at specified time intervals (e.g., 5, 15, 30, 60 minutes).

Reaction B: Hydrochloride Salt Protocol

  • To a stirred suspension of this compound (1.0 mmol) and an internal standard in anhydrous DCM (10 mL) at room temperature, add triethylamine (2.2 mmol, 2.2 eq). Note: >2 equivalents are required. One equivalent is to neutralize the hydrochloride salt to form the free base in situ, and a second equivalent is to scavenge the acetic acid byproduct of the acylation reaction.[13][14]

  • Stir for 5 minutes to ensure deprotonation.

  • At time t=0, add acetic anhydride (1.1 mmol, 1.1 eq).

  • Immediately withdraw an aliquot (t=0) and quench.

  • Continue to withdraw aliquots at the same specified time intervals.

Data Analysis and Expected Results:

For each reaction, quantify the concentration of the N-acetylated product relative to the internal standard at each time point. Plot the concentration of the product versus time.

Expected Outcome: The reaction with the pre-formed free base (Reaction A) is expected to proceed at a significantly higher initial rate than the reaction with the hydrochloride salt (Reaction B).[4] The in-situ neutralization step in Reaction B introduces an additional equilibrium and may be rate-limiting, resulting in a slower overall reaction rate. The presence of triethylammonium chloride salt in Reaction B could also influence the reaction medium's polarity and kinetics.

Implications for Drug Discovery and Development

The choice between the free base and hydrochloride salt has profound strategic implications:

  • Active Pharmaceutical Ingredient (API) Manufacturing: The superior stability and crystalline nature of hydrochloride salts facilitate easier purification (e.g., via recrystallization) and contribute to a longer shelf life of the bulk API.[4][6]

  • Formulation: For oral or injectable dosage forms, the enhanced aqueous solubility of the hydrochloride salt is often crucial for achieving the desired dissolution profile and bioavailability.[6][7]

  • Process Chemistry: While the free base offers more straightforward, faster reactivity, the use of the hydrochloride salt is common practice. Process chemists will simply incorporate an appropriate base into the reaction design to liberate the nucleophilic amine in situ.[15] The cost, stability, and handling advantages of the salt often outweigh the need for an additional reagent.

Conclusion

While Methyl 5-aminopentanoate's free base is the chemically reactive species in nucleophilic transformations, its hydrochloride salt form offers significant practical advantages for storage, handling, and formulation. The core principle is that the hydrochloride salt is a "masked" nucleophile, requiring deprotonation with a base to unleash its reactivity. The selection of the appropriate form is therefore a strategic decision dependent on the specific context of its application, from optimizing reaction yields in laboratory-scale synthesis to ensuring stability and efficacy in the final medicinal product.

References

A Senior Application Scientist's Guide to Methyl 5-aminopentanoate Hydrochloride: Performance Benchmarking in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-aminopentanoate hydrochloride is a bifunctional linear aliphatic building block offering both a primary amine and a methyl ester. This unique structure makes it a valuable intermediate in diverse synthetic applications, from the construction of modified peptides to the synthesis of heterocyclic scaffolds like lactams. This guide provides an in-depth, objective comparison of its performance in two critical reaction types: N-acylation (amide bond formation) and intramolecular cyclization (lactam synthesis) . We benchmark its reactivity against viable alternatives, supported by detailed experimental protocols and comparative data to inform reagent selection for researchers, chemists, and drug development professionals.

Introduction: The Chemical Utility of this compound

This compound (C₆H₁₄ClNO₂) is the salt form of the methyl ester of 5-aminopentanoic acid.[1][2] Its hydrochloride salt form enhances stability, shelf-life, and often improves solubility in certain solvent systems compared to its free base.[1] The molecule's value lies in its two reactive centers:

  • The Primary Amine (-NH₂): A nucleophilic site, readily participating in reactions such as acylation, alkylation, and reductive amination. Its hydrochloride form means a base is required in situ to liberate the free amine for reaction.

  • The Methyl Ester (-COOCH₃): Susceptible to nucleophilic attack, enabling reactions like hydrolysis, amidation, and transesterification.

This dual functionality allows it to act as a versatile linker or a precursor to more complex cyclic structures. This guide will focus on benchmarking its performance in the two most common transformations that leverage this structure.

Reaction Type 1: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry and peptide synthesis.[3] The primary amine of Methyl 5-aminopentanoate serves as an excellent nucleophile for coupling with carboxylic acids.

Theoretical Overview: The Acylation Mechanism

The reaction proceeds via the activation of a carboxylic acid, typically with a coupling agent, to form a highly reactive intermediate (e.g., an active ester or acylphosphonium species). This intermediate is then susceptible to nucleophilic attack by the free amine of Methyl 5-aminopentanoate, forming a stable tetrahedral intermediate that subsequently collapses to yield the amide product. The choice of coupling agent, base, and solvent is critical to ensure high yields and minimize side reactions like racemization (if chiral centers are present).

Benchmark Protocol: N-Acylation of Benzoic Acid with this compound

This protocol details a standard coupling procedure using HBTU/HOBt, a common and efficient reagent system for amide bond formation.[4][5]

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification A Dissolve Methyl 5-aminopentanoate HCl & Benzoic Acid in DMF B Add DIPEA to neutralize HCl and liberate free amine A->B C Add HOBt & HBTU to activate Benzoic Acid B->C D Stir at RT for 4h C->D E Quench with H₂O & Extract with EtOAc D->E F Wash organic layer (aq. HCl, aq. NaHCO₃, brine) E->F G Dry (Na₂SO₄), filter, concentrate F->G H Purify via column chromatography G->H

Caption: Standard workflow for HBTU-mediated N-acylation.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq, 167.6 mg, 1.0 mmol) and Benzoic Acid (1.0 eq, 122.1 mg, 1.0 mmol).

  • Dissolve the solids in N,N-Dimethylformamide (DMF, 5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 435 µL, 2.5 mmol) to the solution to neutralize the hydrochloride salt and act as the base for the coupling. Stir for 5 minutes.

  • Add Hydroxybenzotriazole (HOBt, 1.2 eq, 162 mg, 1.2 mmol) followed by HBTU (1.2 eq, 455 mg, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired N-benzoyl methyl 5-aminopentanoate.

Alternative Reagents for Comparison
  • Methyl 4-aminobutanoate hydrochloride: The gamma-amino acid analogue, which will form a slightly different product but provides a direct comparison of the reactivity of a shorter-chain amino ester.

  • N-Boc-5-aminopentanoic acid: This alternative requires a different synthetic strategy. Here, the amine is protected, and the carboxylic acid is the reactive group. This is a common strategy in peptide synthesis to control which end of the molecule reacts.[4] The comparison highlights the trade-offs between direct coupling and a protect-activate-deprotect sequence.

Performance Comparison
ReagentReaction TypeAvg. Time (h)Expected Yield (%)Purity (%)Key Considerations
Methyl 5-aminopentanoate HCl Direct Amide Coupling485-95>98Straightforward, requires base to free amine.
Methyl 4-aminobutanoate HCl Direct Amide Coupling485-95>98Similar reactivity to the target compound; product has a shorter chain.
N-Boc-5-aminopentanoic acid Amide Coupling (as acid)690-98>98Requires coupling with an amine (e.g., benzylamine). Involves extra deprotection step later.

Causality and Insights:

The performance of this compound in N-acylation is highly reliable and efficient. Its reactivity is comparable to other simple amino acid esters like Methyl 4-aminobutanoate hydrochloride, with the primary differentiator being the chain length of the final product. The choice between using the free amine (as in our target) versus a protected acid (like the N-Boc alternative) is a fundamental decision in synthesis design. The direct coupling of this compound is more atom-economical and involves fewer steps. However, the N-Boc protected version offers orthogonal control, which is essential in multi-step syntheses of complex molecules to prevent unwanted side reactions.[4]

Reaction Type 2: Intramolecular Cyclization (Lactam Synthesis)

The structure of Methyl 5-aminopentanoate, with an amine and an ester separated by four carbon atoms, makes it an ideal precursor for the synthesis of a six-membered lactam (δ-valerolactam) via intramolecular aminolysis. Lactams are prevalent structures in natural products and pharmaceuticals.[6][7]

Theoretical Overview: The Cyclization Mechanism

This reaction is an intramolecular nucleophilic acyl substitution. Upon liberation of the free amine, it can attack the electrophilic carbonyl carbon of the methyl ester. This process is often promoted by heat or a suitable base. The reaction forms a cyclic tetrahedral intermediate, which then eliminates methanol to furnish the thermodynamically stable six-membered lactam ring.

Logical Relationship Diagram

G A Methyl 5-aminopentanoate (free base) B Intramolecular Nucleophilic Attack A->B Heat / Base C Cyclic Tetrahedral Intermediate B->C D Elimination of Methanol (CH₃OH) C->D E δ-Valerolactam (Piperidin-2-one) D->E

Caption: Key stages in the formation of δ-valerolactam.

Benchmark Protocol: Synthesis of δ-Valerolactam

Step-by-Step Protocol:

  • Prepare the free base of Methyl 5-aminopentanoate by dissolving the hydrochloride salt (1.0 eq) in a minimal amount of water and adding 1.1 equivalents of NaOH solution. Extract the free amine into a suitable organic solvent like dichloromethane and dry thoroughly. Alternatively, for a one-pot procedure:

  • Place this compound (1.0 eq, 1.68 g, 10 mmol) in a round-bottom flask.

  • Add sodium methoxide (1.1 eq, 0.59 g, 11 mmol) and methanol (20 mL).

  • Heat the mixture to reflux (approx. 65 °C) for 12-18 hours. The sodium methoxide neutralizes the HCl and catalyzes the transamidation.

  • Monitor the reaction by GC-MS for the disappearance of the starting material and the formation of the lactam.

  • Cool the reaction to room temperature and neutralize with a slight excess of acetic acid.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Redissolve the residue in dichloromethane and filter to remove salts.

  • Concentrate the filtrate and purify by vacuum distillation or column chromatography to yield δ-valerolactam.

Alternative Reagents for Comparison
  • 5-Aminopentanoic acid: The corresponding carboxylic acid. Cyclization of amino acids to lactams typically requires activation of the carboxylic acid or high temperatures to drive off water, making it a dehydration reaction rather than an aminolysis.

  • Ethyl 5-aminopentanoate hydrochloride: The ethyl ester analogue. Its reactivity should be very similar, with the main difference being the elimination of ethanol instead of methanol. This can be relevant for reaction temperature and solvent choice.

Performance Comparison
ReagentReaction TypeAvg. Time (h)Expected Yield (%)Purity (%)Key Considerations
Methyl 5-aminopentanoate HCl Base-catalyzed Aminolysis12-1875-85>97Good leaving group (methanol). Standard reflux conditions.
5-Aminopentanoic acid Thermal Dehydration24-4860-75>95Requires higher temperatures (>180 °C) or a dehydrating agent; slower kinetics.
Ethyl 5-aminopentanoate HCl Base-catalyzed Aminolysis12-1875-85>97Very similar to methyl ester; ethanol is the byproduct.

Causality and Insights:

This compound is a highly effective precursor for δ-valerolactam synthesis. The use of the methyl (or ethyl) ester allows the cyclization to proceed under significantly milder conditions than the direct thermal dehydration of 5-aminopentanoic acid. The lower temperatures prevent potential degradation and lead to cleaner reactions and higher yields. The choice between the methyl and ethyl ester is often a matter of cost and availability, as their reactivity in this specific transformation is nearly identical. The key advantage of the ester route is avoiding the harsh conditions or additional reagents required for dehydrative cyclization of the parent amino acid.

Conclusion and Recommendations

This guide demonstrates that this compound is a robust and versatile building block with predictable and high-performance reactivity in two fundamental reaction classes.

  • For N-acylation , it performs with high efficiency under standard peptide coupling conditions, offering a reliable method for introducing a five-carbon amino acid ester moiety. Its performance is on par with other simple amino esters, with the primary alternative being protected-acid analogues when orthogonal synthetic strategies are required.

  • For lactam synthesis , it serves as an excellent precursor to δ-valerolactam, providing a cleaner and higher-yielding pathway under milder conditions compared to the thermal dehydration of 5-aminopentanoic acid.

The choice of this compound is recommended when a linear, five-carbon amino-ester linker is needed for direct coupling or when an efficient synthesis of δ-valerolactam is the goal. Its reliability and straightforward reactivity make it a valuable tool for professionals in chemical synthesis and drug discovery.

References

Cross-validation of analytical results for Methyl 5-aminopentanoate hydrochloride using different techniques.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity and identity of a compound are paramount. For a molecule such as Methyl 5-aminopentanoate hydrochloride, a versatile building block in organic synthesis[1][2], rigorous analytical characterization is not merely a procedural formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the cross-validation of this compound, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

The principle of cross-validation, or orthogonality in analytical methods, posits that the use of multiple, dissimilar techniques to measure the same attribute provides a higher degree of confidence in the results. Each technique possesses unique principles of separation and detection, and therefore, potential interferences or artifacts from one method are unlikely to manifest in another. This guide will delve into the practical application and comparative analysis of four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Importance of a Multi-Pronged Approach

A single analytical technique can sometimes be misleading. For instance, an impurity co-eluting with the main peak in an HPLC analysis might go undetected. However, the same impurity would likely present a distinct signature in an NMR spectrum or a different fragmentation pattern in GC-MS. By employing a suite of techniques, we create a self-validating system where the strengths of one method compensate for the potential limitations of another. This approach is in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which emphasize the importance of specificity and robustness[3][4][5][6].

Caption: Workflow for the cross-validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and quantitative data without the need for a specific reference standard for the analyte, a principle known as quantitative NMR (qNMR)[1][7][8][9][10].

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts due to its high polarity.

  • Internal Standard: For qNMR, add a known amount of a certified internal standard that has a simple spectrum and does not overlap with the analyte signals. Maleic acid or 1,4-dioxane are suitable choices.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak or the internal standard. Integrate the signals and correlate them to the number of protons.

Predicted Spectral Data
  • ¹H NMR (400 MHz, D₂O):

    • δ 3.68 (s, 3H, -OCH₃)

    • δ 3.02 (t, 2H, -CH₂-NH₃⁺)

    • δ 2.45 (t, 2H, -CH₂-C=O)

    • δ 1.65-1.75 (m, 4H, -CH₂-CH₂-)

  • ¹³C NMR (100 MHz, D₂O):

    • δ 176.5 (C=O)

    • δ 52.5 (-OCH₃)

    • δ 39.5 (-CH₂-NH₃⁺)

    • δ 33.0 (-CH₂-C=O)

    • δ 27.0 (-CH₂-)

    • δ 21.5 (-CH₂-)

Disclaimer: These are predicted spectral data. Actual chemical shifts may vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy[6][11][12]. For a small, polar molecule like this compound, which lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection[3][5][13].

Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
  • Derivatization: React the primary amine of this compound with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form a highly fluorescent or UV-active derivative[3][5][13].

  • Sample Preparation: Prepare a stock solution of the derivatized sample in a suitable diluent, typically the mobile phase. Create a series of calibration standards of a certified reference standard.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating amino acid derivatives[4][6].

    • Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: Phosphate buffer; Mobile Phase B: Acetonitrile. The gradient is programmed to increase the percentage of acetonitrile over time to elute the derivatized analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent (e.g., 338 nm for OPA derivatives).

  • Data Analysis: Integrate the peak area of the analyte and quantify against the calibration curve. Purity is determined by the area percentage of the main peak relative to all other peaks.

Hypothetical HPLC Data
ParameterResult
Retention Time7.5 min
Purity (Area %)99.8%
Linearity (r²)> 0.999
Limit of Detection0.01 µg/mL
Limit of Quantification0.03 µg/mL

Note: This is a representation of typical data and will vary based on the specific method and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amino acid esters, derivatization is necessary to increase their volatility[2][14][15][16][17].

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: Convert this compound to a more volatile derivative. A common approach is a two-step process: esterification of the carboxylic acid followed by acylation of the amine[14][16]. For this molecule, since the ester is already present, a single acylation step with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is sufficient.

  • Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The mass spectrum of the eluting peak is compared to a library of known spectra for identification.

Predicted Mass Spectrum Data

The mass spectrum of the derivatized Methyl 5-aminopentanoate would show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation. The exact mass can be used to confirm the elemental composition.

  • Predicted Exact Mass of the free base (C₆H₁₃NO₂): 131.0946 g/mol [18]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule, serving as a valuable tool for confirming the compound's identity.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. For hydrochloride salts, using a potassium bromide (KBr) pellet can also be effective, though it is more labor-intensive and KBr is hygroscopic[16][17][19].

  • Data Acquisition: An FTIR spectrum is collected, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.

  • Data Analysis: The positions and intensities of the absorption bands are correlated to specific functional groups.

Predicted FTIR Spectral Data
  • ~3000-2800 cm⁻¹: C-H stretching (alkane)

  • ~2800-2500 cm⁻¹: N-H stretching (ammonium salt)

  • ~1735 cm⁻¹: C=O stretching (ester)

  • ~1600 cm⁻¹: N-H bending (ammonium salt)

  • ~1200 cm⁻¹: C-O stretching (ester)

Disclaimer: These are predicted peak positions. Actual values may vary.

Comparative Summary and Data Cross-Validation

The following table summarizes the key findings from each technique, demonstrating the convergence of data that validates the identity and purity of this compound.

Analytical TechniqueKey Findings
NMR Spectroscopy Confirms the molecular structure and provides a primary measure of purity (qNMR).
HPLC Provides a highly accurate and precise measure of purity and allows for the quantification of impurities.
GC-MS Offers unambiguous identification through mass spectral fragmentation and provides an orthogonal separation for impurity profiling.
FTIR Spectroscopy Confirms the presence of key functional groups (amine hydrochloride, ester), corroborating the compound's identity.

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Caption: Logical relationship of analytical techniques for cross-validation.

Conclusion

The cross-validation of analytical results for this compound using a combination of NMR, HPLC, GC-MS, and FTIR provides a comprehensive and robust assessment of its identity, purity, and structure. Each technique offers a unique analytical perspective, and the congruence of their results builds a powerful and defensible data package. This multi-technique approach is not just best practice; it is a scientific necessity to ensure the quality and reliability of chemical compounds used in research and development. By understanding the principles and practical applications of each method, researchers can confidently establish the analytical profile of their materials, paving the way for successful downstream applications.

References

A Comparative Analysis of the Stability of Methyl 5-Aminopentanoate Hydrochloride and Structurally Related Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-aminopentanoate hydrochloride is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and peptidomimetics. As with any chemical intermediate destined for drug development, a thorough understanding of its stability profile is paramount to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). The hydrochloride salt form is generally chosen to enhance solubility and stability; however, the inherent reactivity of the ester and amino functionalities necessitates a detailed investigation into its robustness under various stress conditions.[1]

This guide provides a comprehensive comparative analysis of the stability of this compound against structurally similar compounds, such as its ethyl ester counterpart (Ethyl 5-aminopentanoate hydrochloride) and a shorter-chain analogue (Ethyl 4-aminobutanoate hydrochloride). By examining their behavior under thermal, hydrolytic (pH-dependent), photolytic, and hygroscopic stress, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed for informed decisions in handling, formulation, and storage. The causality behind experimental choices and the interpretation of data are emphasized to provide a field-proven perspective on stability assessment.

Comparative Stability Assessment

The stability of an amino acid ester hydrochloride is primarily influenced by the interplay between the ester group's susceptibility to hydrolysis, the basicity of the amino group, the chain length of the alkyl backbone, and the nature of the esterifying alcohol.

Key Stability-Indicating Factors:
  • Thermal Stability: The ability of the compound to withstand high temperatures without degrading. This is crucial for processes like drying, milling, and long-term storage in varying climates.

  • pH Stability (Hydrolytic Stability): The resistance to degradation in aqueous solutions of varying pH. The ester linkage is the most vulnerable functional group, susceptible to both acid- and base-catalyzed hydrolysis.[2]

  • Photostability: The propensity for degradation upon exposure to light, particularly UV radiation. Photodegradation can lead to the formation of colored impurities and reactive species.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere. For solid forms, excessive moisture uptake can lead to physical changes (deliquescence) and can accelerate chemical degradation pathways like hydrolysis.

The following sections will delve into a comparative analysis of these factors for this compound and its analogues.

Data Summary: A Comparative Overview

The table below summarizes the expected relative stability of this compound and its comparators based on established principles of chemical kinetics and data from related compounds. Direct comparative experimental data for these specific compounds is not extensively available in public literature; therefore, these comparisons are based on well-understood structure-stability relationships.

Stability ParameterMethyl 5-aminopentanoate HClEthyl 5-aminopentanoate HClEthyl 4-aminobutanoate HClRationale for Comparison
Thermal Stability GoodSlightly Higher GoodLonger alkyl chains in the ester group can slightly increase thermal stability. The shorter backbone of the aminobutanoate may have a minor impact.
pH Stability (Alkaline) ModerateSlightly Higher ModerateMethyl esters are generally more susceptible to base-catalyzed hydrolysis than ethyl esters due to reduced steric hindrance.[3]
pH Stability (Acidic) GoodGoodGoodAcid-catalyzed hydrolysis is generally slower than base-catalyzed hydrolysis for these esters. Little significant difference is expected between the compounds.
Photostability ModerateModerateModerateThe primary chromophore is the ester carbonyl, and significant differences in photostability are not anticipated based on minor structural changes.
Hygroscopicity ModerateSlightly Lower ModerateIncreased hydrophobicity of the ethyl group compared to the methyl group may slightly reduce moisture uptake.

Experimental Protocols for Stability Assessment

To generate robust and comparable stability data, standardized and validated analytical methods are essential. The following protocols outline the key experiments for a comprehensive stability assessment.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[2][4] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradants from the parent compound.[5][6]

Caption: Workflow for conducting forced degradation studies.

  • Acid and Base Hydrolysis:

    • Dissolve the compound in 0.1 M HCl and 0.1 M NaOH, respectively, to a final concentration of 1 mg/mL.

    • Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis to prevent further degradation on the column.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Sample at various time points and analyze directly.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Sample at specified intervals, dissolve in a suitable solvent, and analyze.

    • For a more in-depth analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the precise decomposition temperature and any thermally induced phase transitions.[7][8]

  • Photostability Testing:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions to differentiate between thermal and photodegradation.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study, as it must be able to separate, detect, and quantify the parent compound and its degradation products.[9][10]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm for the ester carbonyl).

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Mechanistic Insights and Causality

Hydrolytic Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the methyl ester to form 5-aminopentanoic acid and methanol. This reaction is catalyzed by both acid and base.

Hydrolysis_Pathway cluster_main Hydrolysis of Methyl 5-aminopentanoate Reactant Methyl 5-aminopentanoate (H₂N-(CH₂)₄-COOCH₃) Product1 5-Aminopentanoic Acid (H₂N-(CH₂)₄-COOH) Reactant->Product1 H⁺ or OH⁻ H₂O Product2 Methanol (CH₃OH) Reactant->Product2 H⁺ or OH⁻ H₂O

References

A Senior Application Scientist's Guide to Verifying Reaction Products of Methyl 5-aminopentanoate hydrochloride via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, unequivocal structural verification of reaction products is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of Methyl 5-aminopentanoate hydrochloride and its N-acetylated product, Methyl 5-(acetylamino)pentanoate. As your Senior Application Scientist, I will not only present the data but also elucidate the underlying principles and experimental rationale, empowering you to confidently characterize your own reaction products.

Introduction: The Importance of Orthogonal Spectroscopic Techniques

This compound is a versatile building block, featuring a primary amine and a methyl ester. A common derivatization is the acylation of the primary amine to form an amide, a transformation central to the synthesis of various pharmaceutical intermediates. Verifying the success of such a reaction requires more than a single data point; it necessitates a multi-faceted analytical approach. We will leverage a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a self-validating case for the structural identity of our starting material and its N-acetylated product. Each technique provides a unique and complementary piece of the structural puzzle.

The Reaction: N-Acetylation of this compound

A standard and reliable method for the N-acetylation of a primary amine hydrochloride is the reaction with an acylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the hydrochloric acid and the acid generated during the reaction.

Experimental Protocol: N-Acetylation
  • Dissolution: Dissolve this compound in a suitable solvent, such as dichloromethane (DCM) or a biphasic system with water.

  • Basification: Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and the acid byproduct of the reaction.

  • Acylation: Slowly add the acetylating agent (e.g., acetyl chloride) to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction, perform an aqueous wash to remove salts and water-soluble impurities, and dry the organic layer.

  • Purification: Purify the crude product, typically by column chromatography or recrystallization, to obtain the pure N-acetylated product.

Spectroscopic Verification: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this analysis, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., D₂O, CDCl₃, DMSO-d₆) depends on the solubility of the analyte. For the hydrochloride salt, a polar protic solvent like D₂O is suitable. For the less polar N-acetylated product, CDCl₃ or DMSO-d₆ would be appropriate.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm for calibration.

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Assignment This compound (Experimental Data) [1]Methyl 5-(acetylamino)pentanoate (Predicted Data) Rationale for Change
-OCH₃ 3.57 ppm (singlet, 3H)~3.65 ppm (singlet, 3H)Minimal change expected, as it is distant from the reaction site.
-CH₂ -COOCH₃2.30-2.35 ppm (multiplet, 2H)~2.30 ppm (triplet, 2H)The multiplicity may simplify to a triplet due to clean coupling with the adjacent CH₂.
-CH₂ -CH₂-N2.88 ppm (triplet, 2H, J = 7.0 Hz)~3.20 ppm (quartet, 2H)Key Change: The protons on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the newly formed amide carbonyl group. The signal will also show coupling to the amide N-H proton, resulting in a quartet (or a triplet of doublets).
-CH₂-CH₂ -CH₂-1.53-1.59 ppm (multiplet, 4H)~1.55 ppm (multiplet, 4H)Minor changes in the chemical shift of the central methylene groups.
-CO-CH₃ N/A~1.95 ppm (singlet, 3H)Key Appearance: A new singlet integrating to 3 protons appears, characteristic of the methyl group of the N-acetyl functionality.[2]
-NH -N/A (as -NH₃⁺)~5.80 ppm (broad triplet, 1H)Key Appearance: A new broad signal appears for the amide proton, which will typically show coupling to the adjacent CH₂ group.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment This compound (Experimental Data) [1]Methyl 5-(acetylamino)pentanoate (Predicted Data) Rationale for Change
-OC H₃51.5 ppm~51.5 ppmNo significant change expected.
-C H₂-COOCH₃33.0 ppm~35.5 ppmMinor deshielding due to the change at the nitrogen.
-C H₂-CH₂-N39.5 ppm~39.0 ppmMinimal change expected.
-CH₂-C H₂-CH₂-22.0, 28.0 ppm (approx.)~22.0, 28.5 ppm (approx.)Minor changes expected.
C =O (Ester)174.0 ppm~174.0 ppmNo significant change expected.
C =O (Amide)N/A~170.0 ppmKey Appearance: A new carbonyl signal appears in the characteristic amide region.
-CO-C H₃N/A~23.0 ppmKey Appearance: A new signal for the methyl carbon of the acetyl group appears.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent tool for identifying functional groups.

Causality Behind Experimental Choices:

  • Sample Preparation: Samples can be analyzed as thin films on salt plates (for liquids), as KBr pellets (for solids), or using an Attenuated Total Reflectance (ATR) accessory. The goal is to obtain a high-quality spectrum with minimal atmospheric interference (e.g., from CO₂ and water vapor).

Vibrational Mode This compound (Expected) Methyl 5-(acetylamino)pentanoate (Predicted) Rationale for Change
N-H StretchBroad band ~3000-2800 cm⁻¹ (from -NH₃⁺)~3300 cm⁻¹ (sharp to medium)Key Change: The broad ammonium stretch is replaced by a distinct N-H stretch of a secondary amide.
C=O Stretch (Ester)~1735 cm⁻¹~1735 cm⁻¹Remains largely unchanged.
C=O Stretch (Amide I)N/A~1640 cm⁻¹ (strong)Key Appearance: A strong absorption band appears, characteristic of the amide I band (primarily C=O stretch).[3][4]
N-H Bend (Amide II)N/A~1550 cm⁻¹ (strong)Key Appearance: Another strong band appears, characteristic of the amide II band (a mix of N-H bending and C-N stretching).[3][4]
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Causality Behind Experimental Choices:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which will likely produce a prominent protonated molecular ion [M+H]⁺.

Ion Methyl 5-aminopentanoate (free base) Methyl 5-(acetylamino)pentanoate Rationale for Change
Molecular FormulaC₆H₁₃NO₂C₈H₁₅NO₃Addition of a C₂H₂O (acetyl) group.
Exact Mass131.09 g/mol [5]173.11 g/mol Increase in mass by 42.02 g/mol .
[M+H]⁺m/z 132.10m/z 174.12Key Change: The parent ion shifts by +42 m/z units.
Key Fragmentsm/z 101 ([M-OCH₃]⁺), m/z 74 ([M-C₄H₇O]⁺)m/z 142 ([M-OCH₃]⁺), m/z 114 ([M-C₂H₂O-OCH₃]⁺), Loss of ketene (CH₂=C=O) is a characteristic fragmentation of N-acetyl compounds.[6]The fragmentation pattern will change to reflect the new amide functionality.

Visualizing the Workflow and Structural Changes

To synthesize this information, we can visualize the analytical workflow and the key structural changes that our spectroscopic methods will detect.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_verification Spectroscopic Verification start Methyl 5-aminopentanoate hydrochloride reaction N-Acetylation (Acetyl Chloride, Base) start->reaction product Methyl 5-(acetylamino)pentanoate reaction->product nmr NMR (¹H, ¹³C) product->nmr Analysis ftir FT-IR product->ftir Analysis ms Mass Spec. product->ms Analysis verification_outcome verification_outcome nmr->verification_outcome Structure Verified ftir->verification_outcome Structure Verified ms->verification_outcome Structure Verified

Caption: Workflow for reaction and spectroscopic verification.

Caption: Key structural and corresponding spectroscopic changes.

Conclusion: A Self-Validating System for Structural Elucidation

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 5-aminopentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of methyl 5-aminopentanoate hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hygiene, risk mitigation, and regulatory compliance, empowering researchers to manage chemical waste with confidence and precision.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No: 29840-56-0) is classified as a substance that can cause skin and eye irritation.[1][2] In case of contact, it is crucial to rinse the affected area with copious amounts of water and seek medical attention.[1]

Key Hazard Information:

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)WarningP264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)WarningP280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure; Respiratory tract irritationWarningP261, P271, P304+P340, P312, P403+P233, P405, P501

This data is synthesized from authoritative sources and should be consulted in conjunction with the full Safety Data Sheet (SDS).[1][2]

This hazard profile dictates the necessity for personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, during handling and disposal.[1][3] All operations involving this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]

The Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of chemical waste is not merely a matter of laboratory best practice but a legal requirement governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7] The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste, ensuring its safe handling from generation to final disposal.[7][8]

Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), will outline specific procedures for hazardous waste disposal.[4][6] It is imperative that all laboratory personnel are familiar with and adhere to the CHP.

Step-by-Step Disposal Protocol for this compound

The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[1] This process involves dissolving or mixing the material with a combustible solvent, followed by burning in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

  • Consult the SDS and Institutional CHP: Before beginning, review the most current Safety Data Sheet for this compound and your laboratory's specific Chemical Hygiene Plan.

  • Segregation and Labeling:

    • Designate a specific, sealed, and properly labeled container for the accumulation of this compound waste. The container must be compatible with the chemical.[9]

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[5]

  • Collection:

    • Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust.

    • Ensure the container is kept closed except when adding waste.[8][9]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Segregation: All materials that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weighing papers, contaminated glassware, and spill cleanup materials.

  • Solid Waste:

    • Place contaminated solid waste (e.g., gloves, wipes) in a designated, sealed, and labeled hazardous waste bag or container.

  • Liquid Waste (e.g., solutions):

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.[1]

    • Wipe up the spill with an inert absorbent material.[1]

    • Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

  • Disposal of Empty Containers:

    • Dispose of the original container as unused product unless it has been thoroughly decontaminated.[1] Consult your EHS office for specific guidance on container decontamination and disposal.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Methyl 5-aminopentanoate hydrochloride for Disposal is_pure Is the material unused or expired (pure substance)? start->is_pure pure_waste Segregate in a labeled hazardous waste container for solids. is_pure->pure_waste Yes is_contaminated Is the material contaminated (e.g., PPE, solutions, spill debris)? is_pure->is_contaminated No contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. pure_waste->contact_ehs solid_contaminated Place in a labeled hazardous waste container for solid debris. is_contaminated->solid_contaminated Solid liquid_contaminated Collect in a labeled hazardous waste container for liquids. is_contaminated->liquid_contaminated Liquid solid_contaminated->contact_ehs liquid_contaminated->contact_ehs

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the guidelines outlined in this document, which are informed by regulatory standards and chemical safety data, researchers can mitigate risks, ensure a safe working environment, and contribute to environmental stewardship. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.